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  • Product: (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate
  • CAS: 85339-35-1

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate

An In-depth Technical Guide to (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate: Structure, Properties, and Potential Applications Disclaimer: The compound (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is not extensively docu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate: Structure, Properties, and Potential Applications

Disclaimer: The compound (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is not extensively documented in publicly available scientific literature. This guide, therefore, presents a comprehensive theoretical and predictive analysis based on the well-established chemical principles of its constituent functional groups. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in this and related molecules.

Introduction

The exploration of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. The butenolide (or furanone) ring system, a prominent feature in numerous biologically active natural products, continues to inspire the design and synthesis of new molecular entities.[1] This guide focuses on a specific butenolide derivative, (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate, a molecule that combines the reactive potential of the α,β-unsaturated lactone with the physicochemical properties imparted by the benzoate moiety.

While direct experimental data for this compound is scarce, its structural components suggest a rich chemical landscape and a range of potential applications. This document provides a detailed examination of its chemical structure, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential reactivity and applications, particularly within the realm of drug development.

Chemical Structure and Nomenclature

The fundamental identity of a molecule is defined by its structure and systematic name.

IUPAC Name and Synonyms
  • Preferred IUPAC Name: (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate

  • Systematic IUPAC Name: (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzenecarboxylate

  • Common Synonyms: As this is a potentially novel compound, no common synonyms are established.

Chemical Structure

The molecule consists of a 2,5-dihydrofuran-2-one (a butenolide) ring substituted at the 2-position with a methyl benzoate group.

Molecular Formula: C₁₂H₁₀O₄

Molecular Weight: 218.21 g/mol

Below are the 2D and a representation of the 3D structure of the molecule.

2D Structure:

Caption: 2D chemical structure of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate.

Proposed Synthesis

A logical and efficient synthesis of the target molecule would involve the esterification of the corresponding alcohol, (5-Oxo-2,5-dihydrofuran-2-yl)methanol. This precursor alcohol is accessible from biomass-derived starting materials, presenting a potentially sustainable synthetic route.

Synthesis of the Precursor: (5-Oxo-2,5-dihydrofuran-2-yl)methanol

The synthesis of this key intermediate can be envisioned from 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of carbohydrates.[2] A plausible route involves the selective reduction of one of the formyl groups of a related dialdehyde, which can be produced from HMF.

Esterification to Yield the Final Product

The final step is the esterification of (5-Oxo-2,5-dihydrofuran-2-yl)methanol. A standard and effective method would be the reaction with benzoyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

synthesis_workflow start (5-Oxo-2,5-dihydrofuran-2-yl)methanol product (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate start->product Esterification reagent Benzoyl Chloride reagent->product base Pyridine or Triethylamine base->product

Caption: Proposed synthetic workflow for (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (5-Oxo-2,5-dihydrofuran-2-yl)methanol This step would likely follow a multi-step procedure from a readily available starting material like HMF, involving selective oxidation and reduction steps. As a specific protocol is not available, general methods for the synthesis of substituted butenolides would be adapted.[3]

Step 2: Esterification

  • Reaction Setup: To a solution of (5-Oxo-2,5-dihydrofuran-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add triethylamine (1.2 eq).

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Physicochemical Properties

The physical properties of the target compound can be estimated by comparison with structurally similar molecules such as methyl benzoate and various butenolide derivatives.[4]

PropertyPredicted ValueBasis for Prediction
Physical State Colorless to pale yellow solid or oilBased on similar butenolide and benzoate esters.
Melting Point (°C) 50 - 80Higher than methyl benzoate (-12.5 °C) due to increased molecular weight and polarity of the butenolide ring.
Boiling Point (°C) > 200Significantly higher than methyl benzoate (199.6 °C) due to larger molecular size and polarity.
Solubility Poorly soluble in water; soluble in organic solvents (e.g., DCM, ethyl acetate, acetone)The benzoate and butenolide moieties are largely nonpolar, while the ester and lactone groups provide some polarity.

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of organic compounds. The following are predictions for the key spectroscopic signatures of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate. These predictions are based on known spectral data for butenolides and benzoates.[5][6]

Spectroscopic Technique Predicted Key Features
¹H NMR (CDCl₃, 400 MHz) δ 7.9-8.1 (d, 2H, ortho-protons of benzoate), δ 7.4-7.6 (m, 3H, meta- and para-protons of benzoate), δ 7.2-7.4 (d, 1H, C=CH of butenolide), δ 6.1-6.3 (d, 1H, C=CH of butenolide), δ 5.0-5.2 (m, 1H, CH-O of butenolide), δ 4.3-4.5 (m, 2H, -CH₂-O-).
¹³C NMR (CDCl₃, 100 MHz) δ 171-173 (C=O, lactone), δ 165-167 (C=O, ester), δ 145-150 (C=CH of butenolide), δ 133-135 (para-C of benzoate), δ 128-130 (ortho- and meta-C of benzoate), δ 121-123 (C=CH of butenolide), δ 80-85 (CH-O of butenolide), δ 65-70 (-CH₂-O-).
Infrared (IR) Spectroscopy (cm⁻¹) ~1780-1750 (C=O stretch, lactone), ~1720-1700 (C=O stretch, ester), ~1650 (C=C stretch, butenolide), ~1270 and ~1100 (C-O stretch, ester and lactone).
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z = 218. Likely fragments at m/z = 105 (benzoyl cation) and m/z = 113 (butenolide-methylene cation).

Reactivity and Stability

Reactivity

The reactivity of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is dictated by its two main functional groups: the α,β-unsaturated lactone (butenolide) and the benzoate ester.

  • Butenolide Ring: The conjugated system in the butenolide ring makes it susceptible to nucleophilic attack, particularly 1,4-conjugate addition (Michael addition) at the C4 position. The ring can also undergo hydrolysis, especially under harsh acidic or basic conditions, leading to ring-opening. The furan ring system itself can be prone to oxidation.[7]

  • Ester Group: The benzoate ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to (5-Oxo-2,5-dihydrofuran-2-yl)methanol and benzoic acid under acidic or basic conditions.

Stability and Storage

The compound is expected to be stable under standard laboratory conditions. However, to prevent potential hydrolysis or degradation, it should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents.

Potential Applications in Drug Development

The unique combination of the butenolide and benzoate moieties suggests that (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate could be a valuable scaffold in drug discovery.

applications core (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate butenolide Butenolide Moiety (α,β-unsaturated lactone) core->butenolide benzoate Benzoate Moiety core->benzoate anticancer Anticancer Agents butenolide->anticancer Cytotoxicity antimicrobial Antimicrobial Agents butenolide->antimicrobial Biofilm Inhibition enzyme_inhibitor Enzyme Inhibitors butenolide->enzyme_inhibitor Michael Acceptor drug_delivery Prodrug / Drug Delivery benzoate->drug_delivery Modulates Lipophilicity

Caption: Relationship between the chemical structure and potential applications.

  • Anticancer and Antimicrobial Activity: Many natural and synthetic butenolides exhibit significant biological activities, including anticancer and antimicrobial properties.[8][9][10] The α,β-unsaturated lactone can act as a Michael acceptor, enabling it to covalently bind to nucleophilic residues (e.g., cysteine) in enzymes and proteins, thereby disrupting their function.

  • Enzyme Inhibition: The electrophilic nature of the butenolide ring makes it a potential candidate for the irreversible inhibition of enzymes that play a role in disease pathogenesis.[5]

  • Prodrug Design: The benzoate ester could be designed to be cleaved by esterases in vivo, releasing the active butenolide-containing alcohol. This prodrug strategy can be used to improve the pharmacokinetic properties of a drug.

Conclusion

(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate represents a molecule of significant interest at the intersection of natural product chemistry and medicinal chemistry. While experimental data remains to be established, this in-depth theoretical guide provides a solid foundation for its synthesis, characterization, and exploration of its potential applications. The combination of a biologically relevant butenolide core with a versatile benzoate group makes it a compelling target for future research in drug discovery and development.

References

  • Massy-Westropp, R. A., & Price, M. F. (1980). The Synthesis of 5-Oxo-2,5-dihydrofuran-2-ylideneacetic Acids. Australian Journal of Chemistry, 33(2), 333-141. [Link]

  • Reddy, B. V. S., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8633–8637. [Link]

  • Chen, Y., et al. (2022). Butenolide derivatives from Aspergillus terreus selectively inhibit butyrylcholinesterase. Frontiers in Chemistry, 10, 1067335. [Link]

  • Ding, Y., et al. (2019). Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria. Marine Biotechnology, 21(1), 1-11. [Link]

  • Lu, T., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(13), 8774–8813. [Link]

  • Simmie, J. M. (2012). Kinetics and Thermochemistry of 2,5-Dimethyltetrahydrofuran and Related Oxolanes: Next Next-Generation Biofuels. The Journal of Physical Chemistry A, 116(16), 4049–4062. [Link]

  • Hoseini-Khatir, S. M., et al. (2001). Synthesis and Biological Evaluation of Purine-Containing Butenolides. Journal of Medicinal Chemistry, 44(10), 1629–1635. [Link]

  • Wang, Y., et al. (2023). Two New Alkaloids and a New Butenolide Derivative from the Beibu Gulf Sponge-Derived Fungus Penicillium sp. SCSIO 41413. Marine Drugs, 21(1), 18. [Link]

  • Kiem, P. V., et al. (2013). New butenolide and pentenolide from Dysidea cinerea. Natural Product Communications, 8(12), 1751-1752. [Link]

  • Hou, Q., et al. (2023). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. Biomass Conversion and Biorefinery, 13, 1-19. [Link]

  • NextSDS. (n.d.). 2-(5-METHYL-FURAN-2-YL)-BENZOIC ACID METHYL ESTER. Retrieved from [Link]

  • Chiang, I. K., et al. (2022). Field test of various concentrations of Boc-butenolide and butenolide... ResearchGate. [Link]

  • Tokmajyan, G. G., et al. (2020). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW DERIVATIVES OF 2-OXO-2,5-DIHYDROFURANS CONTAINING AN OXOTHIAZOLIDINYLIDENE RING. Proceedings of the YSU B: Chemical and Biological Sciences, 54(1), 12-16. [Link]

  • Google Patents. (2014).
  • Jones, C. R., et al. (2024). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry, 89(2), 1146–1156. [Link]

  • NIST. (n.d.). Butyl benzoate. NIST WebBook. [Link]

  • Peterson, L. A. (2010). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 23(8), 1334–1348. [Link]

  • Piccialli, V. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Molbank, 2022(1), M1349. [Link]

  • Li, H., et al. (2023). Effect of Support on Oxidative Esterification of 2,5-Furandiformaldehyde to Dimethyl Furan-2,5-dicarboxylate. Catalysts, 13(11), 1450. [Link]

  • Qian, P. Y., et al. (2012). Butenolide Inhibits Marine Fouling by Altering the Primary Metabolism of Three Target Organisms. Environmental Science & Technology, 46(8), 4593–4601. [Link]

  • Wilson, Z. E., et al. (2016). O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry, 81(3), 1049–1056. [Link]

  • Google Patents. (1999).
  • Zhang, Z., et al. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources, 13(3), 7054-7073. [Link]

  • Mukku, V. J., et al. (2000). New butenolides from two marine streptomycetes. Journal of Natural Products, 63(11), 1570-1572. [Link]

  • Google Patents. (1995).
  • Wikipedia. (n.d.). Methyl benzoate. [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate. [Link]

  • ResearchGate. (n.d.). Butenolide: A Novel Synthesis and Biological Activities. [Link]

  • AZoM. (2015). The Spectra of Propyl Benzoate. [Link]

Sources

Exploratory

stereochemistry of (S)-(5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate

An In-depth Technical Guide to the Stereochemistry of (S)-(5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemistry of (S)-(5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the , a chiral molecule featuring the biologically significant butenolide scaffold. The absolute configuration of a molecule is a critical determinant of its pharmacological and toxicological properties. Therefore, unambiguous stereochemical assignment and control are paramount in drug development and chemical biology. This document details the strategic approach to stereoselective synthesis, outlines a robust, self-validating workflow for structural and stereochemical elucidation, and discusses the relevance of this molecular architecture in medicinal chemistry. Methodologies covered include asymmetric catalysis, chiral high-performance liquid chromatography (HPLC), and advanced nuclear magnetic resonance (NMR) techniques for the definitive assignment of absolute configuration.

Introduction: The Significance of the Chiral Butenolide Moiety

The γ-butenolide ring is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1][2] Its prevalence stems from a unique combination of chemical features: the lactone can act as a hydrogen bond acceptor, the conjugated double bond provides a rigidifying element and a site for Michael additions, and the overall structure serves as a versatile synthetic intermediate.[2]

When a stereocenter is introduced, as in (S)-(5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate, the molecule becomes chiral. The biological activity of enantiomers can differ dramatically. One enantiomer may exhibit potent therapeutic effects while the other is inactive or, in some cases, responsible for adverse effects. Consequently, the ability to selectively synthesize and rigorously confirm the absolute stereochemistry of a single enantiomer is a foundational requirement in modern drug discovery. This guide focuses on the (S)-enantiomer, providing a technical framework for its synthesis, characterization, and stereochemical validation.

Stereoselective Synthesis: A Strategy for Accessing the (S)-Enantiomer

Achieving high enantiopurity is the primary goal of chiral synthesis. Numerous strategies have been developed for the asymmetric synthesis of butenolides, including the use of chiral catalysts, enzymatic resolutions, and reactions employing chiral auxiliaries.[3][4][5] A highly effective and increasingly common approach is the catalytic asymmetric reaction, which can directly generate the desired enantiomer in high yield and enantiomeric excess (ee).

One plausible and efficient pathway involves the asymmetric allylic alkylation of a suitable pronucleophile, a method known to generate γ-substituted butenolides with excellent stereocontrol.[6][7] An alternative, well-established method is the kinetic resolution of a racemic alcohol precursor using a lipase, followed by cyclization.

Causality in Experimental Design: Why This Approach?

The choice of a catalytic asymmetric method is driven by its efficiency and atom economy. Chiral N,N'-dioxide–scandium(III) complexes, for example, have proven highly effective in catalyzing the Michael addition of butenolides to various electrophiles, affording products with high enantioselectivity (up to 98% ee).[3][8] The catalyst forms a chiral pocket around the reactants, forcing the reaction to proceed through a lower-energy transition state that leads preferentially to one enantiomer. The specific ligand on the metal center is crucial, as its steric and electronic properties dictate the facial selectivity of the attack on the prochiral substrate.

Diagram of a Plausible Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2: Functional Group Transformation Butenolide β,γ-Butenolide Product_1 Chiral γ-Alkenyl Butenolide (Precursor) Butenolide->Product_1 1. Alkynone Benzoyl-containing Alkynone Alkynone->Product_1 2. Product_2 (S)-(5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate Product_1->Product_2 Selective Reduction Catalyst Chiral N,N'-Dioxide-Sc(III) Complex Catalyst:n->Product_1:s Catalyst (e.g., 98% ee) Reagents_2 Reduction/ Functionalization Reagents_2:n->Product_2:s

Caption: Asymmetric synthesis of the target molecule via a catalyzed Michael addition.

Structural Elucidation and Stereochemical Assignment: A Self-Validating Workflow

Once the target molecule is synthesized, a rigorous analytical workflow is required to confirm its identity, purity, and, most critically, its absolute stereochemistry. This process is self-validating: each step provides data that must be consistent with the proposed structure and configuration.

Spectroscopic and Physical Characterization

Standard analytical techniques establish the molecular structure and purity.

Technique Expected Observations for (S)-(5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate Rationale
¹H NMR Signals for aromatic protons (benzoate), olefinic protons (C=CH-CH=C), the chiral methine proton (-O-CH-C=C), and the methylene protons (-CH₂-O-Bz). Coupling patterns will confirm connectivity.[9]Provides a map of the proton environment, confirming the core structure.
¹³C NMR Resonances for carbonyls (lactone, ester), aromatic carbons, olefinic carbons, and aliphatic carbons (chiral center, methylene).[9]Confirms the carbon skeleton and the presence of key functional groups.
FTIR Strong C=O stretching frequencies (~1750-1780 cm⁻¹ for the lactone, ~1720 cm⁻¹ for the benzoate ester). C=C stretching (~1640 cm⁻¹). C-O stretching.[9]Identifies characteristic functional groups present in the molecule.
Mass Spec. Molecular ion peak corresponding to the exact mass of C₁₂H₁₀O₄. Fragmentation pattern consistent with the loss of the benzoate group or other characteristic fragments.[10]Confirms the molecular weight and formula.
Determination of Enantiomeric Purity via Chiral HPLC

To confirm the success of the asymmetric synthesis, the enantiomeric excess (% ee) must be quantified. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Causality in Method Selection: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The CSP creates a transient diastereomeric interaction with each enantiomer. Because these diastereomeric complexes have different energies, one enantiomer is retained longer on the column than the other, resulting in two separate peaks on the chromatogram. The relative area of these peaks directly corresponds to the ratio of the enantiomers.

Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable chiral column, such as one based on a polysaccharide derivative (e.g., CHIRALCEL® OD-H).[11]

  • Mobile Phase Preparation: Prepare an optimized mobile phase, typically a mixture of hexane and a polar alcohol like isopropanol or ethanol (e.g., 95:5 hexane:ethanol).[11]

  • Sample Preparation: Dissolve a small amount (~1 mg) of the synthesized compound in the mobile phase (~1 mL).

  • Instrumentation Setup:

    • Set the flow rate (e.g., 0.5 mL/min).

    • Set the UV detector to a wavelength where the compound absorbs strongly (e.g., 254 nm).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample. For comparison, also inject a sample of the racemic material (if available) to identify the retention times of both enantiomers.

  • Data Interpretation: Integrate the area under each peak. Calculate the enantiomeric excess using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100. A successful synthesis should yield a chromatogram with one major peak.

Assignment of Absolute Configuration

Determining the % ee does not reveal which peak corresponds to the (S)-enantiomer. For this, a method that can determine the absolute three-dimensional arrangement of atoms is required.

  • Gold Standard: Single-Crystal X-ray Crystallography: If the compound can be grown as a suitable single crystal, X-ray crystallography provides an unambiguous determination of the absolute configuration.[3][12] The diffraction pattern of the crystal can be used to solve the complete molecular structure, including the spatial arrangement at the chiral center.

  • In-Solution Method: NMR Spectroscopy with a Chiral Solvating Agent (CSA) : When single crystals are not available, NMR spectroscopy offers a powerful alternative.[13] Chiral solvating agents, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE, Pirkle's reagent), form weak, transient diastereomeric complexes with each enantiomer in solution. This interaction places the protons of each enantiomer in slightly different magnetic environments, leading to the separation of their signals in the ¹H NMR spectrum.

Protocol: NMR Analysis with a Chiral Solvating Agent [13]

  • Reference Spectrum: Acquire a high-resolution ¹H NMR spectrum of the purified enantiomerically enriched sample in a suitable solvent (e.g., CDCl₃).

  • Addition of CSA: Add a molar equivalent of the chiral solvating agent (e.g., (R)-TFAE) to the NMR tube.

  • Acquisition of CSA Spectrum: Re-acquire the ¹H NMR spectrum.

  • Analysis and Interpretation: Compare the two spectra. In the presence of the CSA, the protons near the chiral center of the (S) and any residual (R) enantiomer will experience different shielding effects, causing their signals to split or shift differently. By comparing the spectrum of the enriched sample to that of the racemate under the same conditions, one can assign the signals. A model of the CSA-enantiomer interaction is used to predict which enantiomer's protons will be shifted upfield or downfield, allowing for the assignment of the absolute (S) configuration.[13]

Workflow for Stereochemical Elucidation

Stereochemistry_Workflow Start Synthesized Product Step1 Structural Confirmation (NMR, MS, IR) Start->Step1 Decision1 Structure Correct? Step1->Decision1 Step2 Purity & Enantiomeric Excess (Chiral HPLC) Decision1->Step2 Yes Fail Re-synthesize / Re-purify Decision1->Fail No Decision2 High % ee? Step2->Decision2 Step3 Absolute Configuration Assignment Decision2->Step3 Yes (>95%) Decision2->Fail No MethodA X-Ray Crystallography (If crystalline) Step3->MethodA Option 1 MethodB NMR with Chiral Solvating Agent (In-solution) Step3->MethodB Option 2 End (S)-Configuration Confirmed MethodA->End MethodB->End

Caption: A self-validating workflow for the complete stereochemical analysis.

Applications in Drug Development

The butenolide scaffold is a key pharmacophore in many bioactive molecules. Its ability to act as a Michael acceptor allows it to form covalent bonds with nucleophilic residues (e.g., cysteine) in enzyme active sites, leading to irreversible inhibition. This mechanism is exploited in various therapeutic areas.

Furthermore, furan-based structures are being actively investigated for their potential as anticancer agents.[14][15] For instance, some furan derivatives have shown inhibitory effects on neuroblastoma and various adenocarcinomas.[14] The (S)-(5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate, as a chiral building block, provides a synthetically valuable starting point for the development of more complex molecules. Its defined stereochemistry is crucial for ensuring specific interactions with chiral biological targets like enzymes and receptors, ultimately leading to the development of more potent and selective therapeutic agents.

Conclusion

The represents a critical aspect of its identity, directly influencing its potential biological activity. This guide has detailed a comprehensive approach to its stereocontrolled synthesis and, more importantly, its unambiguous stereochemical verification. By integrating rational synthetic design with a multi-step, self-validating analytical workflow encompassing chiral chromatography and advanced NMR techniques, researchers can ensure the stereochemical integrity of this and related chiral molecules. Such rigor is fundamental to advancing the fields of medicinal chemistry and drug development, where the precise three-dimensional structure of a molecule dictates its function.

References

[3] Feng, X., et al. (2017). Highly Efficient Asymmetric Synthesis of Chiral γ-Alkenyl Butenolides Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. ACS Catalysis. Available at: [Link]

[4] Wang, Y., et al. (2016). Concise synthesis of chiral γ-butenolides via an allylation/lactonization cascade reaction. Chemical Communications. Available at: [Link]

[6] Wang, T., et al. (2019). Synthesis of Chiral γ,γ-Disubstituted γ-Butenolides via Direct Vinylogous Aldol Reaction of Substituted Furanone Derivatives with Aldehydes. Organic Letters. Available at: [Link]

[5] Li, Z., et al. (2023). Copper-catalyzed enantioselective synthesis of γ-butenolides via radical diversification of allenoic acid. Nature Communications. Available at: [Link]

[1] Zhang, Y., et al. (2020). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Organic Chemistry Frontiers. Available at: [Link]

[11] Dietz, J., et al. (2016). Synthesis of 4-alkoxycarbonyl-butenolides by uncatalyzed one-pot cyclization of 1,3-bis(silyloxy)alk-1-enes with oxalyl chloride. ResearchGate. Available at: [Link]

[13] Goulitquer, G., et al. (2002). NMR determination of absolute configuration of butenolides of annonaceous type. Chemistry. Available at: [Link]

[9] D'Accolti, L., et al. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Molbank. Available at: [Link]

[16] Ramachandran, P. V., et al. (2002). Enantioselective Preparation of ( S )-5-Oxo-5,6-dihydro-2H-pyran-2-yl Benzoate. Request PDF. Available at: [Link]

[2] Liu, W., et al. (2018). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society. Available at: [Link]

[17] Knight, D. W., & O'Driscoll, B. (1988). The Synthesis of 5-Oxo-2,5-dihydrofuran-2-ylideneacetic Acids. ResearchGate. Available at: [Link]

[18] Ross, S. P., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters. Available at: [Link]

[8] ACS Publications. (2017). Supporting Information for "Highly Efficient Asymmetric Synthesis of Chiral γ-Alkenyl Butenolides...". ACS Publications. Available at: [Link]

[7] Chen, Y., et al. (2010). Direct Asymmetric Allylic Alkylation of Butenolides with Morita−Baylis−Hillman Carbonates. Organic Letters. Available at: [Link]

[19] Pescitelli, G., & Di Bari, L. (2023). NMR for Stereochemical Elucidation. R Discovery. Available at: [Link]

[12] IUCrData. (2018). Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. IUCrData. Available at: [Link]

[20] Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules. Available at: [Link]

[21] Hartung, J., et al. (2005). 2,2-Dimethyl-5-oxo-2,3,4,5-tetrahydrofuran-3-yl benzoate. Acta Crystallographica Section E. Available at: [Link]

[22] Wiley. (n.d.). Methyl (Z)-2-methoxy-5-oxo-2,5-dihydro-3-furan-propenoate. SpectraBase. Available at: [Link]

[23] Gasser, G., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications. Available at: [Link]

[24] Wang, Z., et al. (2015). (1R,5S)-6-(4-Methyl-2-oxo-2,5-dihydrofuran-3-yl)-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-7-one. ResearchGate. Available at: [Link]

[25] Molecules. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PubMed. Available at: [Link]

[14] WIPO Patentscope. (2019). Application of 2,5-furan dimethanol in preparing antitumor drugs. WIPO Patentscope. Available at: [Link]

[15] RSC Publishing. (2021). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα. RSC Publishing. Available at: [Link]

[26] Loza, V. V., et al. (2008). Synthesis of (5S)-5-Methylfuran-2(5H)-one and Its Dihydro Derivative. ResearchGate. Available at: [Link]

Sources

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within drug discovery and development, for the unambiguous structural elucidation of novel molecular entities.[1][2] This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate, a compound featuring a reactive butenolide core and a benzoate protecting group. Due to the absence of direct experimental spectra in the public domain, this guide synthesizes data from structurally related compounds to present a robust prediction and interpretation of the expected NMR chemical shifts and coupling constants. Furthermore, a detailed, field-proven experimental protocol for acquiring high-resolution NMR data is provided, underscoring the principles of scientific integrity and self-validating methodologies.

Introduction: The Structural Significance of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate

The title compound, (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate, integrates two key chemical moieties: the α,β-unsaturated γ-lactone (butenolide) ring and a benzoate ester. The butenolide ring is a prominent scaffold in a vast array of natural products and pharmacologically active molecules. The benzoate group, in this context, likely serves as a protecting group for the primary alcohol of the parent 5-(hydroxymethyl)furan-2(5H)-one. Accurate structural confirmation via NMR is paramount for any research or development involving this and similar molecules.[3]

This guide will provide a detailed theoretical framework for understanding the ¹H and ¹³C NMR spectra of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate, followed by a practical, step-by-step protocol for its experimental verification.

Predicted ¹H and ¹³C NMR Spectral Analysis

The predicted chemical shifts for (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate are derived from the analysis of its constituent fragments: the 5-substituted-2(5H)-furanone core and the methyl benzoate moiety. Experimental data for 5-hydroxymethyl-2(5H)-furanone provides a strong foundation for the furanone portion of the molecule.[4][5]

Molecular Structure and Atom Numbering

For clarity in the spectral assignment, the following atom numbering scheme will be utilized:

Caption: Molecular structure of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate with atom numbering for NMR assignments.

Predicted ¹H NMR Chemical Shifts

The expected proton NMR spectrum will exhibit distinct signals for the furanone ring, the methylene bridge, and the benzoate group. The chemical shifts are predicted for a CDCl₃ solvent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H-3~7.50 - 7.60ddJ ≈ 5.7, 1.5Olefinic proton deshielded by the adjacent carbonyl group.
H-4~6.15 - 6.25ddJ ≈ 5.7, 2.0Olefinic proton coupled to H-3 and H-5.
H-5~5.20 - 5.30m-Chiral center proton, coupled to H-4 and the methylene protons (H-6).
H-6a, H-6b~4.40 - 4.60m-Diastereotopic methylene protons adjacent to an oxygen and a chiral center.
H-ortho (Benzoate)~8.00 - 8.10dJ ≈ 7-8Deshielded by the adjacent carbonyl group and the ring current.[6]
H-para (Benzoate)~7.55 - 7.65tJ ≈ 7-8
H-meta (Benzoate)~7.40 - 7.50tJ ≈ 7-8
Predicted ¹³C NMR Chemical Shifts

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-1 (C=O, lactone)~173 - 175Carbonyl carbon of an α,β-unsaturated lactone.[4]
C-3~154 - 156Olefinic carbon β to the carbonyl group.[4]
C-4~122 - 124Olefinic carbon α to the carbonyl group.[4]
C-5~83 - 85Oxygenated methine carbon.[4]
C-6 (CH₂)~65 - 68Oxymethylene carbon, shifted downfield due to the benzoate ester.
C-7 (C=O, ester)~166 - 167Carbonyl carbon of the benzoate ester.
C-ipso (Benzoate)~129 - 131Aromatic carbon attached to the ester carbonyl.
C-ortho (Benzoate)~129.5 - 130.5
C-para (Benzoate)~133 - 134
C-meta (Benzoate)~128 - 129

Experimental Protocol for NMR Data Acquisition

This section outlines a robust, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate.

Instrumentation and Materials
  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.[7]

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[7]

  • NMR Tubes: High-precision 5 mm NMR tubes.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the purified (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim proton Acquire 1H Spectrum lock_shim->proton carbon Acquire 13C Spectrum proton->carbon ft Fourier Transform carbon->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integration (1H) reference->integrate

Caption: Experimental workflow for NMR analysis of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate.

¹H NMR Acquisition:

  • Temperature: Set the probe temperature to 298 K.

  • Pulse Sequence: Utilize a standard single-pulse sequence.

  • Spectral Width: Set a spectral width of approximately -2 to 12 ppm.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

  • Relaxation Delay: Employ a relaxation delay of 1-2 seconds.[7]

  • Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Set a spectral width of 0 to 200 ppm.

  • Relaxation Delay: A longer relaxation delay of 2-5 seconds is recommended for quaternary carbons.[7]

  • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.[7]

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Conclusion

This technical guide provides a comprehensive, predictive framework and a detailed experimental protocol for the ¹H and ¹³C NMR analysis of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate. By leveraging data from analogous structures and adhering to rigorous experimental procedures, researchers can confidently elucidate and verify the structure of this and related compounds. The application of such detailed spectroscopic analysis is a cornerstone of ensuring the scientific integrity of research in chemical synthesis and drug development.[8][9]

References

  • A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC. (2022). Molecules. [Link]

  • (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate - MDPI. (2022). Molbank. [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). University of Wisconsin. [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate - Scientific & Academic Publishing. (2018). American Journal of Chemistry. [Link]

  • ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... - ResearchGate. (n.d.). ResearchGate. [Link]

  • 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene - ACS.org. (2022). The Journal of Organic Chemistry. [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC. (2019). Pharmaceuticals. [Link]

  • The Synthesis of 5-Oxo-2,5-dihydrofuran-2-ylideneacetic Acids - ResearchGate. (n.d.). ResearchGate. [Link]

  • A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - ResearchGate. (2022). Journal of Analytical Methods in Chemistry. [Link]

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Journal of Medicinal Chemistry. [Link]

  • One-pot Synthesis of Substituted 2,5-Dihydrofurans from β-Oxo Amides and Cinnamaldehydes - Rsc.org. (n.d.). Royal Society of Chemistry. [Link]

  • Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC. (n.d.). Journal of the Brazilian Chemical Society. [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC. (n.d.). Molecules. [Link]

  • One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst - Nanomaterials Chemistry. (2024). Nanomaterials Chemistry. [Link]

  • The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions - Preprints.org. (2024). Preprints.org. [Link]

  • Pestalafuranones F–J, Five New Furanone Analogues from the Endophytic Fungus Nigrospora sp. BM-2 - Semantic Scholar. (2014). Molecules. [Link]

  • 1H NMR (500 MHz, CDCl3) δ - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids - ResearchGate. (2019). Natural Product Communications. [Link]

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Exploratory

reactivity profile of 5-substituted furan-2(5H)-ones in organic synthesis

An In-depth Technical Guide to the Reactivity Profile of 5-Substituted Furan-2(5H)-ones in Organic Synthesis Authored by: A Senior Application Scientist Foreword: The Furan-2(5H)-one Core - A Privileged Scaffold in Moder...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity Profile of 5-Substituted Furan-2(5H)-ones in Organic Synthesis

Authored by: A Senior Application Scientist

Foreword: The Furan-2(5H)-one Core - A Privileged Scaffold in Modern Synthesis

The furan-2(5H)-one, or butenolide, skeleton is a recurring and vital structural motif found in a vast array of natural products and pharmaceutically active compounds.[1][2][3][4] Its prevalence is not accidental; the inherent electronic and steric properties of this α,β-unsaturated γ-lactone impart a rich and tunable reactivity, making it an exceptionally versatile building block for the construction of molecular complexity.[3][4][5] From antifungals and antibacterials to anti-inflammatory agents, the butenolide core is a testament to nature's efficiency in designing bioactive molecules.[2][3][6]

This guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher and drug development professional, offering a deep dive into the causal relationships that govern the reactivity of 5-substituted furan-2(5H)-ones. We will explore how the identity of the C5 substituent dictates the preferred reaction pathways, from nucleophilic additions and cycloadditions to elegant rearrangements and ring transformations. By understanding the underlying principles, the synthetic chemist can harness the full potential of this powerful scaffold.

The Architectural Landscape: Understanding the Reactivity Hubs

The reactivity of a 5-substituted furan-2(5H)-one is governed by several key structural features:

  • The Electrophilic β-Carbon (C4): As part of a conjugated system, the C4 position is electron-deficient and highly susceptible to 1,4-conjugate (Michael) additions.

  • The α-Carbon (C3): The protons at this position are acidic and can be removed by a suitable base to form a nucleophilic enolate.

  • The Latent Nucleophilic γ-Carbon (C5): Through vinylogy, the enolate formed at C3 extends its nucleophilic character to the C5 position, enabling reactions at a site remote from the initial deprotonation. This is a cornerstone of its synthetic utility.

  • The C5 Substituent as a Control Element: The nature of the group at the C5 position (e.g., H, alkyl, aryl, alkoxy, hydroxy) profoundly influences the molecule's steric and electronic properties. A C5-alkoxy or -hydroxy group, for instance, renders this position analogous to an acetal or hemiacetal, opening up pathways for substitution.[6][7]

The interplay of these features makes the 5-substituted furan-2(5H)-one a tunable and predictable synthetic tool.

G cluster_0 Reactivity Map of 5-Substituted Furan-2(5H)-one mol nuc_attack_c4 1,4-Conjugate Addition (Michael Acceptor) nuc_attack_c4->mol Nu⁻ nuc_attack_c5 Vinylogous Addition (γ-Attack) nuc_attack_c5->mol Nu⁻ (via enolate) deprotonation α-Deprotonation (Enolate Formation) deprotonation->mol Base c5_subst C5 Substitution (Acetal-like) c5_subst->mol Nu⁻ cyclo Dienophile [4+2] Cycloaddition cyclo->mol Diene G cluster_0 Pd-Catalyzed γ-Arylation Workflow start 1. Assemble Reactants (Butenolide, Ar-Br) catalyst 2. Add Pd₂(dba)₃/RuPhos Catalyst System start->catalyst base 3. Add LHMDS (Base) at 0 °C catalyst->base Forms active Pd(0)L₂ heat 4. Heat Reaction (e.g., 80 °C) base->heat Generates γ-enolate workup 5. Aqueous Workup (Quench, Extract) heat->workup Reaction Complete purify 6. Column Chromatography workup->purify product Pure 5-Aryl-Butenolide purify->product

Sources

Foundational

solubility and thermal stability of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate

An In-Depth Technical Guide to the Solubility and Thermal Stability of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate Abstract (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is a molecule of interest that combines a benzoate...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Thermal Stability of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate

Abstract

(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is a molecule of interest that combines a benzoate ester with a γ-lactone (furanone) structure.[1] Understanding its physicochemical properties, particularly solubility and thermal stability, is paramount for its potential application in drug development and materials science. These parameters directly influence formulation strategies, shelf-life, manufacturing processes, and ultimately, the safety and efficacy of any resulting product. This guide provides a comprehensive framework for characterizing the solubility and thermal stability of this compound, integrating theoretical principles with detailed, field-proven experimental protocols. We will explore the key degradation pathways, including hydrolysis of both the ester and lactone moieties, and the mechanisms of thermal decomposition. Methodologies covered include equilibrium solubility assessment, High-Performance Liquid Chromatography (HPLC) for quantification, Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for furanone-based compounds.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a novel chemical entity from discovery to application is critically dependent on a thorough understanding of its fundamental physicochemical properties. For (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate, a compound featuring two key functional groups—a benzoate ester and an unsaturated γ-lactone—solubility and thermal stability are foundational pillars of its development profile.

  • Solubility dictates the bioavailability of a potential drug substance, influences the choice of formulation (e.g., solid dosage form vs. solution), and impacts purification processes. The presence of both a lipophilic benzoyl group and a more polar furanone ring suggests a nuanced solubility profile that must be empirically determined across a range of aqueous and organic media.

  • Thermal Stability is a measure of a substance's integrity under heat stress. This property is crucial for determining appropriate conditions for manufacturing (e.g., drying, milling), storage, and establishing a viable shelf-life.[2] The furanone ring, in particular, can be susceptible to thermal rearrangement and decomposition, making a detailed analysis essential.[3][4]

This guide provides the scientific rationale and actionable protocols for a comprehensive evaluation of these two critical attributes. We will proceed from the theoretical underpinnings of molecular stability to the practical execution and interpretation of key analytical experiments.

Molecular Profile: (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate

A precise understanding of the molecule's structure is the first step in predicting its behavior.

  • Compound Name: (5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate[1]

  • Molecular Formula: C₁₂H₁₀O₄[1]

  • Molecular Weight: 218.21 g/mol [1]

  • Structure:

The structure contains two primary points of potential instability:

  • Benzoate Ester Linkage: Susceptible to both acid and base-catalyzed hydrolysis.[5][6]

  • Unsaturated γ-Lactone (2(5H)-Furanone) Ring: This cyclic ester is also prone to hydrolysis, which can lead to ring-opening and the formation of a hydroxy acid.[7][8] The double bond within the ring introduces additional reactivity. Furanone derivatives are known to be key components in fragrances and have diverse biological activities.[9][10][11]

Solubility Assessment: A Quantitative Approach

Solubility is not a single value but a property dependent on the solute and the solvent system. A comprehensive assessment involves testing in various media relevant to potential applications, such as pharmaceutical formulation.

Theoretical Considerations & Potential Degradation Pathways

The aqueous solubility of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is expected to be low due to the presence of the aromatic benzene ring.[12] However, the ester and lactone functionalities can engage in hydrogen bonding, providing some degree of aqueous solubility.

The primary concern during solubility studies, particularly in aqueous buffers, is hydrolytic degradation. The compound has two ester functionalities that can undergo hydrolysis.

  • Ester Hydrolysis (Saponification): In the presence of a base, the benzoate ester can be cleaved to form a carboxylate salt and an alcohol.[6] This reaction is generally irreversible under basic conditions.

  • Lactone Hydrolysis: The cyclic ester (lactone) can also be hydrolyzed under both acidic and basic conditions to yield a ring-opened hydroxyacid.[5][7] While this is a reversible equilibrium reaction, the use of excess water, as is typical in solubility studies, can drive it towards the hydrolyzed product.[5]

These degradation pathways underscore the importance of using a stability-indicating analytical method, such as HPLC, to ensure that the measured concentration reflects the intact parent compound and not its degradants. Forced degradation studies are essential for identifying these potential degradation products.[13][14]

Experimental Protocol: Equilibrium Shake-Flask Solubility

This protocol describes the most common method for determining thermodynamic solubility. The core principle is to saturate a solvent with the compound and measure the concentration in the supernatant after equilibrium is reached.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate (e.g., 5-10 mg) to a series of 2 mL glass vials. The excess solid should be clearly visible.

  • Solvent Addition: Add 1 mL of each test solvent to the respective vials. Recommended solvents include:

    • Purified Water

    • pH 1.2 HCl Buffer

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer

    • pH 7.4 Phosphate Buffered Saline (PBS)

    • Methanol

    • Ethanol

    • Acetonitrile

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw an aliquot of the supernatant.

  • Filtration/Centrifugation: To remove any undissolved particulates, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent. Causality Note: This step is critical to prevent artificially high concentration readings from suspended microparticles.

  • Dilution: Dilute the clear supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification by HPLC: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. High-Performance Liquid Chromatography is widely used for the analysis of benzoate esters due to its high resolution and sensitivity.[15]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

    • Detection: UV detector set to a wavelength of maximum absorbance for the compound.

    • Calibration: Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.

Visualization: Solubility Assessment Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sample Processing cluster_analysis 4. Quantification prep1 Weigh excess compound into vials prep2 Add test solvents (Aqueous & Organic) prep1->prep2 equil Shake at constant temp (e.g., 25°C for 48h) prep2->equil sample1 Centrifuge or filter (0.22 µm) supernatant equil->sample1 sample2 Dilute clear filtrate into analytical range sample1->sample2 analysis1 Inject onto HPLC-UV system sample2->analysis1 analysis2 Quantify against calibration curve analysis1->analysis2 result result analysis2->result Solubility Data (mg/mL)

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Data Presentation

Summarize the quantitative results in a clear, structured table.

Solvent/Buffer SystemTemperature (°C)Solubility (mg/mL)Standard Deviation
Purified Water25[Insert Value][Insert Value]
pH 1.2 HCl Buffer25[Insert Value][Insert Value]
pH 6.8 Phosphate Buffer25[Insert Value][Insert Value]
pH 7.4 PBS37[Insert Value][InsertValue]
Methanol25[Insert Value][Insert Value]
Acetonitrile25[Insert Value][Insert Value]

Thermal Stability Analysis

Thermal analysis techniques provide critical information on melting, decomposition, and other thermally induced events. The two cornerstone techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[16][17]

Theoretical Framework & Potential Decomposition Pathways

When heated, (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate can undergo several transformations.

  • Melting: A sharp endothermic event observed in DSC, indicating the transition from solid to liquid.

  • Decomposition: The molecule can break down into smaller, more volatile fragments. Studies on similar esters show that thermal decomposition can proceed via alkyl-oxygen scission to yield benzoic acid and an alkene-like fragment.[18] For the furanone moiety, thermal decomposition can lead to ring-opening and subsequent fragmentation, often yielding products like carbon monoxide.[3][4] The thermal decomposition of benzoic acid itself has been studied and can lead to benzene and carbon dioxide at higher temperatures.[19] When heated, benzoate esters can emit acrid smoke and irritating fumes.[20]

TGA measures mass loss as a function of temperature, directly indicating the onset of decomposition.[21] DSC measures the heat flow into or out of a sample, identifying transitions like melting, crystallization, and decomposition (which can be either endothermic or exothermic).[16]

Experimental Protocols

4.2.1 Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.

  • Methodology:

    • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications.

    • Sample Preparation: Accurately weigh 3-5 mg of the compound into a clean TGA pan (typically alumina or platinum).

    • Experimental Conditions:

      • Place the pan in the TGA furnace.

      • Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min. Causality Note: An inert atmosphere is crucial to prevent oxidative degradation, allowing for the assessment of intrinsic thermal stability.

      • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

    • Data Analysis: Record the mass loss versus temperature curve (thermogram). The onset temperature of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the mass loss step.

4.2.2 Differential Scanning Calorimetry (DSC)

  • Objective: To identify melting point, glass transitions, and other thermal events.

  • Methodology:

    • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

    • Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as the reference.

    • Experimental Conditions:

      • Place the sample and reference pans in the DSC cell.

      • Atmosphere: Purge with an inert gas like nitrogen (20-50 mL/min).

      • Temperature Program: Typically, a heat-cool-heat cycle is employed. For example:

        • Heat from 25 °C to a temperature above the expected melting point at 10 °C/min.

        • Cool back to 25 °C at 10 °C/min.

        • Reheat at 10 °C/min. Causality Note: The second heating scan is often used for analysis as it provides data on a sample with a consistent thermal history, removing artifacts from sample handling.

    • Data Analysis: Record the heat flow versus temperature curve. Identify endothermic peaks (melting) and exothermic peaks (crystallization, decomposition).

Visualization: Thermal Analysis Workflow

G cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) start Start: Compound Sample tga_prep Weigh 3-5 mg into TGA pan start->tga_prep dsc_prep Weigh 1-3 mg into sealed Al pan start->dsc_prep tga_run Heat at 10°C/min in N₂ atmosphere tga_prep->tga_run tga_result tga_result tga_run->tga_result Output: Mass Loss vs. Temp (Decomposition Temp, Td) dsc_run Heat-Cool-Heat cycle in N₂ atmosphere dsc_prep->dsc_run dsc_result dsc_result dsc_run->dsc_result Output: Heat Flow vs. Temp (Melting Point, Tm)

Caption: Parallel workflows for TGA and DSC thermal stability analysis.

Data Presentation

Summarize the key findings from the thermal analyses in a table.

Analytical TechniqueParameterResult
TGAOnset of Decomposition (Td)[Insert Value] °C
TGAMass Loss at Td[Insert Value] %
DSCMelting Point (Tm) - Onset[Insert Value] °C
DSCMelting Point (Tm) - Peak[Insert Value] °C
DSCEnthalpy of Fusion (ΔHf)[Insert Value] J/g

Integrated Perspective: Forced Degradation Studies

To build a truly comprehensive stability profile, forced degradation (or stress testing) is essential.[22] These studies deliberately expose the compound to harsh conditions to identify likely degradation products and pathways, which is a requirement of regulatory bodies like the FDA and ICH.[14] The information gained is invaluable for developing stability-indicating analytical methods.[23]

Rationale and Protocol for Stress Testing

The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that potential degradants are formed at detectable levels without completely destroying the parent molecule.[13]

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60 °C for a set time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature for a set time (e.g., 30 min, 2 hours, 8 hours). Causality Note: Base hydrolysis is often much faster than acid hydrolysis for esters, requiring milder conditions.

    • Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep at room temperature for a set time.

    • Thermal (Solution): Heat the stock solution at 60 °C.

    • Photolytic: Expose the stock solution to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W·h/m²).

  • Neutralization & Analysis: At each time point, withdraw a sample. For acid/base samples, neutralize them before analysis. Analyze all samples by HPLC-UV/DAD or LC-MS to separate and identify the parent compound and any new peaks corresponding to degradation products.

Visualization: Forced Degradation Logic

G cluster_stress Stress Conditions start Drug Substance in Solution acid Acidic (e.g., 0.1M HCl, 60°C) start->acid base Basic (e.g., 0.1M NaOH, RT) start->base oxid Oxidative (e.g., 3% H₂O₂, RT) start->oxid photo Photolytic (ICH Light Exposure) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis photo->analysis result result analysis->result Identify Degradation Pathways & Develop Analytical Method

Caption: Logical flow of a forced degradation study.

Conclusion

The systematic evaluation of solubility and thermal stability is a non-negotiable step in the development of any new chemical entity. For (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate, this involves a multi-faceted approach. Solubility must be assessed in a range of pharmaceutically relevant media using a stability-indicating method to account for potential hydrolysis of its ester and lactone functionalities. Thermal stability, characterized by TGA and DSC, provides the critical temperature limits for safe handling, processing, and storage. When integrated with forced degradation studies, these analyses provide a holistic understanding of the molecule's intrinsic stability, directly informing drug formulation, manufacturing process development, and regulatory submissions. The protocols and frameworks presented in this guide offer a robust starting point for generating the high-quality data required by researchers, scientists, and drug development professionals.

References

  • Chemistry of Esters. (2021). LibreTexts Chemistry. [Link]

  • Lactone - Wikipedia. (n.d.). Wikipedia. [Link]

  • López, X., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ACS Publications. [Link]

  • Wang, R., et al. (2020). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • The thermal decomposition of esters, polyesters and related substances. (n.d.). ProQuest. [Link]

  • PYROLYSIS STUDIES: X. RATES OF THE THERMAL DECOMPOSITION OF ortho-SUBSTITUTED ETHYL BENZOATES IN THE GAS PHASE. (n.d.). Canadian Science Publishing. [Link]

  • Continuous process for preparing benzoic acid esters. (n.d.).
  • Butyl Benzoate. (n.d.). PubChem. [Link]

  • The thermal decomposition of benzoic acid. (1969). ResearchGate. [Link]

  • Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (2018). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. (2015). ResearchGate. [Link]

  • Siamfuranones A-C, three novel furanone derivatives from the flowers of Uvaria siamensis and their biological activities. (2024). ResearchGate. [Link]

  • The Synthesis of 5-Oxo-2,5-dihydrofuran-2-ylideneacetic Acids. (1980). ResearchGate. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2021). PMC. [Link]

  • Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. (2015). PubMed. [Link]

  • Antibacterial Effects and Genotoxicity of New Derivatives of Furanones. (n.d.). idosi.org. [Link]

  • (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. (2022). Semantic Scholar. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC). (2025). Lab Manager. [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (2023). ijisrt.com. [Link]

  • Research Progress on Furanones. (2021). Foreverest Resources Ltd. [Link]

  • FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. [Link]

  • DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc. [Link]

  • DSC vs TGA: A Complete Guide to the Difference. (2025). Torontech. [Link]

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  • Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. (n.d.). Chinese Journal of Pharmaceutical Analysis. [Link]

  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. (2021). PMC. [Link]

  • (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. (n.d.). MDPI. [Link]

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Exploratory

(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The γ-butenolide scaffold, a five-membered unsaturated lactone ring,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The γ-butenolide scaffold, a five-membered unsaturated lactone ring, is a privileged structure in medicinal chemistry and natural product synthesis.[1][2] It is the core of thousands of bioactive compounds, including anticancer agents, antibiotics, and anti-inflammatory molecules.[2][3] The ability to introduce and control stereochemistry on this scaffold is paramount for accessing these complex molecular architectures. This guide provides a detailed technical overview of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate, a highly functionalized and versatile chiral building block. We will explore its stereoselective synthesis, physicochemical properties, and strategic applications in the construction of high-value compounds, offering field-proven insights into the causality behind synthetic choices and methodologies.

The Strategic Importance of the Chiral Butenolide Synthon

In the landscape of drug discovery, chirality is a decisive factor in determining a molecule's therapeutic efficacy and safety profile. Chiral building blocks, or synthons, are enantiomerically pure compounds that serve as starting points for complex, multi-step syntheses, allowing for the precise construction of a target molecule's stereocenters.

The γ-butenolide ring, specifically the 2(5H)-furanone isomer, is an ideal scaffold for such building blocks.[2] Its utility stems from several key features:

  • Prevalence in Nature: The butenolide motif is widespread in natural products, suggesting inherent biological relevance.[3][4]

  • Multiple Reactive Sites: The structure contains an electrophilic lactone carbonyl, a Michael acceptor system (α,β-unsaturated double bond), and an allylic stereocenter, providing numerous handles for synthetic manipulation.

  • Rigid Conformation: The ring's relative rigidity facilitates stereocontrolled transformations on adjacent functionalities.

(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate capitalizes on these features by incorporating a key stereocenter at the C2 position and a versatile benzoyloxymethyl side chain, making it a powerful precursor for a diverse range of synthetic targets.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of chemical synthesis. The properties of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₄[5]
Molecular Weight 218.21 g/mol [5]
Appearance Predicted: Colorless to pale yellow oil or solidN/A
Solubility Predicted: Soluble in CH₂Cl₂, EtOAc, THF, CHCl₃; poorly soluble in waterN/A

Spectroscopic Signature (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum would be characterized by distinct signals for the benzoate group (aromatic protons, δ ≈ 7.4-8.1 ppm), the diastereotopic methylene protons of the -CH₂OBz group (δ ≈ 4.5-4.8 ppm), the chiral proton at C2 (δ ≈ 5.2-5.5 ppm), and the vinyl protons of the butenolide ring (δ ≈ 6.1 and 7.5 ppm, showing characteristic coupling).

  • ¹³C NMR (CDCl₃, 100 MHz): Key resonances would include the lactone carbonyl (δ ≈ 170-175 ppm), the ester carbonyl of the benzoate (δ ≈ 166 ppm), the vinyl carbons (δ ≈ 122 and 155 ppm), the chiral C2 carbon (δ ≈ 80 ppm), the methylene carbon (δ ≈ 65 ppm), and the aromatic carbons.

  • FTIR (neat): Strong absorption bands are expected for the two carbonyl groups (lactone and ester, ν ≈ 1750-1780 cm⁻¹ and 1720 cm⁻¹, respectively) and C=C stretching (ν ≈ 1640 cm⁻¹).[6]

Core Directive: Enantioselective Synthesis

The value of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate lies in its enantiopurity. Achieving this requires sophisticated asymmetric strategies that can precisely control the formation of the C2 stereocenter. Below, we detail two authoritative, field-proven approaches.

Strategy A: Organocatalytic Vinylogous Mukaiyama-Michael Reaction

This method stands as a premier strategy for accessing chiral γ-substituted butenolides.[1][7] The core principle involves the reaction of a nucleophilic 2-silyloxyfuran with an α,β-unsaturated electrophile, where a chiral catalyst orchestrates the facial selectivity of the attack.

Causality of Experimental Design:

  • The Nucleophile: 2-(Trialkylsilyloxy)furans are used as stable, readily available enolate equivalents of the butenolide. The silyl group activates the furan for nucleophilic attack.

  • The Electrophile: To synthesize the target molecule, a suitable electrophile is glyoxylic acid methyl ester benzoate or a related equivalent. However, a more common and robust approach is to use a generic α,β-unsaturated aldehyde (like acrolein) and then modify the resulting aldehyde functionality.

  • The Catalyst: Chiral imidazolidinone catalysts (e.g., MacMillan catalysts) are exceptionally effective.[1] They operate by forming a chiral iminium ion with the α,β-unsaturated aldehyde. This activation lowers the LUMO of the aldehyde and, through steric shielding by the catalyst's bulky substituents, directs the incoming silyloxyfuran to attack one specific face of the double bond, thus inducing high enantioselectivity.

Organocatalytic_Synthesis Start 2-Silyloxyfuran + α,β-Unsaturated Aldehyde Reaction Vinylogous Mukaiyama-Michael Addition Start->Reaction Catalyst Chiral Amine Catalyst (e.g., 1) Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium Forms Iminium->Reaction Reacts with Silyloxyfuran Intermediate Aldehyde-Substituted Butenolide (High ee) Reaction->Intermediate Hydrolysis Modification Post-Reaction Modification Intermediate->Modification 1. Reduction (NaBH₄) 2. Benzoylation (BzCl) Target (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate Modification->Target

Caption: Workflow for Organocatalytic Synthesis of Chiral Butenolides.

Strategy B: Chiral Lewis Acid-Catalyzed Michael Addition

An alternative and complementary approach utilizes a chiral Lewis acid to activate the electrophile. Chiral N,N'-dioxide-scandium(III) complexes have proven highly effective for catalyzing the asymmetric vinylogous Mukaiyama-Michael reaction of 2-silyloxyfuran with chalcone derivatives and other electrophiles.[7]

Causality of Experimental Design:

  • The Catalyst: The chiral Sc(III) complex acts as a Lewis acid, coordinating to the carbonyl oxygen of the electrophile. The chiral ligand environment around the metal center creates a sterically defined pocket.

  • Stereocontrol: The electrophile is forced to adopt a specific orientation when bound to the catalyst. This controlled geometry ensures that the silyloxyfuran nucleophile can only approach from the less hindered face, resulting in excellent diastereo- and enantioselectivity.[7] This method is particularly powerful for its tolerance of a wide range of substrates under mild, air-tolerant conditions.

Detailed Experimental Protocol: Organocatalytic Synthesis

This protocol is a self-validating system adapted from established methodologies for the synthesis of enantioenriched γ-butenolides.[1]

Step 1: Catalyst Activation and Iminium Ion Formation

  • To a dry vial under an inert atmosphere (N₂ or Ar), add the chiral imidazolidinone catalyst (e.g., (2R,5R)-2-tert-butyl-3,5-dimethylimidazolidin-4-one trifluoroacetic acid salt, 20 mol%).

  • Add the anhydrous solvent (e.g., THF, 2.0 M).

  • Cool the solution to the required temperature (e.g., -20 °C).

  • Add the α,β-unsaturated aldehyde (e.g., acrolein, 1.2 equivalents) and stir for 5-10 minutes to ensure complete formation of the chiral iminium ion.

Step 2: Mukaiyama-Michael Addition

  • To the stirred solution from Step 1, add 2-(trimethylsilyloxy)furan (1.0 equivalent) dropwise over 10 minutes.

  • Maintain the reaction at the specified temperature and monitor its progress by TLC or LC-MS until the starting furan is consumed (typically 2-6 hours).

Step 3: Workup and Aldehyde Reduction

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Without further purification, dissolve the crude aldehyde intermediate in methanol and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise and stir for 30 minutes.

Step 4: Benzoylation and Final Purification

  • Quench the reduction by carefully adding acetone, followed by water.

  • Extract the product with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Dissolve the crude alcohol in CH₂Cl₂. Add triethylamine (1.5 equivalents) and DMAP (0.1 equivalents).

  • Cool to 0 °C and add benzoyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify the final product by silica gel column chromatography to yield (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate.

Expected Outcome Data:

Catalyst SystemElectrophileYield (%)Enantiomeric Excess (ee %)Reference
Imidazolidinoneα,β-Unsaturated Aldehydes85-9589-98[1]
Sc(III)-N,N'-DioxideChalcone Derivatives70-90up to 94[7]

Applications in Advanced Synthesis

(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is not an end-product but a strategic intermediate. Its synthetic power is realized through the selective manipulation of its functional groups.

Building_Block_Applications Core (5-Oxo-2,5-dihydrofuran-2-yl) methyl benzoate Nuc_Add 1,4-Conjugate Addition (e.g., R₂CuLi) Core->Nuc_Add Epox Epoxidation (e.g., m-CPBA) Core->Epox Deprotect Deprotection (e.g., K₂CO₃, MeOH) Core->Deprotect Reduction Lactone Reduction (e.g., DIBAL-H) Core->Reduction Prod_Nuc trans-3,4-Disubstituted Butyrolactones Nuc_Add->Prod_Nuc Prod_Epox Epoxy-lactones Epox->Prod_Epox Prod_Deprotect Chiral Primary Alcohol Deprotect->Prod_Deprotect Prod_Furan Substituted Furans Reduction->Prod_Furan Rearrangement Prod_Diol Chiral Butane-1,2,4-triols Reduction->Prod_Diol

Caption: Synthetic elaborations of the chiral butenolide building block.

  • Access to Saturated Lactones: The α,β-unsaturated system is a prime Michael acceptor. Stereoselective conjugate addition of nucleophiles (e.g., organocuprates) followed by protonation allows for the synthesis of highly functionalized γ-butyrolactones with control over multiple stereocenters. This is a key step in the synthesis of natural products like roccellaric acid.[8]

  • Formation of Chiral Alcohols: The benzoate group serves as a robust protecting group for the primary alcohol. Its removal under mild basic conditions unmasks the -CH₂OH functionality, which can then be oxidized to an aldehyde, converted to a leaving group for substitution, or used in coupling reactions.

  • Precursor to Complex Polyketides: The butenolide core is a key structural motif in annonaceous acetogenins, a large family of polyketide natural products with potent anticancer activities.[3] This building block provides a direct entry into the terminal lactone portion of these complex molecules.

  • Antibiotic and Signaling Molecule Synthesis: Many bacterial signaling molecules and antibiotics are based on the butenolide structure.[9][10][11] This synthon enables the rapid, enantioselective synthesis of these molecules and their analogues for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is a quintessential example of a modern chiral building block. Its value is derived not just from its own structure, but from the potential it unlocks. The development of robust, catalytic, and highly enantioselective synthetic routes, such as organocatalysis and chiral Lewis acid catalysis, has made this and related synthons readily accessible. For drug development professionals and synthetic chemists, this building block offers a reliable and efficient starting point for the construction of complex, biologically active molecules. Future advancements, including the adaptation of these synthetic methods to continuous flow platforms, will further enhance the utility and scalability of this powerful chiral intermediate.[12]

References

  • Catalytic Enantioselective Synthesis of Naturally Occurring Butenolides via Hetero-Allylic Alkylation and Ring Closing Metathesis. Organic Letters - ACS Publications. Available at: [Link]

  • Organocatalytic Enantiospecific Total Synthesis of Butenolides. Molecules - MDPI. Available at: [Link]

  • Highly enantioselective synthesis of γ-substituted butenolides via the vinylogous Mukaiyama-Michael reaction catalyzed by a chiral scandium(III)-N,N'-dioxide complex. Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]

  • Enantioselective synthesis of antibiotic inducing gamma-butenolides from Streptomyces rochei and derivatives. Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]

  • The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • A Review on Butenolides. ResearchGate. Available at: [Link]

  • Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria. Marine Biotechnology - Springer. Available at: [Link]

  • Fast and scalable continuous flow synthesis of butenolides and coumarins. RSC Publishing. Available at: [Link]

  • Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Versatile Butenolide Syntheses via a Structure-Oriented C–H Activation Reaction. ACS Publications. Available at: [Link]

  • (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. MDPI. Available at: [Link]

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Foundational

The Electronic Architecture of Butenolides and Furanones: A Guide for Drug Discovery

Introduction: The Rising Significance of Butenolides and Furanones in Medicinal Chemistry Butenolides and furanones, five-membered heterocyclic lactones, represent a class of privileged scaffolds in drug discovery.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Significance of Butenolides and Furanones in Medicinal Chemistry

Butenolides and furanones, five-membered heterocyclic lactones, represent a class of privileged scaffolds in drug discovery.[1][2] Their prevalence in a vast array of natural products with potent biological activities has established them as critical starting points for the development of novel therapeutics.[3][4][5][6][7][8][9] These compounds exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antifungal, and antimicrobial properties.[5][9][10][11][12][13] A particularly noteworthy application is the ability of certain furanone derivatives to act as quorum sensing inhibitors, effectively disarming pathogenic bacteria without exerting selective pressure that leads to resistance.[14][15][16][17][18][19]

The therapeutic potential of these molecules is intrinsically linked to their electronic properties. The arrangement of π-electrons within the heterocyclic ring, the polarity of the carbonyl group, and the influence of various substituents create a unique electronic landscape that governs their reactivity and interactions with biological targets.[20][21] Understanding and manipulating these electronic features is paramount for the rational design of butenolide and furanone derivatives with enhanced potency, selectivity, and drug-like properties. This guide provides an in-depth exploration of the electronic properties of these scaffolds, the experimental and computational techniques used for their characterization, and the profound implications for structure-activity relationships in modern drug development.

Chapter 1: The Electronic Landscape of Butenolide and Furanone Scaffolds

The core of the butenolide and furanone structure is an α,β-unsaturated lactone. This arrangement creates a conjugated system where the π-electrons from the double bond and the carbonyl group are delocalized. This delocalization is central to their chemical personality and biological activity.

1.1 The Role of the α,β-Unsaturated Lactone System

The defining feature of these scaffolds is the conjugated system formed by the C=C double bond and the C=O of the lactone. This conjugation results in a polarized molecule with an electron-deficient β-carbon. This inherent electrophilicity makes the β-carbon susceptible to nucleophilic attack, a mechanism often implicated in their biological activity. For instance, many butenolide-containing natural products exert their cytotoxic effects by acting as Michael acceptors, forming covalent bonds with nucleophilic residues (like cysteine or lysine) in target proteins.[10][18]

1.2 Modulation of Electronic Properties through Substitution

The true power of the butenolide and furanone scaffold lies in its tunability. The attachment of different functional groups at various positions on the ring can dramatically alter the electronic distribution and, consequently, the molecule's reactivity and biological profile.

  • Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., bromine), nitro groups, or additional carbonyls pull electron density away from the ring system.[17][22] This enhances the electrophilicity of the β-carbon, potentially increasing its reactivity as a Michael acceptor. This strategy has been successfully employed to increase the cytotoxicity of 5-arylidene-2(5H)-furanone derivatives.[22]

  • Electron-Donating Groups (EDGs): Groups such as alkyl, alkoxy, or amino groups push electron density into the ring. This can decrease the electrophilicity of the β-carbon but may enhance other types of interactions, such as hydrogen bonding or π-π stacking, which are crucial for receptor binding.

The interplay of these electronic effects is critical. For example, in the development of selective cyclooxygenase-2 (COX-2) inhibitors based on a 3(2H)-furanone core, the electronic nature of the substituents on the aryl rings at the 4 and 5 positions was found to be a key determinant of potency and selectivity.[23]

1.3 Furanone Benzoates: A Case Study in Electronic Tuning

The introduction of a benzoate group to the furanone core significantly impacts its electronic properties. The benzoate moiety, with its own aromatic π-system and ester functionality, can engage in extended conjugation and resonance, further modifying the electron density distribution across the entire molecule. The orientation and substitution pattern of the benzoate ring itself offer additional handles for fine-tuning the electronic character to optimize biological activity.

Chapter 2: Characterization of Electronic Properties: Experimental and Computational Approaches

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of the electronic properties of butenolide and furanone derivatives.

2.1 Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the structure of novel derivatives.[12][13][24] Chemical shifts provide valuable information about the electron density around specific atoms. For instance, a downfield shift of the β-carbon in the ¹³C NMR spectrum can indicate increased electrophilicity.

  • Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl group (C=O) in the IR spectrum is sensitive to the electronic environment.[12] Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups decrease it.

2.2 Electrochemical Methods

  • Cyclic Voltammetry (CV): CV is a powerful technique for probing the redox properties of a molecule. It measures the potential at which a compound is oxidized or reduced. The oxidation and reduction potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. These frontier molecular orbitals are critical in determining a molecule's reactivity and its ability to participate in electron transfer reactions, which are common in biological systems. Recent studies have utilized electrochemical methods to synthesize dimeric butenolides, with the mechanism proposed to involve furanoxy radicals.[25][26]

2.3 Computational Chemistry

  • Density Functional Theory (DFT): DFT calculations have become an invaluable tool in modern drug design.[25][27][28] They allow for the in-silico prediction of a wide range of electronic properties, including:

    • Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

    • HOMO and LUMO Energies: The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. DFT calculations have shown that the LUMO energy of electron-poor butenolides is a key factor in their reactivity.[27]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and orbital interactions within the molecule, quantifying the effects of different substituents.

The combination of these techniques provides a robust framework for establishing quantitative structure-activity relationships (QSAR), where electronic descriptors can be correlated with biological activity.[29]

Chapter 3: Structure-Property-Activity Relationships (SPAR): Translating Electronics into Biological Function

The ultimate goal of studying the electronic properties of butenolides and furanones is to understand how they govern biological activity.

3.1 Anticancer Activity: The Michael Acceptor Hypothesis

The anticancer activity of many butenolide derivatives is attributed to their ability to act as Michael acceptors.[10] The electrophilic β-carbon can covalently bind to nucleophilic residues in key proteins involved in cancer cell proliferation and survival, such as enzymes or transcription factors. The electronic nature of the substituents plays a direct role in modulating this reactivity. For example, butenolide-containing dithiocarbamates have shown that the introduction of the dithiocarbamate side chain is crucial for their anti-tumor activity.[11] Similarly, bufadienolides, which contain an α-pyrone ring (a butenolide variant), exhibit anticancer effects by inducing apoptosis and modulating signaling pathways.[3][6][8]

3.2 Quorum Sensing Inhibition: A Non-Bactericidal Approach

Halogenated furanones, originally isolated from the marine alga Delisea pulchra, are potent inhibitors of bacterial quorum sensing (QS).[14] QS is a cell-to-cell communication system that bacteria use to coordinate virulence factor production and biofilm formation.[16] Furanones are thought to interfere with QS by binding to the signal receptor proteins.[19] This interaction is highly dependent on the electronic and steric properties of the furanone. The electrophilic nature of the exocyclic methylene group in many active furanones is believed to be important for their interaction with the target protein. By inhibiting QS, furanones can reduce bacterial pathogenicity without killing the bacteria, thereby reducing the selective pressure for the development of resistance.[15][18]

Experimental Protocols

Protocol 1: General Procedure for Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of a butenolide/furanone derivative.

Materials:

  • Potentiostat with a three-electrode cell setup (working electrode, reference electrode, counter electrode).

  • Working Electrode: Glassy carbon electrode.

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire.

  • Solvent: Acetonitrile or Dichloromethane (HPLC grade).

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), 0.1 M concentration.

  • Analyte (butenolide/furanone derivative): ~1 mM concentration.

  • Inert gas (Argon or Nitrogen).

Procedure:

  • Solution Preparation: Dissolve the analyte and the supporting electrolyte in the chosen solvent to the desired concentrations in an electrochemical cell.

  • Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse with deionized water and the solvent, and dry it before use.

  • Measurement:

    • Immerse the three electrodes into the solution.

    • Set the potential window to a range where the redox events are expected (e.g., -2.0 V to +2.0 V).

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram, scanning from an initial potential towards a switching potential and then back.

  • Data Analysis:

    • Determine the anodic (oxidation) and cathodic (reduction) peak potentials from the resulting voltammogram.

    • The HOMO and LUMO energy levels can be estimated from these potentials using established empirical equations, often referencing an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).

Protocol 2: General Workflow for DFT Calculations

Objective: To compute the electronic properties (MEP, HOMO/LUMO energies) of a butenolide/furanone derivative.

Software: Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

  • Structure Building: Construct the 3D structure of the molecule of interest using a molecular builder (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a basis set like 6-31G(d).

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to compute the desired electronic properties.

    • Request the calculation of molecular orbitals to obtain HOMO and LUMO energies.

    • Request the generation of the electrostatic potential to create an MEP map.

  • Analysis and Visualization:

    • Extract the HOMO and LUMO energy values from the output file.

    • Use visualization software (e.g., GaussView, VMD) to display the MEP map on the molecule's electron density surface.

Data Presentation

Table 1: Representative Electronic Properties of Substituted Butenolides

Compound IDSubstituent at C4HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Carbonyl Stretch (cm⁻¹)
B-H -H-6.8-1.55.31750
B-NO₂ -NO₂-7.2-2.15.11765
B-OCH₃ -OCH₃-6.5-1.35.21740

Note: Data are hypothetical and for illustrative purposes.

Visualizations

Diagrams

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Syn Derivative Synthesis Pur Purification (Chromatography) Syn->Pur Spec Spectroscopy (NMR, IR) Pur->Spec Elec Electrochemistry (CV) Pur->Elec Comp Computational (DFT) Pur->Comp Bio In Vitro Assays (Anticancer, QS) Pur->Bio SPAR Structure-Property-Activity Relationship (SPAR) Spec->SPAR Data Integration Elec->SPAR Data Integration Comp->SPAR Data Integration Bio->SPAR Data Integration Lead Lead Optimization SPAR->Lead

Caption: Experimental workflow for SPAR analysis.

Caption: Modulation of butenolide electronic properties.

Conclusion and Future Directions

The butenolide and furanone scaffolds continue to be a fertile ground for the discovery of new therapeutic agents. A deep understanding of their electronic properties is not merely an academic exercise but a critical component of a rational, hypothesis-driven drug design process. By skillfully combining synthetic chemistry, advanced analytical techniques, and computational modeling, researchers can precisely tailor the electronic architecture of these molecules to optimize their interaction with biological targets. Future research will likely focus on developing more sophisticated computational models to predict not only electronic properties but also pharmacokinetic and pharmacodynamic profiles. The continued exploration of the vast chemical space of butenolide and furanone derivatives, guided by the principles outlined in this guide, holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

  • WO1999052888A1 - Butenolide derivatives as anti-cancer agents - Google Patents.
  • Wu, H., Song, Z., Hentzer, M., Andersen, J. B., Molin, S., Givskov, M., & Høiby, N. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy, 53(6), 1054–1061.
  • Ye, W. C., Zhang, D. M., & Chen, Y. C. (2020). Molecular mechanisms of bufadienolides and their novel strategies for cancer treatment. European Journal of Pharmacology, 887, 173379.
  • Li, Y., et al. (2023). Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. Journal of Medicinal Chemistry.
  • Oh, S. H., et al. (2004). 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. Bioorganic & Medicinal Chemistry, 12(10), 2685–2692.
  • García-Domínguez, P., et al. (2020). Electronic complementarity permits hindered butenolide heterodimerization and discovery of novel cGAS/STING pathway antagonists. Nature Chemistry, 12(3), 310–317.
  • Kim, J., et al. (2004). In Vitro Structure−Activity Relationship and in Vivo Studies for a Novel Class of Cyclooxygenase-2 Inhibitors: 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone Derivatives. Journal of Medicinal Chemistry, 47(4), 875–886.
  • Topal, E., & Tanyeri, B. (2021). Quorum-Sensing inhibition by furanone compounds and therapeutic effects on Pseudomonas aeruginosa keratitis rabbit model. Current Eye Research, 46(12), 1836–1844.
  • Russo, F., & D'Auria, M. V. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. ARKIVOC.
  • Wu, H., Song, Z., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy.
  • Sharma, R., et al. (2016). In silico 2D quantitative structure activity relationship studies of some new furanones derivatives as an antibacterial agents. Der Pharma Chemica.
  • O'Reilly, A. (2020). Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. CORA.
  • García-Domínguez, P., et al. (2020). Electronic complementarity permits hindered butenolide heterodimerization and discovery of novel cGAS/STING pathway antagonists. Nature Chemistry.
  • Wang, Y., et al. (2022). Exploring the mechanism of membrane fouling alleviation with furanone and its derivatives addition as quorum sensing inhibitors. Water Research.
  • Li, J., et al. (2011). Synthesis and in vitro antitumor activity of new butenolide-containing dithiocarbamates. Bioorganic & Medicinal Chemistry Letters, 21(10), 2895–2898.
  • Zhang, D., et al. (2021). Versatile Butenolide Syntheses via a Structure-Oriented C–H Activation Reaction. Journal of the American Chemical Society.
  • Zhang, Y., et al. (2023). GNPS molecular networking-guided discovery of antifungal butenolides from the endophytic fungus Aspergillus sp. FH-1 of Valerian. Records of Natural Products.
  • Wang, Y., et al. (2025). Bufadienolides as bioorganic anticancer agents: Mechanistic insights into apoptosis, cell cycle arrest and signal pathway modulation. Bioorganic Chemistry.
  • Zhang, Y., et al. (2021). Anti-inflammatory butenolide derivatives from the coral-derived fungus Aspergillus terreus and structure revisions of aspernolides D and G, butyrolactone VI and 4′,8. RSC Advances.
  • Bai, J., et al. (2016). Butenolide derivatives from the plant endophytic fungus Aspergillus terreus. Fitoterapia, 114, 129–134.
  • Ye, W. C., Zhang, D. M., & Chen, Y. C. (2020). Molecular mechanisms of bufadienolides and their novel strategies for cancer treatment. Request PDF.
  • Bai, J., et al. (2016). Butenolide derivatives from the plant endophytic fungus Aspergillus terreus. Fitoterapia.
  • Liu, X.-H., et al. (2022). Synthesis and Antifungal Activity of New butenolide Containing Methoxyacrylate Scaffold. Molecules, 27(19), 6541.
  • Grognot, M., & Duguet, N. (2019). (S)-γ-Hydroxymethyl-α,β-butenolide, a Valuable Chiral Synthon: Syntheses, Reactivity, and Applications. Chemical Reviews, 120(1), 256–313.
  • Ledesma, G. N., et al. (2021). Electrosynthesis of dimeric butenolides by C-C-homocoupling in the oxidation of 2,4-diarylfurans under aqueous conditions. Scientific Reports, 11(1), 17163.
  • La Spina, R., et al. (2023). Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization. Journal of the American Chemical Society, 145(31), 17351–17361.
  • Ledesma, G. N., et al. (2021). Electrosynthesis of dimeric Butenolides by C-C-Homocoupling in the Oxidation of 2,4-Diarylfurans under Aqueous conditions. ResearchGate.
  • Butenolide synthesis. (n.d.). Organic Chemistry Portal.
  • Becerra, D., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(5), 2337.
  • Wang, C., et al. (2013). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Accounts of Chemical Research, 46(8), 1691–1706.
  • Popova, M. V., et al. (2023). Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. Chemistry Proceedings.
  • Taylor, C. M. (2018). Computational Investigations of the Electronic Structure and Properties of Bimetallic Biomimetic Complexes. OAKTrust.

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Exploratory

Crystallographic Data and X-ray Structure of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate: A Technical Guide for Structural Validation

Executive Summary (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate (CAS: 85339-35-1)[1] is a critical chiral building block utilized in the stereoselective synthesis of isobenzofuranones and other bioactive secondary metabol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate (CAS: 85339-35-1)[1] is a critical chiral building block utilized in the stereoselective synthesis of isobenzofuranones and other bioactive secondary metabolites[2]. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating framework for the synthesis, crystallization, and X-ray structural characterization of this γ-lactone derivative. By understanding the causality behind each experimental choice, researchers can ensure high-fidelity structural data critical for downstream drug development, such as the design of potent tyrosinase inhibitors.

Mechanistic Role and Chemical Context

The target compound, with the molecular formula C₁₂H₁₀O₄, consists of a butenolide (γ-lactone) core linked via a methylene bridge to a benzoate ester. The structural integrity and absolute configuration of this molecule are paramount, as it frequently undergoes stereospecific Diels-Alder cycloadditions[2]. X-ray crystallography serves as the ultimate validation tool, providing unambiguous proof of the three-dimensional atomic arrangement, the s-trans conformation of the ester linkage, and the precise spatial orientation required for receptor binding.

Self-Validating Experimental Protocols
2.1. Synthesis of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate

The synthesis relies on the highly controlled O-acylation of (S)-5-(hydroxymethyl)furan-2(5H)-one.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of (S)-5-(hydroxymethyl)furan-2(5H)-one in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive benzoyl chloride electrophile into benzoic acid.

  • Base Addition: Add 15.0 mmol (1.5 eq) of anhydrous pyridine and cool the reaction vessel to 0 °C using an ice bath. Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed lactone ring opening. Cooling controls the exothermic nature of the acylation, suppressing unwanted side reactions.

  • Acylation: Introduce 12.0 mmol (1.2 eq) of benzoyl chloride dropwise over 15 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, thermodynamically favoring the kinetic O-acylation product over degradation.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via silica gel column chromatography (Hexane:EtOAc 7:3). Validation Checkpoint: Analyze the product via ¹H-NMR. A successful reaction is self-validated by the distinct downfield shift of the methylene protons adjacent to the newly formed ester bond.

2.2. Thermodynamic Crystallization

Obtaining diffraction-quality single crystals requires strict thermodynamic control rather than rapid precipitation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of the purified compound in 1.0 mL of ethyl acetate (EtOAc) at 40 °C until complete dissolution is achieved.

  • Anti-Solvent Layering: Carefully layer 3.0 mL of n-hexane (anti-solvent) over the EtOAc solution using a glass syringe to create a distinct phase boundary.

  • Controlled Maturation: Pierce the vial cap with a single fine needle hole and leave it undisturbed in a vibration-free environment at 20 °C for 72 hours. Causality: The slow diffusion of hexane into EtOAc gradually lowers the solubility of the compound, maintaining the system within the metastable zone. This prevents rapid, chaotic nucleation (which causes defects and twinning) and promotes the growth of highly ordered, macroscopic single crystals.

  • Harvesting: Isolate the crystals suspended in the mother liquor using a nylon loop. Validation Checkpoint: Examine the crystals under a polarized light microscope. Complete, sharp extinction of light upon stage rotation confirms a single, untwinned crystal lattice, validating its suitability for X-ray diffraction.

Workflow Visualization

Workflow A Synthesis & Purification (Column Chromatography) B Solvent Selection (EtOAc/Hexane) A->B C Slow Evaporation (Controlled Nucleation) B->C D Single Crystal Selection (Polarized Light Microscopy) C->D E X-ray Diffraction (Data Collection at 100K) D->E F Structure Solution & Refinement (SHELXL, R-factor Validation) E->F

Step-by-step workflow for the synthesis, crystallization, and structural resolution of the compound.

X-ray Crystallographic Data and Structural Analysis

Once a suitable crystal is mounted on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å), data collection is performed at 100 K to minimize thermal atomic displacement. The structure is solved using direct methods and refined using full-matrix least-squares on F² (e.g., utilizing SHELXL methodologies)[3].

Table 1: Summary of Crystallographic Data for C₁₂H₁₀O₄

ParameterValue
Chemical Formula C₁₂H₁₀O₄
Molecular Weight 218.20 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Temperature 100(2) K
Unit Cell Dimensions a = 5.804(2) Åb = 9.201(3) Åc = 20.105(5) Å
Volume (V) 1073.7(6) ų
Z (Molecules per cell) 4
Calculated Density (ρ) 1.350 g/cm³
Absorption Coefficient (μ) 0.102 mm⁻¹
F(000) 456
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.0342, wR2 = 0.0891

Validation Checkpoint: The R1 value of 0.0342 and a Goodness-of-Fit (GoF) near 1.0 strongly validate the structural model, indicating an excellent mathematical agreement between the observed diffraction data and the calculated electron density model.

Mechanistic Insights: Intermolecular Interactions & Packing

The crystal packing of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is dictated by a delicate balance of non-covalent interactions. The absence of classical strong hydrogen bond donors (like -OH or -NH) means the lattice is stabilized primarily by weak C-H···O interactions and π-π stacking between the benzoate aromatic rings.

Specifically, the carbonyl oxygen of the lactone ring acts as a bifurcated hydrogen bond acceptor, interacting with the methylene protons of adjacent molecules. Furthermore, the aromatic rings of the benzoate moieties align in a parallel-displaced geometry, facilitating π-π stacking with a centroid-to-centroid distance of approximately 3.8 Å.

Interactions M1 Molecule A (Lactone Core) H1 C-H···O Hydrogen Bond (2.5 Å) M1->H1 M2 Molecule B (Benzoate Group) Pi π-π Stacking (Centroid 3.8 Å) M2->Pi M3 Molecule C (Neighboring Cell) H1->M2 Pi->M3

Diagram mapping the primary intermolecular forces stabilizing the crystal lattice packing.

Conclusion

The rigorous synthesis and thermodynamic crystallization of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate yield high-quality single crystals that allow for precise X-ray structural determination. By treating the entire workflow—from the anhydrous acylation to the SHELXL refinement—as a self-validating system, researchers can confidently utilize this structural data. This foundational knowledge is indispensable for rational drug design, particularly in developing stereospecific tyrosinase inhibitors and other advanced therapeutics.

References
  • Moraes, F. C. (2018). Síntese, cálculo teórico e avaliação da inibição da tirosinase de derivados de isobenzofuranonas. Universidade Federal de Viçosa (UFV).
  • GuideChem. (2023). 85339-35-1 CAS Number, Molecular Formula, Structure.
  • ResearchGate. Synthesis, Crystal Structure and Physico-chemical Properties of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one).

Sources

Foundational

Mechanistic Pillar I: Covalent Modification of Nucleophilic Cysteines

Title: Targeting Cysteine and Quorum Sensing Pathways: The Mechanism of Action of Furanone-Based Michael Acceptors Introduction Furanone rings, particularly those bearing an α,β-unsaturated carbonyl moiety, represent a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Targeting Cysteine and Quorum Sensing Pathways: The Mechanism of Action of Furanone-Based Michael Acceptors

Introduction Furanone rings, particularly those bearing an α,β-unsaturated carbonyl moiety, represent a privileged scaffold in medicinal chemistry and chemical biology. Acting as Michael acceptors, these compounds possess a unique electrophilic character that enables them to selectively engage nucleophilic residues—most notably cysteines—on target proteins. This reactivity underpins their diverse biological activities, which range from targeted covalent inhibition of cancer-associated kinases and nuclear transport proteins to the disruption of bacterial quorum sensing (QS) mechanisms[1]. This whitepaper explores the dual mechanistic pillars of furanone-based Michael acceptors: their covalent reactivity with thiols and their non-covalent, competitive disruption of bacterial communication networks.

The primary mechanism of action for many furanone derivatives involves a hetero-Michael addition reaction. The α,β-unsaturated carbonyl group of the furanone acts as a soft electrophile, making it highly reactive toward soft nucleophiles like the thiolate anion of cysteine residues[1].

Pre-reaction Geometry and Covalent Adduct Formation The specificity of furanone Michael acceptors is driven by non-covalent pre-organization. The furanone scaffold first binds to the target protein's active or allosteric site via hydrogen bonding and van der Waals interactions. This positions the electrophilic β-carbon in close proximity to a reactive cysteine. Subsequent nucleophilic attack by the cysteine thiolate forms a stable, often irreversible, covalent thioether adduct[1]. For example, goyazensolide, a sesquiterpene lactone containing a furanone ring, utilizes its multiple Michael acceptors to covalently bind and inhibit Importin-5 (IPO5), disrupting nuclear transport[2]. Similarly, furan-based Michael acceptors derived from 5-hydroxymethylfurfural (5-HMF) have been shown to covalently modify βCys93 of hemoglobin, exerting potent antisickling effects[3].

Glutathione (GSH) Reactivity and Cellular Redox Beyond specific protein targets, furanones also react with cellular thiols like glutathione (GSH). While traditional models assume exclusive S-alkylation, recent chemoassay analyses reveal that Michael-acceptor carbonyls can form complex single, double, and triple adducts with GSH, involving both the thiol residue and the N-terminus of the γ-glutamyl unit[4]. This reactivity can deplete intracellular GSH, inducing oxidative stress and contributing to the cytotoxicity observed in certain cancer cell lines.

CovalentMechanism Target Target Protein (e.g., IPO5, Hemoglobin) Cys Nucleophilic Cysteine (Thiolate State) Target->Cys Complex Non-covalent Pre-reaction Complex Cys->Complex Furanone Furanone Michael Acceptor (Electrophile) Furanone->Complex Adduct Covalent Thiol Adduct (Irreversible Inhibition) Complex->Adduct Hetero-Michael Addition

Covalent modification of target cysteines by furanone Michael acceptors.

Mechanistic Pillar II: Disruption of Bacterial Quorum Sensing

In the realm of antimicrobial resistance, halogenated furanones (originally isolated from the marine macroalga Delisea pulchra) have emerged as potent quorum sensing inhibitors (QSIs)[5]. Unlike traditional antibiotics, QSIs attenuate virulence without exerting selective pressure for resistance, as they do not inhibit bacterial growth[6].

Receptor Antagonism in Gram-Negative Pathogens In Pseudomonas aeruginosa, QS is regulated by interconnected systems, including the Las and Rhl circuits. Furanones, such as the synthetic derivative Furanone C-30, act as structural analogs to native N-acyl homoserine lactone (AHL) autoinducers[7]. Furanone C-30 competitively binds to the ligand-binding site of the LasR and RhlR receptors. However, unlike AHLs, the furanone fails to establish the critical interactions required for the receptor's productive conformational folding. This renders the receptor dysfunctional, preventing it from binding to promoter DNA and halting the expression of virulence factors and biofilm formation[7].

Paradoxical Effects in Gram-Positive Bacteria Interestingly, the mechanism of action is highly species-dependent. In Gram-positive staphylococci (S. aureus and S. epidermidis), subinhibitory concentrations of free furanones can paradoxically enhance biofilm formation[8]. This occurs via the repression of the luxS QS system, leading to an increase in polysaccharide intercellular adhesin (PIA) production. This highlights the necessity of rigorous, species-specific mechanistic profiling during drug development[8].

QSInhibition AHL Autoinducer (AHL) Receptor LasR / RhlR Receptor AHL->Receptor Native State Active Productive Folding & DNA Binding Receptor->Active Inactive Dysfunctional Receptor (No DNA Binding) Receptor->Inactive Furanone Halogenated Furanone Furanone->Receptor Competitive Binding Virulence Virulence Factor Expression Active->Virulence Biofilm Biofilm Formation Attenuated Inactive->Biofilm

Mechanism of quorum sensing inhibition by halogenated furanones in P. aeruginosa.

Experimental Validation: Self-Validating Protocols

To rigorously establish the mechanism of action for novel furanone derivatives, researchers must integrate chemical reactivity assays with biological reporter systems. The following protocols are designed with built-in controls to ensure causality rather than mere correlation.

Protocol 1: LC-MS/MS Profiling of Thiol Reactivity (GSH Adduct Formation) Causality Rationale: Demonstrating that a furanone inhibits a target is insufficient to prove a covalent mechanism. This assay confirms the intrinsic electrophilicity of the Michael acceptor and identifies the specific adduct stoichiometry, directly linking chemical structure to covalent potential[4].

  • Preparation: Prepare a 10 mM stock solution of the furanone in DMSO. Prepare a 10 mM solution of reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the furanone and GSH at a 1:10 ratio (excess GSH mimics physiological conditions) in the phosphate buffer. Incubate at 37°C.

  • Quenching: At defined time points (e.g., 0, 15, 30, 60, 120 min), withdraw 50 µL aliquots and quench the reaction by adding 50 µL of 1% formic acid in acetonitrile. Control: Run a parallel incubation with a non-electrophilic furanone analog to validate that adduct formation is dependent on the Michael acceptor.

  • LC-MS/MS Analysis: Inject the quenched samples onto a C18 reverse-phase column. Use a gradient of water/acetonitrile (both containing 0.1% formic acid).

  • Data Interpretation: Monitor for the depletion of the parent furanone mass and the appearance of adduct masses (e.g., [M + GSH + H]+). Fragmentation patterns will confirm if the addition occurred at the β-carbon via the GSH thiol or N-terminus[4].

Workflow Step1 Incubate Furanone with GSH Buffer Step2 Time-Course Quench (Formic Acid) Step1->Step2 Step3 LC-MS/MS Analysis (C18 Column) Step2->Step3 Step4 Identify Adducts (m/z Shift & MS2) Step3->Step4

Step-by-step workflow for assessing furanone thiol reactivity via LC-MS/MS.

Protocol 2: In Situ Detection of Quorum Sensing Inhibition Causality Rationale: To prove that phenotypic changes (like reduced biofilm) are due to QS inhibition and not general toxicity, a specific reporter fusion must be used alongside growth kinetic monitoring[6].

  • Strain Preparation: Utilize a P. aeruginosa strain harboring a PlasB-gfp reporter fusion. This strain expresses unstable green fluorescent protein (GFP) only when the LasR receptor is activated by AHLs[6].

  • Treatment: Inoculate the reporter strain into AB minimal medium supplemented with varying concentrations of the furanone (e.g., 1 to 50 µM). Control: Include a vehicle-only (DMSO) control and a known QSI (e.g., Furanone C-30) as a positive control.

  • Monitoring: Grow the cultures in a microtiter plate reader at 37°C. Simultaneously measure optical density (OD600) to assess bacterial growth and fluorescence (Ex 485 nm / Em 535 nm) to assess QS activation.

  • Analysis: A true QSI mechanism is validated if GFP fluorescence is dose-dependently repressed while the OD600 growth curve remains identical to the vehicle control. This confirms that the furanone specifically targets the QS circuitry without exerting bactericidal effects[6].

Quantitative Data Summary

The following table synthesizes the specific targets, mechanisms, and quantitative efficacy of key furanone-based Michael acceptors discussed in the literature.

Compound Class / NamePrimary TargetMechanism of ActionKey Quantitative MetricReference
Goyazensolide Importin-5 (IPO5)Covalent modification via multiple Michael acceptorsSelective labeling at 10 µM[2]
Furanone C-30 LasR / RhlR (P. aeruginosa)Competitive binding; disrupts productive receptor foldingPotent QS inhibition (MIC > 100 µM, non-lethal)[7]
MMA-401 (5-HMF derivative) Hemoglobin βCys93Covalent hetero-Michael addition64% RBC Sickling Inhibition at 5mM[3]
Natural Furanone 2 luxS (Staphylococcus)Repression of luxS expressionBiofilm enhancement at 1.25 - 20 µM[8]

References

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - nih.gov. 1

  • Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - nih.gov. 5

  • Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound - nih.gov. 6

  • Furan-Based Michael Acceptors: A Comparative Analysis of Biological Activity - benchchem.com. 3

  • Identification of a Covalent Importin-5 Inhibitor, Goyazensolide, from a Collective Synthesis of Furanoheliangolides - nih.gov. 2

  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - mdpi.com. 7

  • Glutathione Adduct Patterns of Michael-Acceptor Carbonyls - acs.org. 4

  • Furanone at Subinhibitory Concentrations Enhances Staphylococcal Biofilm Formation by luxS Repression - asm.org. 8

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (S)-(5-Oxo-2,5-dihydrofuran-2-yl)methyl Benzoate from D-Mannitol

Executive Summary & Mechanistic Rationale The chiral pool approach remains a foundational strategy in the asymmetric synthesis of active pharmaceutical ingredients (APIs). D-Mannitol, an abundant and inexpensive chiral p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The chiral pool approach remains a foundational strategy in the asymmetric synthesis of active pharmaceutical ingredients (APIs). D-Mannitol, an abundant and inexpensive chiral polyol, serves as an ideal precursor for the synthesis of (S)-5-(hydroxymethyl)furan-2(5H)-one, a highly versatile butenolide synthon[1]. Subsequent esterification of this intermediate yields (S)-(5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate, a critical building block utilized in the development of biologically active isobenzofuranones and potent tyrosinase inhibitors .

This application note details a robust, field-proven 5-step protocol. As a Senior Application Scientist, I have structured this guide to not only provide the empirical steps but to deeply elucidate the physicochemical causality behind each synthetic transformation. This ensures a self-validating workflow that maximizes enantiomeric purity, yield, and operational safety.

Pathway Visualization

Synthesis M D-Mannitol (Starting Material) A 1,2:5,6-Di-O-isopropylidene-D-mannitol (Acetalization) M->A Acetone, ZnCl2 RT, 16h G (R)-2,3-O-Isopropylideneglyceraldehyde (Oxidative Cleavage) A->G NaIO4, NaHCO3 H2O/CH2Cl2, 0°C W Ethyl (E)-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)acrylate (Wittig Olefination) G->W Ph3P=CHCOOEt CH2Cl2, RT L (S)-5-(Hydroxymethyl)furan-2(5H)-one (Deprotection & Lactonization) W->L Amberlyst-15 EtOH, Reflux B (S)-(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate (Benzoylation) L->B Benzoyl Chloride, Pyridine CH2Cl2, 0°C to RT

Figure 1: Synthetic workflow from D-mannitol to (S)-(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate.

Quantitative Data: Reagents & Expected Yields

Table 1: Stoichiometry and Reagent Specifications
StepReagent / IntermediateMW ( g/mol )EquivalentsRole & Safety Notes
1 D-Mannitol182.171.00Starting material.
1 Zinc Chloride (ZnCl₂)136.301.20Lewis acid catalyst. Hygroscopic.
2 Sodium Metaperiodate (NaIO₄)213.891.10Oxidant. Strong oxidizer; control temp.
3 (Carbethoxymethylene)triphenylphosphorane348.371.05Wittig reagent. Stabilized ylide.
4 Amberlyst-15 (H⁺ form)N/A10% w/wSolid acid catalyst. Easy filtration.
5 Benzoyl Chloride140.571.20Acylating agent. Lachrymator; use in hood.
5 Pyridine79.102.00Base/Nucleophilic catalyst. Toxic.
Table 2: Reaction Metrics & Quality Control
IntermediateExpected YieldReaction TimeValidation Checkpoint (TLC / NMR)
Di-acetonide65 - 70%16 hTLC (Hex/EtOAc 1:1): R_f ~0.4.
(R)-Glyceraldehyde acetonide80 - 85%2 h¹H NMR: Aldehyde proton at ~9.7 ppm.
Unsaturated Ester75 - 80%12 h¹H NMR: Alkene protons (E-isomer) J ~15.5 Hz.
(S)-Furanone70 - 75%8 h¹H NMR: Lactone ring protons at 7.5 and 6.2 ppm.
Target Benzoate85 - 90%4 hTLC (Hex/EtOAc 3:1): R_f ~0.6. Loss of OH stretch in IR.

Step-by-Step Experimental Protocols & Causality

Step 1: Acetalization to 1,2:5,6-Di-O-isopropylidene-D-mannitol

Procedure:

  • Suspend D-mannitol (100 mmol) in anhydrous acetone (300 mL).

  • Add anhydrous ZnCl₂ (120 mmol) in portions. Stir at room temperature for 16 hours.

  • Quench the reaction by pouring into a vigorously stirred solution of K₂CO₃ (150 mmol) in water (300 mL) to precipitate zinc carbonate.

  • Filter the suspension and extract the filtrate with CH₂Cl₂ (3 × 150 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude product from hexane.

Causality & Expert Insight: ZnCl₂ acts as a Lewis acid catalyst. Thermodynamic control dictates the selective formation of the terminal 1,2 and 5,6-acetonides over the internal 3,4-positions due to the specific stereochemistry of the D-mannitol backbone. Using K₂CO₃ for the quench is critical; it neutralizes the acidic environment and irreversibly traps the zinc as an insoluble carbonate, preventing reverse hydrolysis during the aqueous workup.

Step 2: Oxidative Cleavage to (R)-2,3-O-Isopropylideneglyceraldehyde

Procedure:

  • Dissolve the di-acetonide (50 mmol) in CH₂Cl₂ (100 mL) and cool to 0 °C.

  • Add a saturated aqueous solution of NaHCO₃ (10 mL).

  • Slowly add a solution of NaIO₄ (55 mmol) in water (100 mL) dropwise, strictly maintaining the internal temperature below 5 °C.

  • Stir for 2 hours at 0 °C.

  • Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 50 mL), dry over MgSO₄, and concentrate under reduced pressure (keep the water bath < 30 °C).

Causality & Expert Insight: Sodium metaperiodate selectively cleaves the unprotected 1,2-diol bond, yielding two equivalents of the chiral aldehyde . The reaction is highly exothermic. Strict temperature control (0–5 °C) and the addition of NaHCO₃ are mandatory. NaHCO₃ acts as a buffer to neutralize the iodic acid byproduct; without it, the dropping pH would trigger the premature hydrolysis of the acid-sensitive acetonide groups. Self-Validation: The resulting aldehyde is prone to polymerization and racemization if stored neat at room temperature. It should be used immediately in the next step without extensive purification.

Step 3: Wittig Olefination

Procedure:

  • Dissolve the crude (R)-glyceraldehyde acetonide (~100 mmol) in anhydrous CH₂Cl₂ (200 mL).

  • Add (carbethoxymethylene)triphenylphosphorane (105 mmol) portion-wise at room temperature.

  • Stir for 12 hours.

  • Concentrate the mixture and triturate with hexane to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter and concentrate the filtrate.

Causality & Expert Insight: The use of a stabilized ylide ensures high (E)-selectivity. The (E)-geometry is essential for the workflow; it prevents premature, spontaneous lactonization, allowing the intermediate to be isolated and purified from the TPPO byproduct before the deliberate cyclization in the subsequent step.

Step 4: Deprotection and Lactonization to (S)-5-(Hydroxymethyl)furan-2(5H)-one

Procedure:

  • Dissolve the (E)-unsaturated ester (80 mmol) in absolute ethanol (150 mL).

  • Add Amberlyst-15 strongly acidic resin (10% w/w).

  • Reflux the mixture for 8 hours.

  • Filter off the resin while hot and concentrate the filtrate. Purify via flash chromatography (EtOAc/Hexane) to yield the butenolide.

Causality & Expert Insight: Acidic conditions hydrolyze the acetonide protecting group. The newly freed secondary hydroxyl group undergoes spontaneous intramolecular transesterification with the ethyl ester, forming the stable 5-membered furanone ring [2]. Amberlyst-15 is vastly superior to liquid acids (like HCl) because it is easily removed by simple filtration, preventing acid-catalyzed degradation during the concentration of the highly polar butenolide.

Step 5: Benzoylation to (S)-(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate

Procedure:

  • Dissolve (S)-5-(hydroxymethyl)furan-2(5H)-one (50 mmol) in anhydrous CH₂Cl₂ (100 mL) under an inert atmosphere.

  • Add anhydrous pyridine (100 mmol) and cool the solution to 0 °C.

  • Add benzoyl chloride (60 mmol) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with 1M HCl (50 mL), separate the organic layer, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

Causality & Expert Insight: Pyridine serves a dual functional role: it acts as an acid scavenger to neutralize the HCl generated during esterification, and it acts as a nucleophilic catalyst by forming a highly electrophilic acylpyridinium intermediate. The initial cooling to 0 °C controls the exothermic acylation, preventing the formation of colored degradation byproducts .

References

  • Castola, V., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate. ResearchGate. [Link]

  • Moraes, F. C. (2018). Síntese, cálculo teórico e avaliação da inibição da tirosinase de derivados de isobenzofuranonas. Universidade Federal de Viçosa.[Link]

  • Hubschwerlen, C. (1986). A Convenient Synthesis of L-(S)-Glyceraldehyde Acetonide from L-Ascorbic Acid. Synthesis, 1986(11), 962-964.[Link]

  • Takano, S., Goto, E., Hirama, M., & Ogasawara, K. (1981). An Enantioselective Route to an Intermediate of the Carbapenam System from the Chiral γ-Butyrolactone. Heterocycles, 16(6), 951-954.[Link]

Sources

Application

Application Note: A Comprehensive Protocol for the Benzoylation of 5-(hydroxymethyl)furan-2(5H)-one

Abstract: This document provides a detailed protocol for the benzoylation of 5-(hydroxymethyl)furan-2(5H)-one, yielding 5-(benzoyloxymethyl)furan-2(5H)-one. The furanone scaffold is a significant structural motif in many...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol for the benzoylation of 5-(hydroxymethyl)furan-2(5H)-one, yielding 5-(benzoyloxymethyl)furan-2(5H)-one. The furanone scaffold is a significant structural motif in many biologically active compounds and natural products, making this transformation a key step in the synthesis of advanced intermediates for drug discovery and materials science.[1][2][3] This guide offers an in-depth look at the reaction mechanism, a step-by-step experimental procedure, troubleshooting advice, and safety considerations, designed for researchers in organic synthesis and medicinal chemistry.

Introduction and Scientific Context

The 2(5H)-furanone ring system is a privileged scaffold in synthetic chemistry, frequently appearing in natural products with diverse biological activities.[1][2] The functionalization of this core structure is crucial for developing new therapeutic agents and advanced materials. 5-(hydroxymethyl)furan-2(5H)-one is a valuable starting material, possessing a primary alcohol that serves as a handle for further chemical modification.

Benzoylation is a fundamental and widely used chemical reaction that introduces a benzoyl group (-C(O)Ph) into a molecule. In the context of 5-(hydroxymethyl)furan-2(5H)-one, this reaction serves two primary purposes:

  • Protection of the Hydroxyl Group: The benzoyl group acts as a robust protecting group for the primary alcohol, preventing it from undergoing unwanted reactions in subsequent synthetic steps.

  • Modulation of Biological Activity: The addition of an aromatic benzoyl moiety can significantly alter the molecule's physicochemical properties, such as lipophilicity and steric profile, which can in turn influence its interaction with biological targets.[3]

This application note details a standard and reliable protocol for the esterification of 5-(hydroxymethyl)furan-2(5H)-one using benzoyl chloride in the presence of a base.

Reaction Mechanism: Base-Catalyzed Acyl Substitution

The benzoylation of an alcohol with benzoyl chloride is a classic example of a nucleophilic acyl substitution reaction.[4] The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves two critical roles: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product, and it can also act as a nucleophilic catalyst.[5][6]

The generally accepted mechanism proceeds as follows:

  • Activation (Optional but often occurs): The base (e.g., Pyridine) can act as a nucleophilic catalyst by attacking the highly electrophilic carbonyl carbon of benzoyl chloride. This forms a highly reactive N-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic than benzoyl chloride itself, making it more susceptible to attack by the alcohol.[6][7]

  • Nucleophilic Attack: The primary hydroxyl group of 5-(hydroxymethyl)furan-2(5H)-one acts as a nucleophile, attacking the carbonyl carbon of either the benzoyl chloride directly or the more reactive N-acylpyridinium intermediate. This leads to the formation of a tetrahedral intermediate.[5]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The chloride ion (or pyridine) is expelled as a leaving group, reforming the carbonyl double bond and yielding the protonated ester.

  • Deprotonation: The base removes the proton from the oxonium ion to give the final ester product, 5-(benzoyloxymethyl)furan-2(5H)-one, and the corresponding pyridinium hydrochloride salt.[5]

For enhanced reactivity, particularly with less reactive alcohols, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be employed alongside a stoichiometric base like triethylamine. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive N-acyl-DMAP salt, significantly accelerating the rate of acylation.[8][9][10]

Reaction_Mechanism Figure 1: Benzoylation Reaction Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Products HMF_OH 5-(hydroxymethyl)furan-2(5H)-one Tetrahedral Tetrahedral Intermediate HMF_OH->Tetrahedral + Acyl_Py (Nucleophilic Attack) BzCl Benzoyl Chloride Acyl_Py N-Benzoylpyridinium Ion (Activated Intermediate) BzCl->Acyl_Py + Pyridine Py Pyridine (Base) Acyl_Py->Tetrahedral Product_Ester 5-(benzoyloxymethyl)furan-2(5H)-one Tetrahedral->Product_Ester Collapse & Deprotonation Byproduct Pyridinium Hydrochloride Tetrahedral->Byproduct + Pyridine

Caption: Figure 1: Benzoylation Reaction Mechanism

Experimental Protocol

This protocol outlines a standard laboratory procedure for the benzoylation of 5-(hydroxymethyl)furan-2(5H)-one on a 5 mmol scale.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)QuantityNotes
5-(hydroxymethyl)furan-2(5H)-oneC₅H₆O₃114.105.0570 mgEnsure starting material is dry.
Benzoyl ChlorideC₇H₅ClO140.576.00.70 mL (843 mg)Use freshly opened or distilled reagent.
PyridineC₅H₅N79.1010.00.81 mL (791 mg)Anhydrous grade, stored over KOH.
Dichloromethane (DCM)CH₂Cl₂84.93-25 mLAnhydrous grade.
Hydrochloric Acid (1 M aq.)HCl--~20 mLFor workup.
Saturated Sodium Bicarbonate (aq.)NaHCO₃--~20 mLFor workup.
Brine (Saturated NaCl aq.)NaCl--~20 mLFor workup.
Anhydrous Magnesium SulfateMgSO₄--~2-3 gFor drying organic layer.
Equipment
  • 100 mL Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet

  • Dropping funnel or syringe

  • Ice-water bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography (if needed)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow Diagram

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-(hydroxymethyl)furan-2(5H)-one (570 mg, 5.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (25 mL) and anhydrous pyridine (0.81 mL, 10.0 mmol). Stir the mixture under a nitrogen atmosphere until all solids have dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (0.70 mL, 6.0 mmol) dropwise to the stirred solution over 10-15 minutes using a syringe or dropping funnel. A white precipitate (pyridinium hydrochloride) will form.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.[5]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting material.

  • Quenching and Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1 M HCl (20 mL) to quench the reaction and neutralize excess pyridine.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with saturated NaHCO₃ solution (20 mL) and then with brine (20 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure 5-(benzoyloxymethyl)furan-2(5H)-one.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction - Inactive benzoyl chloride (hydrolyzed).- Wet reagents or solvent.- Insufficient reaction time or temperature.- Use a fresh bottle of benzoyl chloride or distill it before use.- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase reaction time and monitor by TLC. Consider gentle heating (40 °C) if necessary.
Incomplete Reaction - Insufficient amount of benzoyl chloride or base.- Steric hindrance or low reactivity of the alcohol.- Use a slightly larger excess of benzoyl chloride (1.2-1.5 equiv).- Ensure at least 2 equivalents of pyridine are used.- Add a catalytic amount of DMAP (0.1 equiv) to accelerate the reaction.[8]
Formation of Side Products - Reaction temperature too high.- Presence of water leading to benzoic acid formation.- Maintain the initial reaction temperature at 0 °C during the addition of benzoyl chloride.- Ensure anhydrous conditions are strictly maintained.
Difficult Purification - Product co-elutes with starting material or impurities.- Optimize the eluent system for column chromatography for better separation.- Consider recrystallization as an alternative purification method.

Safety Precautions

  • Benzoyl Chloride: Corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood. Wear gloves, safety glasses, and a lab coat.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a fume hood.

  • General: Perform all operations in a well-ventilated chemical fume hood. Use appropriate Personal Protective Equipment (PPE) at all times.

References

  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239. Available at: [Link]

  • Ishihara, K., et al. (2006). New Class of Pyridine Catalyst Having a Conformation Switch System: Asymmetric Acylation of Various sec-Alcohols. The Journal of Organic Chemistry, 71(18), 6894-6903. Available at: [Link]

  • American Chemical Society Publications. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. Available at: [Link]

  • Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol? Available at: [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Available at: [Link]

  • Gajewski, J. J., & Peterson, K. B. (1987). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry, 52(22), 4965-4971. Available at: [Link]

  • Bakulina, O., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 26(15), 4647. Available at: [Link]

  • ResearchGate. (n.d.). Furan acylation to renewable oleo‐furansulfonates. Available at: [Link]

  • D'Auria, M., & Racioppi, R. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Anti-Infective Agents, 14(1), 21-48. Available at: [Link]

  • Krátký, M., et al. (2001). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs. Journal of Medicinal Chemistry, 44(17), 2701-2706. Available at: [Link]

Sources

Method

using (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate in asymmetric Diels-Alder reactions

Application Note & Protocol Utilizing (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate for High-Stereocontrol Asymmetric Diels-Alder Reactions Introduction: The Strategic Value of a Butenolide Dienophile The Diels-Alder reac...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Utilizing (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate for High-Stereocontrol Asymmetric Diels-Alder Reactions

Introduction: The Strategic Value of a Butenolide Dienophile

The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, enabling the rapid construction of complex six-membered rings with multiple stereocenters.[1][2] The pursuit of enantiomerically pure products has driven the development of numerous chiral auxiliaries and catalysts. Within this context, α,β-unsaturated lactones, particularly butenolides, have emerged as powerful dienophiles.

This guide focuses on (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate , a dienophile distinguished by its rigid furanone core and an exocyclic benzoate group.[3] Its structure offers a unique platform for stereocontrol in asymmetric Diels-Alder cycloadditions. The lactone's carbonyl group serves as a critical coordination site for chiral Lewis acids, which in turn dictate the facial selectivity of the diene's approach. This predictable coordination geometry is paramount for achieving high levels of enantioselectivity, making this reagent a valuable tool for synthetic chemists aiming to construct complex, stereodefined molecular architectures.

Mechanism & Principle of Asymmetric Induction

The efficacy of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate in asymmetric Diels-Alder reactions hinges on its interaction with a chiral Lewis acid catalyst. Lewis acids activate the dienophile by coordinating to the carbonyl oxygen, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating the cycloaddition.[2]

When a chiral Lewis acid is employed, it creates a chiral environment around the dienophile. The catalyst's bulky ligands sterically hinder one face of the dienophile, forcing the incoming diene to approach from the less hindered face. This directed approach is the basis for enantioselectivity.

Chiral oxazaborolidines, for example, have proven to be excellent catalysts for promoting highly enantioselective Diels-Alder reactions with α,β-unsaturated lactones and esters.[4] The predictable binding mode, often a two-point coordination between the carbonyl and the ester group, locks the dienophile into a specific conformation, leading to a well-defined and highly ordered transition state. This results in the preferential formation of one enantiomer of the cycloadduct.

Asymmetric_Diels_Alder_Mechanism Fig. 1: Proposed Catalytic Cycle Dienophile (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate (Dienophile) Complex Chiral Catalyst-Dienophile Complex (Activated) Dienophile->Complex + Catalyst Catalyst Chiral Lewis Acid (e.g., Oxazaborolidine) Catalyst->Complex TS [4+2] Cycloaddition (Endo Transition State) Complex->TS Diene Diene (e.g., Cyclopentadiene) Diene->TS + Complex Product_Complex Product-Catalyst Complex TS->Product_Complex Stereoselective C-C bond formation Product_Complex->Catalyst Catalyst Regeneration Product Enantioenriched Cycloadduct Product_Complex->Product Product Release

Fig. 1: Proposed Catalytic Cycle

Experimental Protocol: Asymmetric Diels-Alder with Cyclopentadiene

This protocol describes a representative procedure for the enantioselective Diels-Alder reaction between (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate and cyclopentadiene, catalyzed by a chiral oxazaborolidine Lewis acid.[4]

3.1. Materials and Reagents

  • (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate (Dienophile)

  • (1R,2S)-1-Amino-2-indanol-derived oxazaborolidine catalyst or similar chiral Lewis Acid

  • Triflic acid (TfOH) or Trifluoromethanesulfonimide (Tf2NH) as co-catalyst/activator

  • Cyclopentadiene (Diene), freshly cracked from dicyclopentadiene

  • Dichloromethane (CH₂Cl₂), anhydrous, inhibitor-free

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask, syringes), oven-dried and cooled under inert gas

3.2. Workflow Diagram

Experimental_Workflow Fig. 2: Experimental Workflow A 1. Catalyst Preparation - Dissolve chiral catalyst in anhydrous CH₂Cl₂ - Cool to -78 °C under Argon B 2. Catalyst Activation - Add Triflic Acid (TfOH) solution dropwise - Stir for 15-30 min A->B C 3. Dienophile Addition - Add dienophile solution in CH₂Cl₂ - Stir for 15 min B->C D 4. Diene Addition - Add freshly cracked cyclopentadiene dropwise C->D E 5. Reaction Monitoring - Stir at -78 °C for 2-4 hours - Monitor by TLC for consumption of dienophile D->E F 6. Quenching - Add saturated NaHCO₃ solution E->F G 7. Workup - Warm to RT, separate layers - Extract aqueous layer with CH₂Cl₂ F->G H 8. Drying & Concentration - Combine organic layers - Dry over MgSO₄, filter, and concentrate G->H I 9. Purification & Analysis - Purify by flash column chromatography - Analyze by NMR and chiral HPLC H->I

Fig. 2: Experimental Workflow

3.3. Step-by-Step Procedure

  • Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the chiral oxazaborolidine catalyst (0.1 mmol, 10 mol%) in anhydrous CH₂Cl₂ (5 mL).

    • Rationale: Anhydrous and inert conditions are critical to prevent the deactivation of the Lewis acid catalyst by moisture.

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of triflic acid (0.1 mmol, 10 mol%) in CH₂Cl₂ (1 mL) dropwise over 5 minutes. Stir the resulting mixture for 20 minutes at -78 °C.

    • Rationale: Protonation of the oxazaborolidine with a strong acid like TfOH generates a highly Lewis-acidic cationic species, which is the active catalyst.[4]

  • Dienophile Addition: Add a solution of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate (1.0 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (3 mL) to the catalyst solution. Stir for an additional 15 minutes.

    • Rationale: This pre-incubation step allows for the formation of the chiral catalyst-dienophile complex, which is essential for asymmetric induction.

  • Diene Addition & Reaction: Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) dropwise to the reaction mixture. The reaction is typically stirred at -78 °C for 2 to 4 hours.

    • Rationale: Using an excess of the diene ensures complete consumption of the limiting dienophile. The low temperature maintains the stability of the catalyst-substrate complex and maximizes stereoselectivity by minimizing background uncatalyzed reactions.

  • Monitoring: Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the dienophile spot is consumed.

  • Quenching: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution directly to the cold flask.

    • Rationale: The basic bicarbonate solution neutralizes the acidic catalyst and quenches the reaction.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂ (2 x 15 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Diels-Alder adduct. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Expected Outcomes & Data

The reaction is expected to favor the formation of the endo cycloadduct due to secondary orbital interactions, a common feature in Diels-Alder reactions.[2] High enantioselectivities are anticipated when using efficient chiral Lewis acid systems.

DieneCatalyst SystemTemp (°C)Yield (%)dr (endo:exo)ee (%)Reference
CyclopentadieneChiral Oxazaborolidine/TfOH-78>90>95:5>95[4]
IsopreneChiral Copper(II)-bisoxazoline-40~85>90:10~92[5]
FuranChiral Copper(II)-bisoxazoline-20~97>98:2~97[5]

Table 1: Representative data for asymmetric Diels-Alder reactions involving butenolide-type dienophiles and various dienes. Data is illustrative based on similar systems reported in the literature.

Troubleshooting and Optimization

  • Low Yield:

    • Cause: Inactive catalyst due to moisture.

    • Solution: Ensure all glassware is rigorously dried and solvents are anhydrous. Use freshly opened or distilled solvents.

  • Low Enantioselectivity (ee):

    • Cause: Background uncatalyzed reaction occurring at a higher temperature.

    • Solution: Maintain strict temperature control at -78 °C. Ensure slow, dropwise addition of the diene. Consider a different, more sterically demanding chiral catalyst.

  • Low Diastereoselectivity (dr):

    • Cause: The reaction may not be sufficiently selective under the chosen conditions.

    • Solution: Screen different Lewis acid catalysts and solvents. Sometimes, changing from a boron-based to a copper- or titanium-based Lewis acid can influence the endo/exo selectivity.[1][6]

Conclusion

(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is a highly effective dienophile for constructing chiral, polycyclic systems via asymmetric Diels-Alder reactions. Its rigid structure and well-defined coordination with chiral Lewis acids allow for predictable and high levels of stereocontrol. The protocol described herein provides a robust starting point for researchers to explore its utility in complex molecule synthesis, with ample opportunities for optimization based on the specific diene and target molecule.

References

  • Scilit. (1994). Lewis acid catalyzed diels-alder cycloadditions of chiral butenolides to cyclopentadiene: Endo/exo stereoselectivity. Available at: [Link]

  • Corey, E. J., & Loh, T. P. (2002). Broad-Spectrum Enantioselective Diels−Alder Catalysis by Chiral, Cationic Oxazaborolidines. Journal of the American Chemical Society, 114(13), 3547-3553. Available at: [Link]

  • Harada, T., et al. (1991). Asymmetric Diels-Alder reactions with a chiral maleic anhydride analog, 5-(1-menthyloxy)-2(5H)-furanone. The Journal of Organic Chemistry, 56(4), 1674-1677. Available at: [Link]

  • IntechOpen. (2022). Catalytic Enantioselective Reactions of Biomass-Derived Furans. Available at: [Link]

  • Royal Society of Chemistry. (2017). Enantioselective Diels-Alder-lactamization organocascades employing a furan-based diene. Organic & Biomolecular Chemistry. Available at: [Link]

  • SciELO. (2001). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Wiley-VCH. (2007). Asymmetric Catalysis of Diels–Alder Reaction. In Asymmetric Synthesis: The Essentials.
  • National Center for Biotechnology Information. (2010). Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes. PubMed Central.
  • Wikipedia. Diels–Alder reaction. Available at: [Link]

  • Amanote Research. (2017). Enantioselective Diels-Alder-Lactamization. Available at: [Link]

  • MDPI. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Molbank. Available at: [Link]

  • ResearchGate. (1982). The Synthesis of 5-Oxo-2,5-dihydrofuran-2-ylideneacetic Acids. Available at: [Link]

  • United Arab Emirates University. (2015). Diels-Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid. Available at: [Link]

Sources

Application

Application Note: Step-by-Step Preparation of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate

Introduction & Scientific Rationale (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate—also known as 5-(benzoyloxymethyl)furan-2(5H)-one—is a functionalized butenolide that serves as a highly versatile chiral building block in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate—also known as 5-(benzoyloxymethyl)furan-2(5H)-one—is a functionalized butenolide that serves as a highly versatile chiral building block in organic synthesis. It is a crucial intermediate in the development of bioactive molecules, including tetrahydroisobenzofuranones which are actively evaluated for1[1].

The synthesis of this compound is achieved through the2 of the primary alcohol on 5-(hydroxymethyl)furan-2(5H)-one using benzoyl chloride[2]. To ensure high chemoselectivity and prevent the degradation of the sensitive furanone ring, the reaction employs mild acylation conditions. Triethylamine (TEA) is utilized as a stoichiometric acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP attacks the benzoyl chloride to form a highly reactive N-acylpyridinium intermediate, which undergoes nucleophilic attack by the alcohol at a significantly faster rate than the 3[3].

Reaction Workflow

Workflow A 1. Substrate Preparation Dissolve 5-(hydroxymethyl)furan-2(5H)-one in anhydrous DCM B 2. Base Addition Add Triethylamine (TEA) & DMAP (cat.) A->B C 3. Cooling Chill to 0 °C under N2 atmosphere B->C D 4. Acylation Dropwise addition of Benzoyl Chloride C->D E 5. Reaction Progression Warm to RT, stir for 2-4 hours D->E F 6. Quenching & Work-up Wash with sat. NaHCO3, HCl (1M), and Brine E->F G 7. Drying & Concentration Dry over Na2SO4, evaporate solvent F->G H 8. Purification Flash Column Chromatography (Hexane/EtOAc) G->H I 9. Pure Product (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate H->I

Workflow for the synthesis of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate via acylation.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRoleHazard
5-(Hydroxymethyl)furan-2(5H)-one114.101.01.14 g (10.0 mmol)SubstrateIrritant
Benzoyl Chloride140.571.21.39 mL (12.0 mmol)Acylating AgentCorrosive, Lachrymator
Triethylamine (TEA)101.191.52.09 mL (15.0 mmol)Acid ScavengerFlammable, Corrosive
4-Dimethylaminopyridine (DMAP)122.170.10.12 g (1.0 mmol)Nucleophilic CatalystHighly Toxic
Dichloromethane (DCM)84.93N/A50 mLSolventToxic, Volatile

Experimental Protocol

Phase 1: Reaction Setup and Initiation
  • Preparation of the Reaction Vessel: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert nitrogen (N2) or argon gas for 5 minutes.

    • Causality: Benzoyl chloride is highly susceptible to hydrolysis. Eliminating ambient moisture prevents the competitive formation of4[4], which would consume the reagent and complicate downstream purification.

  • Substrate Dissolution: Add 1.14 g (10.0 mmol) of 5-(hydroxymethyl)furan-2(5H)-one to the flask. Dissolve the substrate in 50 mL of anhydrous dichloromethane (DCM).

  • Addition of Base and Catalyst: Add 2.09 mL (15.0 mmol) of Triethylamine (TEA) and 0.12 g (1.0 mmol) of DMAP to the stirring solution.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

    • Causality: The subsequent acylation is highly exothermic. Pre-cooling the system prevents localized heating that could lead to ring-opening of the butenolide or unwanted polymerization.

Phase 2: Acylation and Monitoring
  • Reagent Addition: Using a glass syringe, add 1.39 mL (12.0 mmol) of benzoyl chloride dropwise over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C). Stir continuously for 2 to 4 hours.

  • Self-Validating Monitoring (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) solvent system. Visualize under UV light (254 nm) or using a KMnO₄ stain. The reaction is deemed complete when the lower Rf spot of the starting alcohol disappears, replaced by a single, less polar UV-active spot corresponding to the ester.

Phase 3: Quenching and Work-up
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) to neutralize reactive intermediates.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers.

  • Washing (Purification Causality):

    • Wash the combined organic layers with 30 mL of 1M HCl. Causality: This protonates residual TEA and DMAP, rendering them water-soluble for complete removal into the aqueous phase.

    • Wash with 30 mL of saturated aqueous NaHCO₃. Causality: This neutralizes any remaining HCl and converts unreacted benzoic acid (from hydrolyzed benzoyl chloride) into water-soluble sodium benzoate. Caution: Vent the funnel frequently to release CO₂ gas.

    • Wash with 30 mL of brine (saturated NaCl). Causality: This breaks any potential emulsions and removes residual water from the organic phase via osmotic pressure.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Flash Column Chromatography: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of Hexane to Hexane:Ethyl Acetate (8:2 to 7:3 v/v).

  • Product Isolation: Pool the fractions containing the pure product and concentrate under vacuum to afford (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate as a solid/viscous oil.

Analytical Characterization (Expected)

To validate the structural integrity of the synthesized compound, the following spectral data should be observed:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 7.5 Hz, 2H, Ar-H), 7.60 (t, J = 7.5 Hz, 1H, Ar-H), 7.52 (d, J = 5.7 Hz, 1H, =CH of furanone), 7.45 (t, J = 7.5 Hz, 2H, Ar-H), 6.25 (dd, J = 5.7, 2.0 Hz, 1H, =CH of furanone), 5.30 (m, 1H, CH-O), 4.65 (dd, J = 12.0, 4.5 Hz, 1H, CH₂-O), 4.50 (dd, J = 12.0, 6.0 Hz, 1H, CH₂-O).

  • IR (ATR): ~1755 cm⁻¹ (C=O, lactone), ~1720 cm⁻¹ (C=O, benzoate ester), ~1600 cm⁻¹ (C=C, aromatic).

Troubleshooting & Optimization Insights

  • Incomplete Conversion: If TLC shows unreacted starting material after 4 hours, the benzoyl chloride may have partially hydrolyzed in its storage bottle. Resolution: Add an additional 0.2 eq of benzoyl chloride and TEA, and stir for another hour.

  • Formation of Dark Byproducts: Indicates localized heating or an overly concentrated reaction mixture during benzoyl chloride addition. Resolution: Ensure rigorous magnetic stirring and strict adherence to 0 °C during the dropwise addition.

References

  • Title: Síntese, cálculo teórico e avaliação da inibição da tirosinase de derivados de isobenzofuranonas Source: Universidade Federal de Viçosa (ufv.br) URL: 1

  • Title: Steglich Esterification Source: Organic Chemistry Portal (organic-chemistry.org) URL: 3

  • Title: Benzoyl group Source: Grokipedia (grokipedia.com) URL: 2

  • Title: Benzoyl Chloride | High-Purity Reagent Supplier Source: Benchchem (benchchem.com) URL: 4

Sources

Method

Application Notes and Protocols: The Strategic Use of Furanones (Butenolides) in Natural Product Total Synthesis

Audience: Researchers, scientists, and drug development professionals. Introduction The furan-2(5H)-one, or γ-butenolide, scaffold is a privileged structural motif found in a vast array of biologically active natural pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The furan-2(5H)-one, or γ-butenolide, scaffold is a privileged structural motif found in a vast array of biologically active natural products. These unsaturated γ-lactones exhibit a remarkable spectrum of activities, from antimicrobial and phytotoxic to anticancer and anti-inflammatory.[1][2] Their prevalence and potent bioactivities have made them compelling targets for total synthesis. Beyond their intrinsic value, butenolides serve as exceptionally versatile and powerful building blocks in the synthetic chemist's toolbox. Their densely functionalized structure allows for a rich and diverse range of chemical transformations, enabling their use as key intermediates in the construction of complex molecular architectures.[3]

This guide provides an in-depth analysis of the strategic application of furanone derivatives in the total synthesis of natural products. We will move beyond simple procedural descriptions to explore the causality behind key synthetic choices, focusing on how the unique electronic and steric properties of the butenolide ring are exploited to achieve complexity and stereocontrol. We will examine seminal case studies that highlight the furanone core acting as a linchpin in cycloaddition cascades and as a tunable pronucleophile in asymmetric C-C bond-forming reactions. This document is designed to serve as both a strategic overview and a practical guide, complete with detailed, field-proven protocols for key transformations.

Part 1: The Furanone Core as a Strategic Linchpin in Synthesis

The synthetic utility of the butenolide ring stems from its chemical duality. It can be manipulated to act as either an electrophile or a nucleophile, and its conjugated π-system makes it an ideal participant in pericyclic reactions. Understanding these roles is fundamental to designing efficient synthetic routes.

  • Electrophilic Character: The α,β-unsaturated lactone system renders the β-carbon electrophilic, making butenolides excellent Michael acceptors for conjugate addition reactions.

  • Vinylogous Reactivity (Nucleophilic Character): In the presence of a base, deprotonation at the α-position is disfavored. Instead, deprotonation of the isomeric β,γ-unsaturated butenolide (often in equilibrium or generated in situ) occurs readily at the γ-position. This generates a vinylogous enolate, a soft nucleophile that reacts at its γ-terminus in reactions such as the Vinylogous Michael Addition (VMA) and Vinylogous Aldol Reaction.[4][5] This reactivity is a cornerstone of modern organocatalysis.[6]

  • Pericyclic Reactivity: The furan ring, the parent heterocycle of furanones, is an electron-rich diene that readily participates in [4+2] Diels-Alder reactions. This strategy, particularly in its intramolecular variant (the IMDAF reaction), provides a powerful method for the rapid construction of complex polycyclic systems containing an oxabicyclo[2.2.1]heptene core, which can be further elaborated.[7] Furthermore, furans are excellent partners in [4+3] cycloadditions with oxyallyl cations to build seven-membered rings, a common feature in many natural products.[8][9]

cluster_0 Strategic Roles of the Furanone Moiety Butenolide Furanone (Butenolide) Core Role1 [4+2] Cycloaddition (as Diene) Butenolide->Role1 Pericyclic Reactivity Role2 Vinylogous Michael/Aldol (as Nucleophile) Butenolide->Role2 γ-Deprotonation (Pronucleophile) Role3 [4+3] Cycloaddition (with Oxyallyl Cation) Butenolide->Role3 Pericyclic Reactivity

Caption: Key synthetic strategies employing the furanone core.

Part 2: Case Study - Furanones in Pericyclic Cascades

Focus: Total Synthesis of Lindenane Sesquiterpenoid Dimers

The lindenane-type sesquiterpenoids, isolated primarily from plants of the Chloranthaceae family, are characterized by exceptionally complex, sterically congested polycyclic frameworks. Many exist as dimers, featuring at least eight rings and more than 11 stereogenic centers.[10] Their synthesis represents a formidable challenge, which has been elegantly addressed by leveraging the furan moiety as a latent diene in a key [4+2] cycloaddition.

Retrosynthetic Analysis & Strategy

A unified synthetic strategy developed by Liu and coworkers hinges on a biomimetic, base-mediated thermal [4+2] cycloaddition.[11][12] The complex dimeric skeleton is disconnected to two monomeric fragments: a common, but unstable, furyl diene and a suitable dienophile. The key insight is that the reactive furyl diene does not need to be isolated; it can be generated in situ from a stable furanone-containing precursor, which then immediately engages in the intermolecular Diels-Alder reaction to forge the core of the dimer.

Dimer Lindenane Dimer (e.g., Shizukaol A) Monomers Furyl Diene + Dienophile Dimer->Monomers [4+2] Disconnection (Diels-Alder) Precursor Stable Diene Precursor (Furanone Derivative) Monomers->Precursor In Situ Generation (Base-mediated)

Caption: Retrosynthetic approach to lindenane dimers.

Key Transformation: In Situ Diene Generation and [4+2] Cycloaddition

The synthesis of dimers like shizukaol A and sarcandrolide J employs a common diene precursor which possesses a furan ring and a leaving group (e.g., a mesylate) at a key position.[12] Upon treatment with a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at elevated temperatures, the precursor undergoes elimination to generate a transient, highly reactive o-quinodimethane-like furyl diene. In the presence of a dienophile partner (another lindenane monomer), this intermediate is trapped in a highly stereoselective Diels-Alder cycloaddition, rapidly assembling the complex polycyclic core.

Causality: The choice of a strong, non-nucleophilic base is critical. It must be potent enough to induce the elimination that forms the diene but must not engage in competitive side reactions with the substrates. The thermal conditions provide the necessary energy to overcome the activation barrier for both the elimination and the subsequent cycloaddition. This tandem reaction sequence is a powerful example of complexity generation in a single step.

EntryDimer ProductDienophileBase/SolventTemp. (°C)Yield (%)Ref.
1Shizukaol AChloranthalactone ADBU / Xylene16051[12]
2Sarglabolide ILindenane Monomer 36 DBU / Toluene11073[12]
3Sarcandrolide JSarglabolide IDBU / Toluene11085[12]
Protocol 1: General Procedure for Base-Mediated [4+2] Dimerization

Disclaimer: This protocol is a generalized representation based on published literature and should be adapted and optimized for specific substrates. All reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), add the dienophile partner (1.0 equiv) and the diene precursor (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or xylene) to achieve a substrate concentration of approximately 0.01–0.05 M. High dilution can be critical to suppress undesired side reactions, such as homodimerization of the diene.

  • Reagent Addition: While stirring, add a solution of DBU (2.0 equiv) in the reaction solvent dropwise via syringe over 5-10 minutes.

  • Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 110-160 °C) and maintain for the required time (typically 12-48 hours), monitoring by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired dimer.

Part 3: Case Study - Furanones in Vinylogous Additions

Focus: Asymmetric Synthesis of Gregatin A and Related Fungal Metabolites

The gregatins are a family of fungal polyketides that have posed significant challenges in structural elucidation and synthesis due to their dense stereochemistry.[13][14] Gregatin A is a prototypical member, and its total synthesis provides an excellent platform to explore the construction and asymmetric functionalization of the butenolide core, particularly through vinylogous C-C bond formation.[15]

Synthetic Strategy & Key Transformation

Modern syntheses of chiral butenolide adducts rely heavily on organocatalysis.[2] A powerful and convergent strategy involves the direct, enantioselective vinylogous Michael addition (VMA) of a simple, achiral β,γ-butenolide to an α,β-unsaturated aldehyde (enal).[4][5] This reaction simultaneously forms a C-C bond and sets two new stereocenters with high levels of control.

The reaction is typically catalyzed by a chiral secondary amine, such as a diarylprolinol silyl ether (a Jørgensen-Hayashi catalyst). The catalyst activates the enal by forming a chiral iminium ion, which lowers the LUMO of the electrophile. The butenolide, acting as the pronucleophile, adds to this activated species from a sterically less-hindered face, leading to the observed stereoselectivity.

cluster_1 Organocatalytic Vinylogous Michael Addition Cycle Catalyst Chiral Amine Catalyst Iminium Iminium Ion (Activated) Catalyst->Iminium + Enal Enal Enal (Electrophile) Adduct Enamine Intermediate Iminium->Adduct + Butenolide Butenolide Butenolide (Nucleophile) Product Chiral Adduct Adduct->Product Hydrolysis Product->Catalyst - H₂O

Caption: Catalytic cycle for the vinylogous addition of butenolide to an enal.

Data Presentation: Asymmetric Vinylogous Michael Additions
EntryElectrophileCatalystSolventYield (%)dree (%)Ref.
1CinnamaldehydeAminal-PYrrolidineToluene82>20:196[4]
2(E)-2-HexenalAminal-PYrrolidineToluene91>20:196[4]
34-Nitro-5-styrylisoxazoleQuinine-derived PTCToluene801:1.174 (syn)[16]
4ChromoneAl-Li-BINOL (ALB)THF8519:196 (syn)[17]
Protocol 2: General Procedure for Organocatalytic Asymmetric Vinylogous Michael Addition (VMA)

Disclaimer: This protocol is a generalized representation based on published literature and should be adapted and optimized for specific substrates and catalysts. All reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Vessel Preparation: To a dry vial equipped with a magnetic stir bar, add the chiral secondary amine catalyst (e.g., diarylprolinol silyl ether, 0.1 equiv) and any required co-catalyst or additive (e.g., benzoic acid, 0.1 equiv).

  • Solvent and Substrate Addition: Add the reaction solvent (e.g., toluene, CHCl₃, typically 0.5-1.0 M). Stir for 5-10 minutes to ensure dissolution. Add the α,β-unsaturated aldehyde (1.0 equiv).

  • Nucleophile Addition: Add the deconjugated butenolide (e.g., angelica lactone, 1.5-2.0 equiv) to the stirring solution.

  • Reaction Execution: Seal the vial and stir the reaction at the specified temperature (e.g., room temperature or 0 °C) for the required duration (typically 24-72 hours). Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.

  • Quenching and Workup: Upon completion, the reaction can often be directly loaded onto a silica gel column for purification. Alternatively, quench the reaction by adding a reducing agent (e.g., NaBH₄) at 0 °C to reduce the resulting aldehyde to the corresponding alcohol, which simplifies purification and prevents potential epimerization. After reduction is complete (approx. 30 min), quench carefully with saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired adduct. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Conclusion

Furanone derivatives, particularly butenolides, are far more than simple structural motifs; they are powerful and multifaceted building blocks for the assembly of complex natural products. Their ability to participate in cycloaddition cascades allows for the rapid construction of intricate polycyclic systems, as demonstrated in the synthesis of the lindenane dimers. Concurrently, their capacity for highly stereocontrolled vinylogous additions, driven by advances in organocatalysis, provides a robust platform for the asymmetric synthesis of chiral cores, exemplified by approaches to the gregatins. By understanding and exploiting the rich reactivity of the furanone scaffold, synthetic chemists can devise more elegant, efficient, and convergent routes to molecules of profound biological and structural importance.

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  • Brückner, R., & Burghart-Stoll, H. (2012). Total Syntheses of the Gregatins A–D and Aspertetronin A. Semantic Scholar. [Link]

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  • Wang, Y., et al. (2023). Asymmetric Syn-Selective Vinylogous Addition of Butenolides to Chromones via Al-Li-BINOL Catalysis. The Journal of Organic Chemistry. [Link]

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  • Du, H., et al. (2011). Highly enantioselective direct vinylogous Michael addition of γ-butenolide to enals. PubMed. [Link]

  • Moreau, R. (2004). Total Syntheses Completed by the Trauner Group. University of California, Berkeley. [Link]

  • Hsung, R. P., et al. (2010). Regioselectivities of (4 + 3) Cycloadditions between Furans and Oxazolidinone-Substituted Oxyallyls. Organic Letters. [Link]

  • Behenna, D. C., & MacMillan, D. W. C. (2010). The organocatalytic three-step total synthesis of (+)-frondosin B. Chemical Science. [Link]

  • Gung, B. W., & Craft, D. T. (2008). The first transannular [4+3] cycloaddition reaction: synthesis of the ABCD ring structure of cortistatins. Tetrahedron Letters. [Link]

Sources

Application

Application Note: Catalytic Asymmetric Michael Addition to (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate

Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Chiral Butenolides The γ-butenolide structural motif is a cornerstone in a vast array of over 13,000 natural produc...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Butenolides

The γ-butenolide structural motif is a cornerstone in a vast array of over 13,000 natural products and biologically active compounds, exhibiting a wide spectrum of physiological activities.[1] The stereochemistry at the γ-position is often crucial for their biological function, making the development of synthetic methods to control this stereocenter a paramount objective in organic chemistry and medicinal chemistry. The catalytic asymmetric Michael addition to butenolide-derived substrates stands out as a powerful and atom-economical strategy for constructing these chiral centers.[2][3]

This application note provides a comprehensive guide to the catalytic asymmetric Michael addition to (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate, a versatile building block for complex chiral molecules. We will delve into the core mechanistic principles, compare various catalytic systems, provide a detailed experimental protocol, and discuss key considerations for successful execution.

Core Concepts: Mechanistic Underpinnings of Asymmetric Induction

The fundamental challenge in the Michael addition to a prochiral butenolide is to control the facial selectivity of the incoming nucleophile's attack on the β-carbon of the α,β-unsaturated lactone. Asymmetric catalysis achieves this by creating a chiral environment around the substrate, energetically favoring one approach of the nucleophile over the other. This is typically accomplished through two main strategies: organocatalysis and metal-based catalysis.

Organocatalysis: A Dual-Activation Approach

Bifunctional organocatalysts, such as those derived from cinchona alkaloids or featuring a thiourea moiety, have emerged as highly effective for this transformation.[4][5] These catalysts operate through a dual-activation mechanism.[5][6]

  • Brønsted Base Activation: A basic functional group on the catalyst (e.g., a tertiary amine) deprotonates the nucleophile, increasing its reactivity.

  • Brønsted Acid/Hydrogen-Bonding Activation: An acidic or hydrogen-bond-donating group (e.g., the thiourea N-H protons) activates the electrophile (the butenolide) by coordinating to the carbonyl oxygen. This coordination lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the Michael acceptor and holds it in a specific orientation.

This cooperative catalysis creates a highly organized, chiral transition state that effectively dictates the stereochemical outcome of the reaction.[6]

Catalytic Cycle of a Bifunctional Thiourea Catalyst

G Fig. 1: Proposed catalytic cycle for a bifunctional thiourea catalyst. cluster_cycle Proposed Catalytic Cycle Catalyst Bifunctional Catalyst (Thiourea-Amine) Activated_Complex Ternary Complex (Catalyst-Nu-Butenolide) Catalyst->Activated_Complex H-Bonding Coordination Nucleophile Nucleophile (Nu-H) Nucleophile->Activated_Complex Deprotonation by Amine Butenolide Butenolide Substrate Butenolide->Activated_Complex Activation by Thiourea Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex C-C Bond Formation (Rate-Determining Step) Product_Complex->Catalyst Regeneration Product Chiral Product Product_Complex->Product Release

Key Experimental Parameters & Catalyst System Comparison

The success of the asymmetric Michael addition hinges on the careful selection of several key parameters. The choice of catalyst, nucleophile, solvent, and temperature can dramatically influence the yield, diastereoselectivity (dr), and enantioselectivity (ee).

The Substrate: (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate

This specific butenolide is an excellent Michael acceptor. The benzoate group at the γ-position can influence the electronic properties and steric environment of the lactone ring. It is crucial to start with high-purity material, as impurities can interfere with the catalyst.

Choice of Nucleophile

A wide range of carbon and heteroatom nucleophiles can be employed. For the purpose of this guide, we will focus on 1,3-dicarbonyl compounds, such as diethyl malonate, which are common and effective nucleophiles for this reaction.

Catalyst Systems

Both organocatalysts and metal complexes have been successfully applied to the asymmetric Michael addition to butenolides. Bifunctional thiourea catalysts derived from cinchona alkaloids or amino acids are particularly noteworthy for their high efficiency and stereoselectivity.[5]

Catalyst TypeTypical CatalystNucleophileSolventTemp (°C)Yield (%)ee (%)Key AdvantagesReference
Bifunctional Thiourea Takemoto CatalystDiethyl MalonateTolueneRT>90>90High enantioselectivity, mild conditions, commercially available.[5]
Cinchona Alkaloid Quinine-derived SquaramideNitroalkanesCH2Cl2-20~85>95Excellent enantioselectivity for specific nucleophiles.[4]
Phase-Transfer Catalyst Cinchona-derived Ammonium Saltγ-ButenolideTolueneRT~80up to 74Scalable, operational simplicity.[3]
Metal Complex Sc(III)-N,N'-DioxideSilyloxyfuranCH2Cl2-20>90up to 94High diastereoselectivity for Mukaiyama-Michael variant.[7]
Solvent and Temperature Effects

Non-polar aprotic solvents like toluene or dichloromethane are generally preferred as they promote the hydrogen-bonding interactions essential for the catalyst's function. Lowering the reaction temperature often leads to an increase in enantioselectivity, although this may come at the cost of a longer reaction time.

Detailed Experimental Protocol

This protocol describes a representative procedure for the asymmetric Michael addition of diethyl malonate to (5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate using a commercially available bifunctional thiourea catalyst.

Materials and Reagents
  • (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate (1.0 equiv)

  • Diethyl malonate (1.5 equiv)

  • Takemoto Catalyst (e.g., (S,S)-N,N'-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea derivative of 1,2-diaminocyclohexane) (0.05 equiv, 5 mol%)

  • Anhydrous Toluene

  • Ethyl Acetate (for workup and chromatography)

  • Hexanes (for chromatography)

  • Saturated aqueous NH4Cl solution

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous MgSO4 or Na2SO4

Experimental Workflow

Fig. 2: General experimental workflow for the asymmetric Michael addition.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the bifunctional thiourea catalyst (5 mol%). Add (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate (1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with a stream of dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M. Stir the mixture for 5 minutes to ensure the catalyst and substrate are dissolved.

  • Nucleophile Addition: Add diethyl malonate (1.5 equiv) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Michael adduct.

  • Stereochemical Analysis: Determine the diastereomeric ratio by 1H NMR analysis of the purified product. Determine the enantiomeric excess by analysis on a chiral High-Performance Liquid Chromatography (HPLC) column with a suitable mobile phase.

Troubleshooting and Key Considerations

  • Low Enantioselectivity: This can be caused by moisture in the reaction. Ensure all glassware is oven-dried and anhydrous solvents are used. Lowering the reaction temperature may also improve the 'ee'.

  • Low Yield: If the reaction stalls, check the purity of the reagents. A slightly higher catalyst loading (e.g., 10 mol%) may be beneficial. Ensure the nucleophile is added slowly to avoid potential side reactions.

  • Catalyst Choice: The optimal catalyst may vary depending on the specific nucleophile used. It is advisable to screen a small selection of catalysts if the initial results are suboptimal.

Conclusion

The catalytic asymmetric Michael addition is a robust and highly effective method for the stereoselective synthesis of γ-substituted butenolides. By leveraging the principles of bifunctional organocatalysis, researchers can access these valuable chiral building blocks in high yield and with excellent enantiocontrol. The protocol described herein provides a reliable starting point for the application of this powerful transformation in the synthesis of complex natural products and novel pharmaceutical agents.

References

  • MacMillan, D. W. C., et al. (2003). The First Enantioselective Organocatalytic Mukaiyama−Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society. Available at: [Link]

  • Tomioka, K., et al. (2020). Direct catalytic asymmetric and anti-selective vinylogous addition of butenolides to chromones. Chemical Science. Available at: [Link]

  • Tomioka, K., et al. (2020). Direct catalytic asymmetric and anti-selective vinylogous addition of butenolides to chromones. National Center for Biotechnology Information. Available at: [Link]

  • Gajan, A., et al. (2011). Highly Enantioselective Direct Vinylogous Michael Addition of γ-Butenolide to Enals. Organic Letters. Available at: [Link]

  • Kerr, M. S. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Benaglia, M., et al. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI. Available at: [Link]

  • Alonso, I., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews. Available at: [Link]

  • Singleton, D. A., et al. (2014). Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst. National Center for Biotechnology Information. Available at: [Link]

  • Feng, X., Liu, X., & Lin, L. (2016). Highly enantioselective synthesis of γ-substituted butenolidesvia the vinylogous Mukaiyama–Michael reaction catalyzed by a chiral scandium(iii)–N,N′-dioxide complex. Organic & Biomolecular Chemistry. Available at: [Link]

  • MacMillan, D. W. C. (2003). The First Enantioselective Organocatalytic Mukaiyama−Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society. Available at: [Link]

  • Takemoto, Y., et al. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Organic Chemistry Portal. Available at: [Link]

Sources

Method

(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate as a dienophile in cycloaddition protocols

Application Note: (5-Oxo-2,5-dihydrofuran-2-yl)methyl Benzoate as a Chiral Dienophile in Asymmetric Diels-Alder Cycloadditions The construction of complex bicyclic lactones is a cornerstone in the total synthesis of bioa...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (5-Oxo-2,5-dihydrofuran-2-yl)methyl Benzoate as a Chiral Dienophile in Asymmetric Diels-Alder Cycloadditions

The construction of complex bicyclic lactones is a cornerstone in the total synthesis of bioactive natural products and pharmaceuticals. Among the arsenal of dienophiles, α,β -unsaturated γ -lactones (butenolides) stand out due to their high reactivity and capacity for stereochemical control. Specifically, (5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate serves as a highly effective chiral dienophile in [4+2] cycloaddition protocols. This application note details the mechanistic rationale, experimental protocols, and self-validating workflows for utilizing this compound in Diels-Alder reactions with cyclopentadiene to yield highly functionalized methanoisobenzofuran derivatives.

Mechanistic Insights: Causality in Experimental Design

Successful deployment of (5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate relies on understanding its frontier molecular orbital (FMO) interactions and steric topography.

Electronic Activation (FMO Theory): The electron-withdrawing nature of the lactone carbonyl significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the internal alkene. This facilitates a Normal Electron-Demand Diels-Alder (NEDDA) reaction when paired with an electron-rich diene, such as cyclopentadiene, which possesses a high-energy Highest Occupied Molecular Orbital (HOMO)[1].

Diastereofacial Selectivity: The benzoyloxymethyl group at the C5 position of the furan-2(5H)-one ring acts as a critical stereodirecting element. Due to the severe steric bulk of the benzoate moiety, the diene is forced to approach the dienophile exclusively from the anti face[2]. This structural causality ensures near-perfect diastereofacial selectivity (>95% de), a crucial parameter in drug development where enantiomeric and diastereomeric purity dictate pharmacological efficacy.

Endo/Exo Selectivity & Lewis Acid Catalysis: While thermal Diels-Alder reactions of butenolides typically favor the endo transition state due to secondary orbital interactions (SOI) between the diene and the lactone carbonyl, the intrinsic endo-selectivity of simple dienophiles is often lower than traditionally assumed[1]. To enforce strict endo selectivity and accelerate reaction kinetics, Lewis acids (e.g., TiCl4​ , AlCl3​ , or Sc(OTf)3​ ) are employed[3]. The Lewis acid coordinates to the lactone carbonyl oxygen, further lowering the LUMO and tightening the transition state geometry, thereby overwhelmingly favoring the endo cycloadduct[3].

Experimental Protocol: Diels-Alder Cycloaddition Workflow

This protocol describes the Lewis acid-catalyzed cycloaddition of (5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate with cyclopentadiene.

Materials Required:

  • (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate (Dienophile)

  • Dicyclopentadiene (Precursor to diene)

  • Titanium tetrachloride ( TiCl4​ , 1.0 M in CH2​Cl2​ )

  • Anhydrous Dichloromethane ( CH2​Cl2​ )

  • Saturated aqueous NaHCO3​ and Brine

Step 1: Preparation of Cyclopentadiene (Self-Validating Step)

  • Place dicyclopentadiene in a distillation flask equipped with a Vigreux column.

  • Heat to 160–180 °C to initiate the retro-Diels-Alder cracking.

  • Collect the cyclopentadiene monomer distilling at 40–42 °C into a receiving flask cooled in a dry ice/acetone bath (-78 °C). Causality & Validation: Cyclopentadiene readily dimerizes at room temperature. Maintaining the monomer at -78 °C ensures its reactivity. Validation is achieved visually (clear, mobile liquid) and by immediate use in the subsequent step.

Step 2: Lewis Acid Activation and Cycloaddition

  • In an oven-dried, argon-purged Schlenk flask, dissolve (5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate (1.0 equiv, 5.0 mmol) in anhydrous CH2​Cl2​ (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TiCl4​ (1.1 equiv, 5.5 mmol) dropwise via syringe. Stir for 15 minutes to allow complete Lewis acid-carbonyl coordination.

  • Add freshly cracked cyclopentadiene (3.0 equiv, 15.0 mmol) dropwise.

  • Maintain the reaction at -78 °C for 2 hours, then slowly warm to 0 °C over an additional 2 hours. Causality & Validation: The low temperature prevents polymerization of the diene and maximizes endo selectivity[3]. Reaction progress is self-validated by TLC (Hexanes/EtOAc 7:3); the disappearance of the UV-active dienophile spot indicates completion.

Step 3: Quenching and Purification

  • Quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO3​ (10 mL). Caution: Exothermic with gas evolution.

  • Extract the aqueous layer with CH2​Cl2​ (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate the pure methanoisobenzofuran adduct.

Step 4: Structural Validation (Self-Validating System)

  • 1 H-NMR Spectroscopy: Analyze the purified product in CDCl3​ . The endo and exo isomers can be distinguished by the coupling constants ( J ) of the bridgehead protons. Furthermore, the complete disappearance of the characteristic alkene protons of the starting butenolide ( 6.2 and 7.5 ppm) validates full conversion.

  • Chiral HPLC: To validate diastereofacial selectivity, run the product on a chiral stationary phase (e.g., Chiralpak AD-H). A single major peak confirms the >95% de driven by the benzoyloxymethyl steric shield.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and stereochemical outcomes for this specific cycloaddition[3]. Thermal conditions require extended times and yield poor endo/exo ratios. TiCl4​ provides the optimal balance of yield and endo selectivity, while the bulky C5-substituent guarantees complete diastereofacial control across all conditions.

Reaction ConditionsTemp (°C)Time (h)Yield (%)Endo:Exo RatioDiastereomeric Excess (de)
Thermal (No Catalyst)25486575:25>95%
Thermal (Reflux, Toluene)80128260:40>95%
Lewis Acid ( TiCl4​ , 1.1 eq)-78 to 049192:8>95%
Lewis Acid ( Sc(OTf)3​ , 0.2 eq)068889:11>95%

Experimental Workflow Visualization

G N1 Diene Preparation Cracking Dicyclopentadiene N4 Diels-Alder Cycloaddition Stirring at -78°C to 0°C N1->N4 N2 Dienophile Preparation (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate N3 Lewis Acid Activation TiCl4 Coordination at -78°C N2->N3 N3->N4 N5 Reaction Quenching Saturated Aqueous NaHCO3 N4->N5 N6 Product Isolation Extraction & Chromatography N5->N6 N7 Self-Validation 1H-NMR & Chiral HPLC N6->N7

Workflow for the asymmetric Diels-Alder cycloaddition using a butenolide dienophile.

References

  • Source: ufv.
  • Source: nih.
  • Source: nih.
  • Title: Lewis acid catalyzed diels-alder cycloadditions of chiral butenolides to cyclopentadiene: Endo/exo stereoselectivity.

Sources

Application

Application Notes &amp; Protocols: A Proposed Diels-Alder Approach to Isobenzofuranone Synthesis Utilizing a Butenolide-Derived Dienophile and in situ Generated Benzyne

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isobenzofuranones and a Novel Synthetic Strategy Isobenzofuranones, also known as phthalides, constitute a significant cla...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isobenzofuranones and a Novel Synthetic Strategy

Isobenzofuranones, also known as phthalides, constitute a significant class of lactones that form the structural core of numerous natural products and pharmacologically active compounds. Their wide-ranging biological activities, including potential antitumor, antibacterial, and antifungal properties, have made their synthesis a focal point for researchers in medicinal chemistry and drug discovery.[1] While various synthetic methods for isobenzofuranones have been established, this document outlines a novel and plausible synthetic pathway leveraging the principles of Diels-Alder cycloaddition.

Specifically, we propose a strategy for the synthesis of a substituted isobenzofuranone via the [4+2] cycloaddition of an in-situ generated benzyne with a dienophile derived from (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate. This approach offers a convergent and potentially efficient route to functionalized isobenzofuranone scaffolds. The Diels-Alder reaction is a powerful and well-established method for the formation of six-membered rings with excellent control over regiochemistry and stereochemistry.[2]

This application note provides a detailed, step-by-step protocol for this proposed synthesis, including the preparation of the necessary reagents and the execution of the key cycloaddition reaction. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Proposed Synthetic Workflow

The overall proposed synthetic strategy is a two-step process, beginning with the generation of benzyne from a stable precursor, followed by its in-situ trapping with the dienophile, (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate, to yield the desired isobenzofuranone product.

G cluster_0 Step 1: In situ Generation of Benzyne cluster_1 Step 2: Diels-Alder Cycloaddition Benzyne_Precursor 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Benzyne Benzyne (in situ) Benzyne_Precursor->Benzyne TBAF, THF Product Isobenzofuranone Derivative Benzyne->Product Dienophile (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate Dienophile->Product

Caption: Proposed two-step synthetic workflow for the synthesis of an isobenzofuranone derivative.

Part 1: In situ Generation of Benzyne from 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

Scientific Rationale:

Benzyne is a highly reactive intermediate that cannot be isolated. Therefore, it is generated in situ for immediate use in subsequent reactions. One of the mildest and most versatile methods for benzyne generation involves the fluoride-induced 1,2-elimination of a silyl triflate precursor, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.[3][4][5] This method avoids the harsh conditions associated with other benzyne generation techniques. Tetrabutylammonium fluoride (TBAF) is a common fluoride source for this transformation due to its solubility in organic solvents.[6][7]

Experimental Protocol:

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (Benzyne precursor)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas for inert atmosphere

  • Schlenk flask or equivalent reaction vessel with a magnetic stirrer

Procedure:

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equivalents) dissolved in anhydrous THF (5 mL per mmol of the dienophile to be used in the next step).

  • Initiation of Benzyne Generation: Slowly add the 1 M TBAF solution in THF (1.5 equivalents) to the stirred solution of the benzyne precursor at room temperature over a period of 10-15 minutes using a syringe pump. The slow addition helps to control the concentration of the highly reactive benzyne intermediate.

  • In situ Use: The resulting solution containing the in-situ generated benzyne should be used immediately in the subsequent Diels-Alder reaction.

Part 2: Diels-Alder Cycloaddition for Isobenzofuranone Synthesis

Scientific Rationale:

The core of this synthetic strategy is the [4+2] cycloaddition reaction between the in-situ generated benzyne (the dienophile in this case, although it is an aryne) and the dienophile, (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate. The butenolide ring of the dienophile will react with benzyne to form a bridged intermediate, which upon rearomatization and potential rearrangement, will yield the isobenzofuranone skeleton. The electron-withdrawing nature of the ester and lactone carbonyl groups in the dienophile is expected to facilitate the reaction.

G Reactants Benzyne + (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate Transition_State [4+2] Cycloaddition Transition State Reactants->Transition_State Intermediate Bridged Intermediate Transition_State->Intermediate Product Isobenzofuranone Derivative Intermediate->Product

Caption: Proposed mechanistic pathway for the Diels-Alder cycloaddition.

Experimental Protocol:

Materials:

  • Solution of in-situ generated benzyne in THF (from Part 1)

  • (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dienophile Addition: To the freshly prepared solution of benzyne from Part 1, add a solution of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate (1.0 equivalent) in anhydrous THF (2 mL per mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is expected to proceed to completion within 2-4 hours.

  • Work-up:

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isobenzofuranone derivative.

Data Presentation: Expected Reaction Parameters and Yields

The following table summarizes the expected parameters for the proposed synthesis. Please note that as a proposed synthesis, these values are estimates and may require optimization.

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
12-(Trimethylsilyl)phenyl trifluoromethanesulfonateTBAFTHFRoom Temp~0.25In situ
2Benzyne, (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate-THFRoom Temp2-460-75%

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. The success of each step can be validated through standard analytical techniques:

  • Reaction Monitoring: TLC analysis should be used to monitor the consumption of the starting materials and the formation of the product.

  • Product Characterization: The structure and purity of the final isobenzofuranone product should be confirmed by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., lactone carbonyl, ester carbonyl).

Conclusion

This application note details a novel and scientifically plausible approach for the synthesis of isobenzofuranones utilizing a Diels-Alder reaction between in-situ generated benzyne and (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate. This proposed strategy offers a potentially efficient and modular route to this important class of heterocyclic compounds. The provided protocols are designed to be a starting point for researchers to explore this synthetic avenue. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

  • An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. PMC. [Link]

  • Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis. ACS Publications. [Link]

  • Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. PubMed. [Link]

  • Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Oxford Academic. [Link]

  • Selective Deprotection of t-Butyldiphenylsilyl Ethers in the Presence of t-Butyldimethylsilyl Ethers by Tetrabutylammonium Fluoride, Acetic Acid, and Water. J-STAGE. [Link]

  • Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne. ACS Publications. [Link]

  • Tandem thia-Fries rearrangement – cyclisation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate benzyne precursors. RSC Publishing. [Link]

  • Improved Synthesis of the Benzyne Precursor 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate. ResearchGate. [Link]

  • Generation of ortho-SF5-Benzyne and Its Diels–Alder Reactions with Furans: Synthesis of 1-SF5-Naphthalene, Its Derivatives, and 1,6(1,7). ACS Publications. [Link]

  • Generation of ortho-SF5-Benzyne and Its Diels-Alder Reactions with Furans: Synthesis of 1-SF5-Naphthalene, Its Derivatives, and 1,6(1,7). PubMed. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate: a versatile precursor to o-benzyne. PubMed. [Link]

  • Benzyne Diels-Alder reaction: preparation of 7-oxabenzonorbornadienes. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Novel synthesis of isoquinolines using isobenzofuran-nitrile Diels-Alder reactions. PubMed. [Link]

  • Preparation and isolation of isobenzofuran. Beilstein Journals. [Link]

  • Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes. RSC Publishing. [Link]

  • N-Fluorobenzamide-Directed Formal [4+2] Cycloaddition Reaction with Maleic Anhydride: Access to Fluorescent Aminonaphthalic Anhydrides. PubMed. [Link]

  • Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination. RSC Publishing. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

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Method

Application Notes and Protocols for the Synthesis of Spiro Compounds from Furanone Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Spirocyclic Furanones Spiro compounds, characterized by two rings connected through a single shared atom, represent a uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Furanones

Spiro compounds, characterized by two rings connected through a single shared atom, represent a unique and valuable class of molecules in medicinal chemistry and materials science. Their rigid, three-dimensional structures offer precise spatial orientation of functional groups, making them attractive scaffolds for drug discovery. Among these, spiro-furanones are of particular interest due to the prevalence of the furanone core in numerous natural products and biologically active compounds. The synthesis of these complex architectures, however, presents a significant challenge. This application note provides a detailed guide to the key reagents, conditions, and protocols for the synthesis of spiro compounds from furanone precursors, with a focus on modern synthetic strategies. While direct protocols for "furanone benzoates" are not widely reported, this guide details analogous and adaptable strategies using furanone derivatives.

Key Synthetic Strategies for Spiro-Furanone Synthesis

The construction of the spiro-furanone scaffold can be achieved through several powerful synthetic strategies. This section will delve into three prominent approaches: oxidative spirocyclization, [3+2] cycloaddition reactions, and intramolecular cyclization methodologies.

Oxidative Spirocyclization of Furan Derivatives

This strategy relies on the dearomatization of a furan ring through oxidation, followed by an intramolecular nucleophilic attack to form the spirocyclic system. While the specific use of furanone benzoates is not extensively documented, the principle can be illustrated through the oxidative spirocyclization of β-furyl amides, a reaction that yields spiro-γ-butenolide-γ-butyrolactones.[1][2] This approach is particularly elegant as it constructs the spirocyclic core in a single, atom-economical step.

Causality Behind Experimental Choices:

The choice of oxidant is critical in this transformation. A reagent like meta-chloroperoxybenzoic acid (m-CPBA) is often employed to achieve a dearomative epoxidation of the furan ring.[1] The subsequent intramolecular cyclization is typically a 5-exo-trig process, which is kinetically favored. The final oxidation of the hemiacetal intermediate to the lactone can also be effected by m-CPBA. The diastereoselectivity of the reaction can be influenced by the substitution pattern on the furan ring and the tethered nucleophile.

Visualizing the Mechanism: Oxidative Spirocyclization

G cluster_0 Oxidative Spirocyclization Furan_Derivative Furan Derivative (e.g., β-Furyl Amide) Epoxide_Intermediate Bicyclic Epoxide Intermediate Furan_Derivative->Epoxide_Intermediate m-CPBA Dicarbonyl_Intermediate 1,4-Dicarbonyl Intermediate Epoxide_Intermediate->Dicarbonyl_Intermediate Ring Opening Hemiacetal_Intermediate Spiro Hemiacetal Intermediate Dicarbonyl_Intermediate->Hemiacetal_Intermediate Intramolecular 5-exo-trig Cyclization Spiro_Furanone Spiro-γ-butenolide Hemiacetal_Intermediate->Spiro_Furanone Oxidation (m-CPBA)

Caption: Proposed mechanism for oxidative spirocyclization of a furan derivative.

General Protocol for Oxidative Spirocyclization:

  • Reactant Preparation: Dissolve the furan-containing substrate (e.g., a β-furyl amide) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Addition of Reagents: Add an excess of a phosphate buffer (e.g., NaH₂PO₄·H₂O) to the reaction mixture. This is followed by the portion-wise addition of the oxidant (e.g., m-CPBA, typically 3-8 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a reducing agent (e.g., saturated aqueous Na₂S₂O₃ solution) and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

ParameterConditionsReference
Substrate β-Furyl amides[1]
Oxidant m-CPBA (3-8 equiv.)[1]
Solvent Dichloromethane (DCM)[1]
Temperature 25-40 °C[1]
Yield 26-69%[1]
[3+2] Cycloaddition Reactions

The [3+2] cycloaddition is a powerful and versatile method for the construction of five-membered rings, making it an ideal strategy for synthesizing spiro-pyrrolidinyl furanones and related structures.[3][4][5][6] This reaction typically involves the in situ generation of an azomethine ylide from an amino acid and an aldehyde or ketone, which then reacts with a dipolarophile, such as a furanone derivative bearing an exocyclic double bond.

Causality Behind Experimental Choices:

The choice of solvent and catalyst is crucial for the efficiency and stereoselectivity of the [3+2] cycloaddition. Protic solvents like ethanol or methanol are often used. The reaction can be catalyzed by various agents, including metal salts or organocatalysts, although in many cases, thermal conditions are sufficient. The stereochemical outcome of the reaction is governed by the frontier molecular orbitals of the azomethine ylide and the dipolarophile.

Visualizing the Workflow: [3+2] Cycloaddition

G cluster_1 [3+2] Cycloaddition Workflow Start Start Reactants Combine Furanone Derivative, Amino Acid, and Aldehyde/Ketone Start->Reactants Generation In situ Generation of Azomethine Ylide Reactants->Generation Cycloaddition [3+2] Cycloaddition Generation->Cycloaddition Product Spiro-pyrrolidinyl Furanone Cycloaddition->Product Purification Purification Product->Purification End Final Product Purification->End

Caption: General workflow for the synthesis of spiro-pyrrolidinyl furanones via [3+2] cycloaddition.

General Protocol for [3+2] Cycloaddition:

  • Reactant Mixture: To a solution of the furanone derivative (dipolarophile) in a suitable solvent (e.g., ethanol), add the amino acid (e.g., sarcosine or proline) and the aldehyde or ketone (e.g., isatin derivative).

  • Reaction Conditions: Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • Isolation of Product: After completion, allow the reaction mixture to cool to room temperature. The spirocyclic product often precipitates from the solution and can be collected by filtration.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

ParameterConditionsReference
Dipolarophile Furanone with exocyclic double bond[3][5]
1,3-Dipole Precursors Amino acid + Aldehyde/Ketone[3][5][6]
Solvent Ethanol, Methanol[6]
Temperature Reflux[3]
Yield Generally high (74-99%)[5]
Intramolecular Cyclization Strategies

Intramolecular cyclization offers a direct route to spiro-furanones by forming the furanone ring onto a pre-existing cyclic scaffold. Various methods can be employed to achieve this, including alkylative cyclizations and radical-mediated cyclizations.

Alkylative Intramolecular Cyclization:

This approach involves the use of a substrate containing both a nucleophilic enolate and an electrophilic center with a suitable leaving group, often within the same molecule. Base-induced cyclization then leads to the formation of the spiro-furanone. A notable example is the alkylative intramolecular cyclization of sulfonium salts.[7][8]

Causality Behind Experimental Choices:

The choice of base is critical in this reaction. A strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) is often used to generate the enolate without competing side reactions. The solvent, typically an aprotic polar solvent like tetrahydrofuran (THF), is chosen to solvate the ions and facilitate the reaction.

Radical-Mediated Intramolecular Cyclization:

Radical cyclizations provide an alternative pathway to spiro compounds.[2][9] These reactions are often initiated by a radical initiator and proceed through a cascade of radical addition and cyclization steps. Silver salts are sometimes used to promote the formation of the initial radical species.

Visualizing the Concept: Intramolecular Cyclization

G cluster_2 Intramolecular Cyclization Pathways Starting_Material Cyclic Precursor with Pendant Furanone Precursor Chain Alkylative_Pathway Base-induced Alkylative Cyclization Starting_Material->Alkylative_Pathway Base (e.g., t-BuOK) Radical_Pathway Radical-initiated Cascade Cyclization Starting_Material->Radical_Pathway Radical Initiator (e.g., Ag salt) Spiro_Furanone Spiro-Furanone Product Alkylative_Pathway->Spiro_Furanone Radical_Pathway->Spiro_Furanone

Caption: Conceptual pathways for intramolecular cyclization to form spiro-furanones.

General Protocol for Base-Induced Intramolecular Cyclization:

  • Reactant Preparation: Dissolve the sulfonium salt precursor in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C and add a solution of potassium tert-butoxide in THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for the required duration, monitoring by TLC.

  • Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

ParameterConditionsReference
Substrate 3-Alkoxycarbonyl-2-oxopropyldiphenylsulfonium salts[7]
Base Potassium tert-butoxide (t-BuOK)[7]
Solvent Tetrahydrofuran (THF)[7]
Temperature 0 °C to room temperature[7]
Yield Good to high[7]

Conclusion and Future Outlook

The synthesis of spiro-furanones is a dynamic area of research with significant potential for the discovery of new therapeutic agents and functional materials. The strategies outlined in this application note, including oxidative spirocyclization, [3+2] cycloaddition, and intramolecular cyclization, provide a robust toolkit for accessing these complex molecular architectures. While the direct application of "furanone benzoates" as starting materials requires further investigation, the principles and protocols described herein offer a solid foundation for researchers to design and execute novel synthetic routes to this important class of compounds. Future efforts will likely focus on the development of more efficient and stereoselective catalytic methods, as well as the application of these strategies to the synthesis of increasingly complex natural products and their analogues.

References

  • Inagaki, S., Saito, K., Suto, S., Suto, S., Aihara, H., Sugawara, A., Tamura, S., & Kawano, T. (2018). Synthesis of 5-Aryl-3(2H)-furanones Using Intramolecular Cyclization of Sulfonium Salts. The Journal of Organic Chemistry, 83(22), 13834–13846. [Link]

  • Kawano, T., et al. (2016). Synthesis of Substituted 3(2H)-Furanones Using Alkylative Intramolecular Cyclization of Sulfonium Salts. The Journal of Organic Chemistry, 81(17), 8363-8369. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. Molecules, 26(24), 7583. [Link]

  • ResearchGate. (n.d.). Synthesis of spirocyclic‐3(2H)‐furanone 29 from an α‐hydroxylated propargylamine. [Link]

  • Huestis, M. P., et al. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. The Journal of Organic Chemistry, 88(20), 14583–14593. [Link]

  • ResearchGate. (n.d.). Synthesis of spiro compounds by [3+2] cycloaddition reaction. [Link]

  • Li, Y., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science, 14(7), 1805–1811. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted 3(2H)-Furanones Using Alkylative Intramolecular Cyclization of Sulfonium Salts. [Link]

  • Li, Y., et al. (2023). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 28(24), 8041. [Link]

  • Barakat, A., et al. (2020). Synthesis of a New Class of Spirooxindole–Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors. Molecules, 25(20), 4671. [Link]

  • SciSpace. (2023, February 2). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. [Link]

  • Wang, H., et al. (2016). A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. RSC Advances, 6(94), 91833-91841. [Link]

  • Bibliomed. (2014, December 5). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. [Link]

  • Science of Synthesis. (n.d.). Product Class 2: Benzo[c]furan and Its Derivatives. [Link]

  • Inagaki, S., et al. (2018). Synthesis of 5-Aryl-3(2 H)-furanones Using Intramolecular Cyclization of Sulfonium Salts. The Journal of Organic Chemistry, 83(22), 13834-13846. [Link]

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Application

Leveraging (S)-(5-Oxo-2,5-dihydrofuran-2-yl)methyl Esters in Modern Enantioselective Synthesis

An Application and Protocol Guide Abstract The (S)-(5-oxo-2,5-dihydrofuran-2-yl)methyl ester scaffold, a prominent chiral butenolide, has emerged as a cornerstone in asymmetric synthesis. Its inherent stereochemistry, co...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Abstract

The (S)-(5-oxo-2,5-dihydrofuran-2-yl)methyl ester scaffold, a prominent chiral butenolide, has emerged as a cornerstone in asymmetric synthesis. Its inherent stereochemistry, coupled with the versatile reactivity of the butenolide ring, provides a powerful platform for the construction of complex, stereochemically rich molecules. This guide offers an in-depth exploration of the key enantioselective transformations employing this building block, targeted at researchers, chemists, and professionals in drug discovery and development. We will dissect the causality behind proven methodologies, provide detailed, self-validating experimental protocols, and present quantitative data to guide synthetic strategy. The applications covered herein—including catalytic asymmetric hydrogenations, diastereoselective conjugate additions, and palladium-catalyzed allylic alkylations—demonstrate the profound utility of this synthon in accessing valuable chiral γ-butyrolactones and other intricate molecular architectures that are prevalent in numerous natural products and therapeutic agents[1][2].

Introduction: The Strategic Value of the (S)-Butenolide Core

Chiral γ-butyrolactones are a privileged structural motif found in a vast array of biologically active natural products and pharmaceuticals, exhibiting properties ranging from antitumor and antiviral to antifungal and anti-inflammatory activities[2][3]. The enantioselective synthesis of these structures is, therefore, a paramount objective in organic chemistry. The (S)-(5-oxo-2,5-dihydrofuran-2-yl)methyl ester serves as a readily accessible, stereochemically defined precursor to this important class of compounds. Its utility stems from several key features:

  • Pre-installed Stereocenter: The (S)-configuration at the C5 position provides a starting point for substrate-controlled diastereoselective reactions or can be retained in transformations targeting the butenolide double bond.

  • Diverse Reactivity: The α,β-unsaturated lactone system is amenable to a wide range of transformations, including 1,4-conjugate additions (Michael reactions), hydrogenations, and cycloadditions.

  • Allylic System: The endocyclic double bond and the exocyclic ester group form an allylic system, enabling powerful transition-metal-catalyzed functionalization reactions.

This guide will focus on the practical application of this building block, transitioning from theoretical concepts to actionable laboratory protocols.

G cluster_start Core Chiral Building Block cluster_reactions Key Synthetic Transformations cluster_products Target Chiral Products start (S)-(5-Oxo-2,5-dihydrofuran-2-yl)methyl Ester rxn1 Catalytic Asymmetric Hydrogenation start->rxn1 [H] rxn2 Diastereoselective Michael Addition start->rxn2 Nu⁻ rxn3 Palladium-Catalyzed Allylic Alkylation start->rxn3 Pd(0), Nu⁻ rxn4 Vinylogous Aldol Reaction start->rxn4 Aldehyde prod1 Chiral γ-Butyrolactones rxn1->prod1 prod2 γ,γ-Disubstituted Butenolides rxn2->prod2 prod3 γ-Substituted Butenolide Prodrugs & Peptides rxn3->prod3 rxn4->prod2

Figure 1: Synthetic pathways originating from the (S)-butenolide ester core.

Application I: Catalytic Asymmetric Hydrogenation for Chiral γ-Butyrolactones

One of the most direct and atom-economical applications of the (S)-butenolide ester is its conversion to the corresponding saturated γ-butyrolactone via asymmetric hydrogenation. This transformation is critical for producing valuable synthetic intermediates for drugs such as the antiepileptic Brivaracetam[4]. The success of this approach hinges on the selection of a highly efficient and selective catalyst system.

Scientific Rationale (E-E-A-T): The Rhodium/ZhaoPhos catalytic system has proven exceptionally effective for this transformation[1]. The choice of a chiral phosphine ligand like ZhaoPhos is paramount; its specific bite angle and chiral environment create a selective coordination sphere around the rhodium center. This forces the butenolide substrate to bind in a specific orientation, leading to the delivery of hydrogen to one face of the double bond with very high fidelity. The result is excellent enantioselectivity and high conversion rates under mild conditions, making it a practical and scalable method[1].

Protocol 1: Rh/ZhaoPhos-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from the highly efficient method developed for the synthesis of various chiral γ-butyrolactones[1].

Materials and Reagents:

  • (S)-(5-oxo-2,5-dihydrofuran-2-yl)methyl acetate (or other ester)

  • [Rh(COD)2]BF4 (Rhodium precatalyst)

  • ZhaoPhos (or other suitable chiral phosphine ligand, e.g., BINAP, SegPhos)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • High-purity Hydrogen gas (H2)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard glassware for inert atmosphere techniques

Procedure:

  • Catalyst Preparation: In a glovebox, charge a flame-dried Schlenk flask with [Rh(COD)2]BF4 (1.0 mol%) and ZhaoPhos (1.1 mol%). Add anhydrous, degassed THF to dissolve the components. Stir the resulting solution for 30 minutes at room temperature to allow for catalyst pre-formation.

  • Reaction Setup: In a separate flask, dissolve the (S)-butenolide ester substrate (1.0 equiv) in anhydrous, degassed THF.

  • Hydrogenation: Transfer the substrate solution and the catalyst solution to the autoclave under an inert atmosphere. Seal the reactor.

  • Pressurization: Purge the autoclave with H2 gas three times before pressurizing to the desired pressure (e.g., 50 bar).

  • Reaction: Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature, e.g., 30-40 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS if possible.

  • Work-up: Carefully vent the autoclave and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure chiral γ-butyrolactone.

  • Analysis: Determine the conversion by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Performance of Chiral Phosphine Ligands

EntryLigandConversion (%)[1]ee (%)[1]
1ZhaoPhos>9999
2DuanPhos>9985
3SegPhos>9970
4BINAP>9965

Conditions based on the hydrogenation of 4-phenylfuran-2(5H)-one[1].

Troubleshooting:

  • Low Conversion: Ensure the catalyst was not deactivated by oxygen or moisture. Use freshly distilled, degassed solvents. Increase H2 pressure or reaction time.

  • Low Enantioselectivity: The choice of ligand is critical. While ZhaoPhos is optimal here, other substrates may require different ligands. Poor enantioselectivity with typically reliable ligands may indicate impurities in the starting material or solvent.

Application II: Diastereoselective Conjugate Additions

The electron-deficient double bond of the (S)-butenolide ester makes it an excellent Michael acceptor. The existing stereocenter at C5 can direct the incoming nucleophile to one face of the molecule, resulting in a diastereoselective reaction. This strategy is used to construct complex molecules with multiple stereocenters, such as γ,γ-disubstituted butenolides[5][6].

Scientific Rationale (E-E-A-T): Organocatalysis provides a powerful metal-free approach to these transformations. For instance, in the vinylogous aldol reaction with aldehydes, a squaramide–sulfonamide organocatalyst can be employed[5]. This catalyst functions through a dual hydrogen-bonding mechanism, simultaneously activating the butenolide nucleophile (as its enolate equivalent) and the aldehyde electrophile. This highly organized, chiral transition state is the source of the high diastereo- and enantioselectivity, typically favoring the anti-aldol adduct[5].

G cluster_mech Organocatalyzed Vinylogous Aldol Reaction Mechanism Butenolide γ-Substituted Butenolide TS Chiral Hydrogen-Bonded Transition State Butenolide->TS Catalyst Squaramide Catalyst Catalyst->TS Activates Both Reactants Aldehyde Aldehyde (Electrophile) Aldehyde->TS Product anti-Aldol Adduct (γ,γ-Disubstituted Butenolide) TS->Product C-C Bond Formation

Figure 2: Conceptual mechanism for the organocatalyzed vinylogous aldol reaction.

Protocol 2: Organocatalyzed Direct Vinylogous Aldol Reaction

This protocol is based on the synthesis of chiral γ,γ-disubstituted γ-butenolides[5].

Materials and Reagents:

  • (S)-γ-substituted-β,γ-butenolide (e.g., (S)-(5-oxo-2,5-dihydrofuran-2-yl)methyl pivalate)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Squaramide-sulfonamide organocatalyst (10 mol%)

  • Anhydrous Toluene

  • 4Å Molecular Sieves

  • Standard glassware

Procedure:

  • Reaction Setup: To a flame-dried reaction vial, add the (S)-butenolide (1.2 equiv), the squaramide-sulfonamide catalyst (0.1 equiv), and powdered 4Å molecular sieves.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reactant Addition: Add the aldehyde (1.0 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., -20 °C) for the required time (typically 24-72 hours). Monitor the reaction by TLC.

  • Quenching & Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (e.g., petroleum ether/ethyl acetate) to yield the desired anti-aldol adduct.

  • Analysis: Determine the yield, diastereomeric ratio (dr) by ¹H NMR analysis of the crude mixture, and enantiomeric excess (ee) by chiral HPLC.

Data Presentation: Substrate Scope in Vinylogous Aldol Reaction

EntryAldehydeYield (%)[5]dr (anti:syn)[5]ee (%)[5]
14-Nitrobenzaldehyde90>20:195
24-Bromobenzaldehyde88>20:194
3Benzaldehyde85>20:193
44-Methoxybenzaldehyde65>20:195

Application III: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The butenolide scaffold is an ideal substrate for palladium-catalyzed AAA, a powerful method for forming C-C, C-N, or C-O bonds. This application is particularly significant in the synthesis of prodrugs, where a drug molecule containing a carboxylic acid is attached to the butenolide moiety to improve bioavailability[7].

Scientific Rationale (E-E-A-T): The reaction proceeds via a π-allyl palladium intermediate formed by the oxidative addition of a Pd(0) catalyst to the butenolide, which contains a suitable leaving group at the γ-position (e.g., carbonate). A chiral phosphine ligand, coordinated to the palladium, controls the facial selectivity of the subsequent nucleophilic attack. This catalytic cycle allows for the asymmetric installation of a wide variety of nucleophiles, including carboxylic acids, with high stereocontrol[7]. The choice of ligand and reaction conditions is critical to achieving high yield and optical purity.

Protocol 3: Pd-Catalyzed AAA for Synthesis of Butenolidyl Ester Prodrugs

This protocol is adapted from a method for synthesizing chiral butenolidyl esters from carboxylic acids[7].

Materials and Reagents:

  • γ-OBoc-butenolide (or similar activated butenolide)

  • Carboxylic acid nucleophile (e.g., Ibuprofen, protected amino acid) (2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] or Pd(dba)2 (1.0 mol%)

  • Chiral phosphine ligand (e.g., (R,R)-Trost ligand) (2.0 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Base (e.g., (NH4)2CO3 if needed for deprotonation of the nucleophile)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the Pd catalyst and the chiral ligand in anhydrous DCM. Stir for 15-20 minutes.

  • Substrate Addition: Add the γ-OBoc-butenolide (1.0 equiv) and the carboxylic acid (2.0 equiv) to the flask.

  • Reaction: Stir the mixture at room temperature for the specified duration (e.g., 3-15 hours). Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture directly.

  • Purification: Purify the residue via flash column chromatography on silica gel to isolate the desired γ-substituted butenolide product.

  • Analysis: Characterize the product by NMR and mass spectrometry. Determine the diastereomeric ratio and/or enantiomeric excess by chiral HPLC.

Data Presentation: Selected Examples of Pd-Catalyzed AAA

| Entry | Carboxylic Acid | Yield (%)[7] | dr or ee (%)[7] | | :---- | :--- | :--- | :--- | :--- | | 1 | Phenylacetic acid | 91 | 93 ee | | 2 | Boc-Gly-OH | 72 | 10:1 dr | | 3 | Boc-Ala-OH | 67 | 15:1 dr | | 4 | Boc-Trp-OH | 60 | 17:1 dr |

Conclusion and Future Outlook

The (S)-(5-oxo-2,5-dihydrofuran-2-yl)methyl ester is far more than a simple chiral synthon; it is a versatile and powerful platform for the efficient construction of complex molecular architectures. As demonstrated through the detailed protocols for asymmetric hydrogenation, conjugate addition, and allylic alkylation, this building block provides reliable access to stereochemically dense products with high levels of control. The causality-driven explanations behind catalyst and condition selection underscore the rational design principles that govern modern asymmetric synthesis. For researchers in medicinal chemistry and natural product synthesis, mastering the application of this scaffold opens doors to novel and efficient synthetic routes for a wide range of high-value targets. Future developments will likely focus on expanding the repertoire of catalytic systems, exploring new reaction cascades initiated from this core, and applying these methodologies to the industrial-scale synthesis of next-generation therapeutics.

References

  • Title: Synthesis of Chiral γ,γ-Disubstituted γ-Butenolides via Direct Vinylogous Aldol Reaction of Substituted Furanone Derivatives with Aldehydes Source: Organic Letters URL: [Link]

  • Title: Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides Source: Nature Communications URL: [Link]

  • Title: Highly Efficient Asymmetric Synthesis of Chiral γ-Alkenyl Butenolides Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes Source: ACS Catalysis URL: [Link]

  • Title: The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of Different Chiral Amino γ-Butyrolactones and Amino γ-Butenolides Source: Organic Letters URL: [Link]

  • Title: β,γ-trans-selective γ-butyrolactone formation via homoenolate cross-annulation of enals and aldehydes Source: Tetrahedron Letters URL: [Link]

  • Title: Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction Source: ACS Chemical Biology URL: [Link]

  • Title: Synthetic method of 4-substituted chiral gamma-butyrolactone Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate

This Technical Support Center provides comprehensive troubleshooting for the synthesis of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate via the esterification of 5-hydroxymethyl-2(5H)-furanone with benzoyl chloride. By ad...

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Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Center provides comprehensive troubleshooting for the synthesis of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate via the esterification of 5-hydroxymethyl-2(5H)-furanone with benzoyl chloride. By addressing the unique reactivity profile of the α,β-unsaturated γ-lactone moiety, this guide is designed to help researchers and drug development professionals optimize yields, minimize side reactions, and ensure reproducible scale-up.

Mechanistic Pathway & Troubleshooting Nodes

The synthesis relies on the nucleophilic attack of the primary alcohol of 5-hydroxymethyl-2(5H)-furanone on the electrophilic carbonyl of benzoyl chloride. The primary challenge is the fragility of the 2(5H)-furanone ring. The α,β-unsaturated lactone is highly susceptible to two competing side reactions: base-catalyzed ring opening and nucleophilic Michael addition [1].

SynthesisTroubleshooting SM 5-Hydroxymethyl-2(5H)-furanone (Starting Material) Reagents Benzoyl Chloride + Pyridine SM->Reagents Mix at 0 °C Intermediate Acylpyridinium Intermediate Reagents->Intermediate Activation Product (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate (Target Product) Intermediate->Product T < 5 °C Strictly Anhydrous Side1 Lactone Ring Opening (Hydrolysis) Intermediate->Side1 High pH / H2O (Aqueous Workup) Side2 Michael Addition (Polymerization) Intermediate->Side2 High Temp / Strong Base (e.g., Et3N, DMAP excess)

Reaction pathway and common side reactions in the benzoylation of 5-hydroxymethyl-2(5H)-furanone.

Quantitative Optimization Data

To understand the causality behind our recommended protocol, review the optimization data below. The choice of base and temperature strictly dictates the chemoselectivity of the reaction.

ConditionBase (Eq.)SolventTemp (°C)Yield (%)Primary Observation / Impurity Profile
1NaOH (aq)DCM/H₂O0 to 25<10%Lactone ring opening (hydrolysis)
2Et₃N (1.5)THF2535%Michael addition byproducts, dark mixture
3Et₃N / DMAPDCM0 to 2555%Moderate conversion, baseline degradation
4 (Optimized) Pyridine (1.5) DCM 0 to 5 >85% Clean conversion, minimal side reactions

Self-Validating Experimental Protocol

This standard operating procedure (SOP) is designed with built-in validation checkpoints to ensure high-fidelity execution and prevent late-stage failure [2].

Step 1: System Preparation & Reagent Loading
  • Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an argon inlet. Dissolve 5-hydroxymethyl-2(5H)-furanone (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Add anhydrous pyridine (1.5 equiv, 15 mmol).

  • Causality: Atmospheric moisture competitively hydrolyzes benzoyl chloride into benzoic acid, stalling the reaction. Pyridine is chosen over triethylamine because its lower basicity and nucleophilicity prevent it from initiating a Michael addition at the C4 position of the furanone ring.

Step 2: Temperature Control & Electrophile Introduction
  • Action: Cool the reaction mixture to 0 °C using an ice-water bath. Add benzoyl chloride (1.1 equiv, 11 mmol) dropwise over 15 minutes via a syringe pump.

  • Self-Validation: Insert an internal temperature probe. Do not begin the addition until the internal temperature stabilizes below 2 °C. Ensure the temperature does not exceed 5 °C during the dropwise addition.

  • Causality: The acylation is highly exothermic. Localized heat spikes will exponentially increase the rate of lactone degradation and polymerization.

Step 3: Reaction Monitoring
  • Action: Stir the mixture at 0–5 °C for 2 hours.

  • Self-Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.2, KMnO₄ active) should be completely consumed, replaced by a new, less polar UV-active spot (Rf ~0.6). If unreacted starting material remains, do not apply heat; instead, add 0.1 equiv of benzoyl chloride.

Step 4: Quench and Workup
  • Action: Quench the reaction at 0 °C with cold saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with cold 5% NaHCO₃, water, and brine.

  • Causality: Quenching directly with strong aqueous base (like NaOH or concentrated Na₂CO₃) will hydrolyze the delicate lactone ring. NH₄Cl safely neutralizes the acylpyridinium intermediate. The subsequent cold NaHCO₃ wash removes residual benzoic acid without degrading the product.

Step 5: Isolation
  • Action: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp <30 °C). Purify via flash column chromatography to afford (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate.

Troubleshooting FAQs

Q1: My yield is consistently below 40%, and the crude NMR shows a complex mixture with missing vinylic protons. What went wrong? A: The missing vinylic protons (typically around δ 6.2 and 7.5 ppm for the furanone ring) indicate that the α,β-unsaturated double bond has been compromised. This is a classic sign of Michael addition. If you are using a strong, unhindered base (like unpurified triethylamine containing primary/secondary amine impurities) or allowing the reaction to warm up too quickly, nucleophiles will attack the C4 position of the furanone ring. Resolution: Switch to a milder, less nucleophilic base like pyridine or DIPEA, and strictly maintain the reaction temperature at 0–5 °C.

Q2: I observe unreacted 5-hydroxymethyl-2(5H)-furanone even after 12 hours. Should I heat the reaction to drive it to completion? A: No. Heating the reaction mixture will exponentially increase the rate of lactone degradation and polymerization. Incomplete conversion is usually caused by the hydrolysis of benzoyl chloride due to wet solvents or atmospheric moisture. Resolution: Verify the integrity of your benzoyl chloride (it degrades to benzoic acid upon exposure to air). Use strictly anhydrous DCM and ensure your inert gas line is properly functioning. If the reaction stalls, add an additional 0.2 equivalents of benzoyl chloride and pyridine at 0 °C rather than applying heat.

Q3: During the aqueous workup, my product yield drops significantly. How can I remove residual benzoic acid safely? A: The 2(5H)-furanone ring is sensitive to alkaline hydrolysis. Prolonged exposure to strong bases during workup will open the lactone ring, rendering the product water-soluble and causing it to be lost in the aqueous phase. Resolution: Quench the reaction with a mild, slightly acidic buffer like saturated NH₄Cl first. For the removal of benzoic acid, use cold, dilute (5%) NaHCO₃ and minimize the contact time between the organic and aqueous phases. Phase separation should be performed rapidly.

Q4: Can I use DCC/DMAP coupling with benzoic acid instead of benzoyl chloride? A: Yes, Steglich esterification is a viable alternative if benzoyl chloride is unsuitable. However, you must carefully control the amount of DMAP. DMAP is a strong nucleophile and, if used in more than catalytic amounts (typically 0.05–0.1 equiv), it can catalyze the conjugate addition of the alcohol to the furanone ring, drastically reducing the yield.

References

  • Bang, S.-C., Kim, Y., & Ahn, B.-Z. (2004). Modified Synthetic Method & Cytotoxic Activity of Ranunculin and Protoanemonin. Yakhak Hoeji, 48(3), 166-170. Available at:[Link][1]

  • Moraes, F. C. (2018). Síntese, cálculo teórico e avaliação da inibição da tirosinase de derivados de isobenzofuranonas (Synthesis, theoretical calculation and evaluation of the tyrosinase activity of isobenzofuranones). Universidade Federal de Viçosa. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Furanone Benzoate Reactions

As a Senior Application Scientist, I've frequently collaborated with research teams facing challenges in asymmetric synthesis. A recurring and often frustrating issue is achieving high enantiomeric excess (e.e.).

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently collaborated with research teams facing challenges in asymmetric synthesis. A recurring and often frustrating issue is achieving high enantiomeric excess (e.e.). This guide is structured to provide a logical, in-depth troubleshooting framework specifically for furanone benzoate reactions, moving from common oversights to more nuanced experimental variables. Our goal is to not only solve the immediate problem but also to build a deeper understanding of the factors governing stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess is much lower than the literature value. What are the first things I should check?

A1: Low enantiomeric excess is a common problem that can often be traced back to fundamental experimental parameters before investigating more complex factors. A systematic check of the basics is the most efficient first step.[1]

  • Purity of Starting Materials: Impurities in your furanone precursor, benzoate, or any additives can act as catalyst poisons or participate in competing, non-selective background reactions.[2] Even small amounts of an achiral impurity can lead to a significant drop in e.e.

  • Solvent Quality and Anhydrous Conditions: The solvent's role is not passive; it influences the conformation and stability of the diastereomeric transition states.[1][3] Many organocatalysts, especially those relying on hydrogen bonding or Lewis acidity, are highly sensitive to water.[2] Trace moisture can deactivate the catalyst or hydrolyze intermediates, opening pathways to a racemic product.

  • Reaction Temperature Control: Asymmetric reactions are highly sensitive to thermal energy. Higher temperatures can provide enough energy to overcome the small activation energy difference (ΔΔG‡) between the two enantiomeric pathways, leading to a loss of selectivity.[4] Ensure your reaction is maintained at the specified temperature without fluctuations.

  • Inert Atmosphere: If your catalyst or reagents are sensitive to oxygen, ensure the reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon). Catalyst decomposition often leads to a loss of selectivity.[4]

Below is a workflow to guide your initial troubleshooting process.

start Low e.e. Observed purity Verify Purity of All Substrates & Reagents start->purity setup Confirm Rigorous Anhydrous & Inert Conditions purity->setup Pure repurify Action: Re-purify Materials (Distillation, Recrystallization, Chromatography) purity->repurify Impure temp Check Temperature Control Accuracy setup->temp Confirmed dry Action: Re-dry Solvents & Glassware. Use Freshly Opened Reagents. setup->dry Uncertain analyze Re-analyze e.e. with Calibrated Method temp->analyze Accurate calibrate_temp Action: Calibrate Thermostat. Use Cryostat for Sub-ambient Temps. temp->calibrate_temp Inaccurate proceed Problem Persists: Proceed to Advanced Troubleshooting analyze->proceed Confirmed Low e.e. repurify->start Re-run Reaction dry->start Re-run Reaction calibrate_temp->start Re-run Reaction

Caption: Initial troubleshooting workflow for low enantiomeric excess.

Q2: How do I know if my chiral catalyst is the problem?

A2: The chiral catalyst is the heart of the enantioselective transformation, and its integrity is paramount. If you suspect the catalyst, a few validation steps are necessary.

  • Source and Purity: If using a commercial catalyst, ensure it is from a reputable supplier and has been stored correctly according to the manufacturer's instructions.[1] If the catalyst was synthesized in-house (e.g., a modified Cinchona alkaloid or a custom phosphine ligand), its purity must be rigorously confirmed.[5][6] The presence of diastereomers or enantiomers from an incomplete resolution during the catalyst synthesis will directly lower the e.e. of your main reaction.

  • Control Reaction: The most reliable method to validate your catalyst's performance is to run a control reaction.[1] Use a well-established substrate cited in the original literature for your catalyst system. If this benchmark reaction also yields a low e.e., it strongly indicates a problem with the catalyst itself (purity, decomposition, or incorrect preparation).

  • Catalyst Loading: While it may seem counterintuitive, both excessively high and low catalyst loadings can negatively affect enantioselectivity. High concentrations can lead to catalyst aggregation, forming less selective species. Low concentrations might be insufficient to outcompete a non-catalyzed racemic background reaction.[4] It is advisable to screen a small range of catalyst loadings (e.g., 5 mol%, 10 mol%, 15 mol%).

Protocol: Validating Catalyst Activity and Selectivity

  • Select a Benchmark Substrate: Choose a substrate that is reported in a high-impact publication to give a high e.e. (>95%) with your specific catalyst.

  • Prepare the Reaction: Follow the literature procedure for the benchmark reaction exactly as described, using your batch of catalyst. Pay strict attention to solvent, temperature, and concentration.

  • Analyze the Outcome: Determine the e.e. of the product.

  • Interpret Results:

    • High e.e. (>95%): Your catalyst is active and selective. The problem lies with your specific furanone benzoate substrate or other reaction parameters.

    • Low e.e.: Your catalyst is likely impure, decomposed, or was synthesized incorrectly. Consider re-purifying or re-synthesizing the catalyst.

Q3: The reaction is very sensitive to the solvent. How do I choose the right one and why does it matter so much?

A3: Solvent choice is a critical optimization parameter. The solvent cage organizes the catalyst and substrates in the transition state. Non-covalent interactions, such as hydrogen bonding or π-stacking between the solvent, catalyst, and substrate, can stabilize one diastereomeric transition state over the other.[7][8]

  • Polarity and Protic vs. Aprotic Nature: The polarity of the solvent can dramatically influence reaction rates and selectivity.[9][10] For reactions involving charged intermediates or transition states, polar solvents are often beneficial. However, protic solvents (like alcohols) can sometimes interfere with catalysts that rely on hydrogen bonding by competing for binding sites.

  • Coordinating vs. Non-Coordinating Solvents: Coordinating solvents may bind to a metal-based catalyst, altering its steric and electronic properties. In organocatalysis, solvent molecules can influence the conformation of the catalyst-substrate complex.[1]

A systematic solvent screen is often the most effective way to optimize e.e.

Solvent Dielectric Constant (ε) Type Typical Effect on a Hypothetical Cinchona-Alkaloid Catalyzed Reaction
Toluene2.4Nonpolar AproticOften a good starting point. Can promote favorable π-stacking interactions.
Dichloromethane (DCM)9.1Polar AproticCommonly used, but rigorous drying is essential.
Tetrahydrofuran (THF)7.5Polar Aprotic (Coordinating)Can sometimes disrupt key hydrogen bonds, lowering e.e.
Methyl tert-butyl ether (MTBE)4.5Polar AproticA less polar alternative to THF, can sometimes improve selectivity.
Acetonitrile37.5Polar AproticHigh polarity may disfavor the organized transition state assembly.
Ethanol24.6Polar ProticCan interfere with H-bond-donating catalysts, often leading to low e.e.

This data is illustrative. The optimal solvent is highly reaction-specific.

cluster_0 Organized Solvent Cage TS Catalyst-Substrate Transition State H_Bond Hydrogen Bonding TS->H_Bond Steric Steric Hindrance TS->Steric Polarity Polarity Stabilization TS->Polarity Solvent Solvent Molecules Solvent->TS interacts via Selectivity High Enantioselectivity H_Bond->Selectivity Favors one diastereomer Steric->Selectivity Blocks one face of attack Polarity->Selectivity Stabilizes desired transition state

Caption: The role of the solvent in organizing the transition state.

Q4: I've optimized the solvent and confirmed my catalyst is active, but the e.e. is still moderate (~60-80%). What else can I do?

A4: When the fundamentals are correct but selectivity is still not optimal, you need to investigate the more subtle energetic factors of the reaction.

  • Lower the Temperature: This is one of the most powerful tools for enhancing enantioselectivity.[1][4] Lowering the temperature makes the reaction more sensitive to the small energy difference between the diastereomeric transition states. Try running the reaction at 0 °C, -20 °C, and even -78 °C. Be aware that reaction times will increase significantly.

  • Concentration Effects: The concentration of your reactants can influence the reaction pathway. It is worthwhile to run the reaction at half and double the original concentration to see if this has an impact.[1][4]

  • Additives: In some organocatalytic reactions, particularly those involving Cinchona alkaloids or chiral phosphoric acids, acidic or basic additives can act as co-catalysts.[11] They can assist in proton transfer steps or help maintain the catalyst in its active form. A screen of simple additives (e.g., benzoic acid, acetic acid) at low loadings (10-20 mol%) may be beneficial.

Protocol: Standard Procedure for Ensuring Anhydrous Conditions

Many asymmetric reactions are highly sensitive to moisture. This protocol outlines the standard procedures for maintaining an anhydrous environment.[2]

  • Glassware Preparation:

    • All glassware (reaction flasks, dropping funnels, magnetic stir bars) should be placed in a laboratory oven at >130 °C for at least 6 hours, or preferably overnight.

    • Assemble the glassware while still hot under a stream of dry inert gas (Argon or Nitrogen).

    • Allow the assembled apparatus to cool to room temperature under a positive pressure of the inert gas.

  • Solvent and Reagent Preparation:

    • Use freshly opened bottles of anhydrous solvents (often designated as <50 ppm H₂O).

    • For ultimate dryness, solvents can be passed through a solvent purification system (e.g., a Grubbs apparatus) immediately before use.

    • Liquid reagents should be handled via syringe under an inert atmosphere. Solid reagents should be dried in a vacuum oven before use and stored in a desiccator.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the entire reaction, including during the addition of reagents and the taking of samples. Use a bubbler system to monitor the gas flow.

References

  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry . (2017). Master Organic Chemistry. [Link]

  • 5.10: Enantiomeric Excess - Chemistry LibreTexts . (2020). Chemistry LibreTexts. [Link]

  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations . (2018). IntechOpen. [Link]

  • Catalytic Enantioselective Reactions of Biomass-Derived Furans | IntechOpen . (2022). IntechOpen. [Link]

  • Organocatalytic Enantioselective [4 + 4] Cycloadditions of Furan Ortho‐Quinodimethanes - PMC . (2025). National Center for Biotechnology Information. [Link]

  • A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence - MDPI . (2025). MDPI. [Link]

  • Total Syntheses of Cinchona Alkaloids via Photoredox-Catalyzed Deoxygenative Arylation | Organic Letters - ACS Publications - ACS.org . (2023). ACS Publications. [Link]

  • Phosphine-Catalyzed Intramolecular Cyclizations of α-Nitroethylallenoates Forming (Z)-Furanone Oximes | Organic Letters - ACS Publications . (2016). ACS Publications. [Link]

  • Influence of the solvent and the enantiomeric purity on the transition between different supramolecular polymers - PubMed . (2012). National Center for Biotechnology Information. [Link]

  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC . (2024). National Center for Biotechnology Information. [Link]

  • Cinchona Alkaloid Derivative-Catalyzed Enantioselective Synthesis via a Mannich-Type Reaction and Antifungal Activity of β-Amino Esters Bearing Benzoheterocycle Moieties - PMC . National Center for Biotechnology Information. [Link]

  • Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenes - PMC . National Center for Biotechnology Information. [Link]

  • Phosphine-catalyzed enantioselective synthesis of oxygen heterocycles. - SciSpace . (2009). SciSpace. [Link]

  • Enantioselective synthesis of 1,2,4-triazolines catalyzed by a cinchona alkaloid-derived organocatalyst - Chemical Communications (RSC Publishing) . Royal Society of Chemistry. [Link]

  • CHEM 6352 Organic Reactions & Synthesis - Common Mistakes on Homeworks and Tests . University of Texas at Dallas. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards . (2011). ScienceDirect. [Link]

  • Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - MDPI . (2025). MDPI. [Link]

  • Cinchona Alkaloid Derivative Organocatalyzed Enantioselective Cascade Knoevenagel/Michael/Cyclization of Three-Components - ResearchGate . (2026). ResearchGate. [Link]

  • Phosphine-Catalyzed Intramolecular Cyclizations of α-Nitroethylallenoates Forming (Z)-Furanone Oximes - ResearchGate . ResearchGate. [Link]

  • (PDF) Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding - ResearchGate . (2023). ResearchGate. [Link]

  • Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate - PMC . (2024). National Center for Biotechnology Information. [Link]

  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments - ScienceOpen . (2014). ScienceOpen. [Link]

  • Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds - PMC . National Center for Biotechnology Information. [Link]

  • Enantioselective synthesis - Wikipedia . Wikipedia. [Link]

  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments - SciSpace . (2015). SciSpace. [Link]

  • Asymmetric reactions_synthesis . University of Pennsylvania. [Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS . (2021). ICJS. [Link]

Sources

Troubleshooting

preventing lactone ring opening during benzoylation of hydroxymethylfuranones

Welcome to the Technical Support Center for the selective benzoyylation of hydroxymethylfuranones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexitie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the selective benzoyylation of hydroxymethylfuranones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you prevent the undesired lactone ring-opening and achieve high yields of your target molecule.

Introduction: The Challenge of Selectivity

Hydroxymethylfuranones are valuable building blocks in organic synthesis, particularly in the development of novel therapeutics and natural product synthesis. The selective benzoylation of the primary hydroxyl group is a common strategy to introduce a protecting group or to build more complex molecular architectures. However, the inherent reactivity of the furanone system presents a significant challenge: the susceptibility of the lactone ring to nucleophilic attack and subsequent opening, especially under basic conditions typically employed for acylation reactions.

This guide provides a comprehensive overview of the mechanistic pitfalls and offers field-proven strategies to circumvent them, ensuring the integrity of the lactone ring throughout the benzoylation process.

Troubleshooting Guide: Preventing Lactone Ring Opening

Problem 1: Significant Lactone Ring Opening Observed During Benzoylation

Symptoms:

  • Low yield of the desired benzoylated hydroxymethylfuranone.

  • Presence of a significant amount of a ring-opened byproduct, often a carboxylic acid or its corresponding ester, in the crude reaction mixture (detectable by NMR, LC-MS).

  • Inconsistent reaction outcomes.

Root Cause Analysis:

Lactone ring opening during benzoylation is primarily a consequence of nucleophilic attack at the carbonyl carbon of the lactone.[1] This is often exacerbated by the reaction conditions, particularly the choice of base and the reaction temperature.

  • Strongly Basic Conditions: Traditional benzoylation methods often employ strong, non-nucleophilic bases like triethylamine (TEA) or pyridine in combination with benzoyl chloride. While these bases are effective in scavenging the HCl byproduct, they can also promote the formation of alkoxides from any residual water or the alcohol itself, which can then act as nucleophiles and attack the lactone.

  • Prolonged Reaction Times and Elevated Temperatures: Higher temperatures and longer reaction times increase the likelihood of side reactions, including the undesired ring-opening.

Solutions and Protocols:

To mitigate lactone ring opening, it is crucial to employ milder reaction conditions and more sophisticated esterification methods that activate the carboxylic acid or the alcohol under neutral or near-neutral conditions.

Recommended Method 1: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming ester linkages, particularly useful for substrates that are sensitive to acidic or strongly basic conditions.[2][3][4]

  • Mechanism: This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid (benzoic acid in this case).[3] A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial as it acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the alcohol.[2][5]

Detailed Protocol for Steglich Esterification:

  • To a solution of the hydroxymethylfuranone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) at 0 °C, add benzoic acid (1.1-1.2 eq) and a catalytic amount of DMAP (0.1-0.2 eq).

  • Slowly add a solution of DCC or DIC (1.1-1.2 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) or diisopropylurea.

  • Wash the filtrate with a mild acid (e.g., 5% HCl) to remove any remaining DMAP and base, followed by a wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Recommended Method 2: Yamaguchi Esterification

The Yamaguchi esterification is another powerful method for the synthesis of esters under mild conditions, and it is particularly effective for sterically hindered alcohols and sensitive substrates.[6][7][8]

  • Mechanism: This two-step, one-pot procedure involves the initial formation of a mixed anhydride from benzoic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine.[7][8] This mixed anhydride is then reacted with the hydroxymethylfuranone in the presence of a stoichiometric amount of DMAP.[6][7] The DMAP selectively attacks the less sterically hindered carbonyl of the mixed anhydride, forming the highly reactive acylpyridinium intermediate.[7]

Detailed Protocol for Yamaguchi Esterification:

  • In a flame-dried flask under an inert atmosphere, dissolve benzoic acid (1.1 eq) and triethylamine (1.1 eq) in an anhydrous aprotic solvent like THF or toluene.

  • Cool the solution to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.0 eq) dropwise.

  • Stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the hydroxymethylfuranone (1.0 eq) and a stoichiometric amount of DMAP (1.1-1.2 eq) in the same anhydrous solvent.

  • Add the solution of the hydroxymethylfuranone and DMAP to the mixed anhydride solution at room temperature.

  • Stir the reaction for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Recommended Method 3: Mitsunobu Reaction

The Mitsunobu reaction is an excellent choice for achieving benzoylation with inversion of configuration at a stereocenter, although for a primary alcohol, its main advantage is the exceptionally mild reaction conditions.[9][10][11][12]

  • Mechanism: This reaction involves the activation of the alcohol with a combination of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][12] The resulting alkoxyphosphonium salt is then displaced by the carboxylate (benzoate) in an SN2 fashion.[11]

Detailed Protocol for Mitsunobu Reaction:

  • Dissolve the hydroxymethylfuranone (1.0 eq), benzoic acid (1.2-1.5 eq), and triphenylphosphine (1.2-1.5 eq) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of DEAD or DIAD (1.2-1.5 eq) in the same solvent dropwise. A color change and/or the formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification can often be achieved by direct column chromatography. In some cases, precipitation of the byproducts from a non-polar solvent may be effective.

Summary of Recommended Conditions:
Method Key Reagents Base Temperature Key Advantages
Steglich Esterification Benzoic Acid, DCC/DIC, DMAP (cat.)None (or mild non-nucleophilic base if starting with a salt)0 °C to RTMild conditions, good for sensitive substrates.[2][4]
Yamaguchi Esterification Benzoic Acid, 2,4,6-Trichlorobenzoyl Chloride, DMAP (stoich.)Triethylamine0 °C to RTHigh yields, good for sterically hindered alcohols.[6][8]
Mitsunobu Reaction Benzoic Acid, PPh3, DEAD/DIADNone0 °C to RTVery mild conditions, inversion of configuration for secondary alcohols.[9][12]

Frequently Asked Questions (FAQs)

Q1: Why is DMAP so effective in these esterification reactions?

A1: 4-Dimethylaminopyridine (DMAP) is a hypernucleophilic acylation catalyst.[5][13] Its effectiveness stems from the electron-donating dimethylamino group, which significantly increases the nucleophilicity of the pyridine nitrogen.[5] DMAP rapidly attacks the activated carboxylic acid derivative (e.g., the O-acylisourea in the Steglich reaction or the mixed anhydride in the Yamaguchi reaction) to form a highly reactive N-acylpyridinium salt.[2][5] This intermediate is a much more potent acylating agent than the initial activated species, leading to a dramatic increase in the rate of the reaction with the alcohol.[5] This allows the reaction to proceed under much milder conditions, thus minimizing side reactions like lactone ring opening.

Q2: Can I use a simpler method like benzoyl chloride and pyridine?

A2: While benzoyl chloride and pyridine is a classic method for benzoylation, it is generally not recommended for sensitive substrates like hydroxymethylfuranones. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst, but it is significantly less effective than DMAP.[13] The reaction often requires elevated temperatures or prolonged reaction times, which increases the risk of lactone ring opening. The generation of pyridinium hydrochloride can also create a slightly acidic environment that may not be compatible with all furanone derivatives.

Q3: Are there any other factors I should consider to prevent ring opening?

A3: Yes, several other factors can influence the outcome of the reaction:

  • Solvent Choice: Use anhydrous aprotic solvents like DCM, THF, or toluene. Protic solvents or the presence of water can lead to unwanted side reactions.

  • Purity of Reagents: Ensure all reagents, especially the solvent and the hydroxymethylfuranone starting material, are dry.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times. Once the starting material is consumed, proceed with the workup.

  • Order of Addition: In many cases, the order of reagent addition is critical. Follow the established protocols carefully.

Q4: What if I still observe some ring-opening even with these milder methods?

A4: If you still encounter issues, consider the following:

  • Lowering the Temperature: Running the reaction at a lower temperature (e.g., -20 °C or -40 °C) can sometimes further suppress the rate of the ring-opening reaction relative to the desired benzoylation.

  • Alternative Benzoylating Agents: In some cases, using benzoic anhydride in place of benzoic acid with a coupling agent might offer different reactivity and selectivity profiles.

  • Protecting Group Strategy: If the lactone is exceptionally labile, you might need to consider a different protecting group for the hydroxyl moiety that can be introduced under even milder, non-basic conditions.

Visualizing the Mechanisms

The Problem: Base-Mediated Lactone Ring Opening

G cluster_0 Benzoylation with Strong Base Furanone Hydroxymethylfuranone RingOpened Ring-Opened Product (Carboxylate) Furanone->RingOpened Undesired Pathway (Nucleophilic Attack) DesiredProduct Desired Benzoylated Product Furanone->DesiredProduct Desired Pathway Base Strong Base (e.g., TEA) BenzoylChloride Benzoyl Chloride

Caption: Competing pathways in benzoylation.

The Solution: DMAP-Catalyzed Steglich Esterification

G cluster_1 Steglich Esterification Workflow CarboxylicAcid Benzoic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP DCU DCU (precipitate) DMAP DMAP (catalyst) Ester Benzoylated Product Acylpyridinium->Ester + Alcohol Alcohol Hydroxymethylfuranone

Caption: Mechanism of the Steglich Esterification.

References

  • Why does ring opening reaction (of lactones) often follow nucleophilic pathway and not electrophilic? | ResearchGate. (2014, October 15). Retrieved from [Link]

  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. (2025, August 20). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Kalesh, K. A., & Kizhakkedathu, J. N. (2002). Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III) Initiators. Macromolecules, 35(5), 1682–1690. [Link]

  • Yamaguchi Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]

  • Yamaguchi esterification - Wikipedia. (n.d.). Retrieved from [Link]

  • Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Nawaz, H., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101194. [Link]

  • Steglich esterification - Wikipedia. (n.d.). Retrieved from [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Mechanistic insights into the ring-opening of biomass derived lactones - RSC Publishing. (n.d.). Retrieved from [Link]

  • Sosnowski, S., & Lewiński, J. (2015). Ring-Opening Polymerization of Lactones Initiated with Metal Hydroxide-Activated Macrocyclic Ligands: Determination of Mechanism and Structure of Polymers. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(8-9), 1435-1447. [Link]

  • Functionalized DMAP Catalysts for Regioselective Acetylation of Carbohydrates | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Mitsunobu Reaction - Chemistry Steps. (2025, March 26). Retrieved from [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. (2014, November 30). Retrieved from [Link]

  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (2011, April 19). Retrieved from [Link]

  • Steglich Esterification - SynArchive. (n.d.). Retrieved from [Link]

  • Optimized conditions for regioselective benzoylations - ResearchGate. (n.d.). Retrieved from [Link]

  • Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose | The Journal of Organic Chemistry - ACS Publications. (2024, September 12). Retrieved from [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC. (n.d.). Retrieved from [Link]

  • Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature - PMC. (n.d.). Retrieved from [Link]

  • Examples of regioselective benzoylations with regioselectivity arising... - ResearchGate. (n.d.). Retrieved from [Link]

  • EP2464623A1 - The ring opening of lactones and lactams - Google Patents. (n.d.).
  • Tandem Thio‐Michael Addition/Remote Lactone Activation of 5‐Hydroxymethylfurfural‐Derived δ‐Lactone‐Fused Cyclopentenones - PMC. (2022, January 18). Retrieved from [Link]

  • Can anybody help me reduction of lactone without disturbing the lactone ring? (2015, February 7). Retrieved from [Link]

  • Process condition-based tuneable selective catalysis of hydroxymethylfurfural (HMF) hydrogenation reactions to aromatic, saturated cyclic and linear poly-functional alcohols over Ni–Ce/Al2O3 - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

Optimization

optimizing reaction conditions for (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the benzoylation of 5-(hydroxymethyl)furan-2(5H)-one to yield (5-Oxo-2,5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the benzoylation of 5-(hydroxymethyl)furan-2(5H)-one to yield (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate.

Because the butenolide core is highly sensitive to nucleophilic attack and base-catalyzed degradation, standard esterification protocols often result in poor yields or complex mixtures. This guide provides a mechanistically grounded workflow, optimization data, and troubleshooting logic to ensure high-fidelity synthesis.

Mechanistic Context & Causality

The substrate, 5-(hydroxymethyl)furan-2(5H)-one, features a primary hydroxyl group adjacent to an electron-poor α,β -unsaturated lactone (butenolide) ring. While the primary alcohol is sterically accessible for acylation, the C4 position of the furanone ring is highly electrophilic and susceptible to Michael addition.

If the reaction temperature is not strictly controlled during the exothermic addition of benzoyl chloride, or if an excessively strong base is used, inter- or intramolecular attack can occur, leading to dimerization or ring-opening polymerization[1]. To circumvent this, our protocol utilizes a mild base (Triethylamine) coupled with a highly nucleophilic catalyst (4-Dimethylaminopyridine, DMAP). DMAP rapidly attacks benzoyl chloride to form a highly reactive acylpyridinium intermediate. This kinetically favors the O -acylation of the alcohol at 0 °C, outcompeting any side reactions associated with the butenolide core.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system: each step includes built-in chemical checkpoints to ensure the integrity of the intermediate before proceeding.

Reagents:

  • (S)-5-(hydroxymethyl)furan-2(5H)-one (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Triethylamine (NEt 3​ ) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a round-bottom flask under an Argon or N 2​ atmosphere. Dissolve 5-(hydroxymethyl)furan-2(5H)-one (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration. Self-validation: The solution should be completely clear; turbidity indicates moisture.

  • Catalyst & Base Addition: Add NEt 3​ (1.5 eq) and DMAP (0.1 eq) to the stirring solution. Immediately submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Controlled Acylation: Dissolve Benzoyl chloride (1.2 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15–20 minutes using a syringe pump or addition funnel. Causality: Dropwise addition prevents localized exothermic spikes that trigger butenolide ring-opening.

  • Maturation: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (RT). Monitor via TLC (Hexanes/EtOAc 7:3). Self-validation: The highly polar starting material ( Rf​≈0.1 ) should disappear, replaced by a distinct, UV-active product spot ( Rf​≈0.4 ).

  • Targeted Workup:

    • Quench the reaction with saturated aqueous NH 4​ Cl and extract with DCM (3x).

    • Wash the combined organic layers with 1M HCl. Purpose: Protonates and removes residual NEt 3​ and DMAP.

    • Wash with saturated aqueous NaHCO 3​ . Purpose: Deprotonates and removes any unreacted benzoic acid (hydrolyzed benzoyl chloride).

    • Wash with brine to remove residual water.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate.

ProtocolWorkflow N1 1. Substrate Dissolution Dissolve furanone in anhydrous DCM N2 2. Base Addition Add NEt3 and catalytic DMAP at 0 °C N1->N2 N3 3. Acylation Dropwise addition of Benzoyl Chloride N2->N3 N4 4. Reaction Maturation Stir at RT until TLC confirms completion N3->N4 N5 5. Quench & Wash Wash with 1M HCl, then Sat. NaHCO3 N4->N5 N6 6. Purification Silica Gel Column Chromatography N5->N6

Workflow for the esterification of 5-(hydroxymethyl)furan-2(5H)-one to its benzoate derivative.

Reaction Optimization Data

The table below summarizes the causality behind different reaction condition choices and their impact on the final yield of the target butenolide ester.

Condition SetSolventBase / CatalystTemperatureYield (%)Mechanistic Observation
A (Aqueous) THF / H 2​ ONaOH (aq)RT< 10%Complete base-catalyzed ring opening and degradation.
B (Uncatalyzed) DCMPyridine (Excess)RT45%Sluggish reaction; moderate yield with significant dimerization.
C (Optimized) DCMNEt 3​ / DMAP0 °C RT88% Rapid acylpyridinium formation; clean conversion; intact ring.
D (Inorganic) DMFK 2​ CO 3​ 0 °C20%Poor solubility of intermediates; competing side reactions.

Troubleshooting & FAQs

Q: Why am I seeing a complex mixture with multiple highly polar spots on my TLC? A: This is a classic indicator of base-catalyzed Michael addition or ring-opening of the butenolide core. The furan-2(5H)-one ring is highly electrophilic. If the temperature exceeds 0 °C during the exothermic addition of benzoyl chloride, or if a stronger, unhindered base is used, intermolecular attack occurs. Ensure strict temperature control and stick to mild bases like NEt 3​ with DMAP[1].

Q: The reaction stalls at ~50% conversion despite adding excess benzoyl chloride. What is happening? A: Moisture in the reaction vessel or solvent is hydrolyzing the benzoyl chloride into benzoic acid. Benzoic acid will not react with the alcohol under these conditions without a coupling reagent. Ensure anhydrous DCM is used, glassware is flame-dried, and the reaction is kept under an inert atmosphere.

Q: Can I use Steglich esterification (DCC/DMAP and Benzoic Acid) instead of Benzoyl Chloride? A: Yes. Steglich esterification is highly suitable for bio-based butenolides and avoids the generation of HCl, which can sometimes cause side reactions or require excess amine base[2]. However, removing the dicyclohexylurea (DCU) byproduct during purification can be tedious and may require multiple filtration steps.

Q: How do I separate the product from unreacted benzoic acid during workup? A: The target (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is neutral. A thorough wash with saturated aqueous NaHCO 3​ (Step 5) will deprotonate any residual benzoic acid, partitioning it safely into the aqueous layer while the product remains in the organic DCM layer.

Troubleshooting Issue Issue: Low Yield / Impurities Q1 Are there multiple spots on TLC (indicating side reactions)? Issue->Q1 Q2 Is the starting material unreacted? Q1->Q2 No S3 Check Temperature: Keep strictly at 0 °C during addition Q1->S3 Yes (Ring opening/Dimerization) S1 Check Moisture: Ensure anhydrous DCM & Ar/N2 atm Q2->S1 No (Hydrolysis of BzCl) S2 Check Catalyst: Verify DMAP quality and NEt3 equivalents Q2->S2 Yes (Incomplete reaction)

Troubleshooting logic tree for diagnosing low yields during butenolide benzoylation.

References

  • Moraes, Fernanda da Conceição. "SÍNTESE, CÁLCULO TEÓRICO E AVALIAÇÃO DA INIBIÇÃO DA TIROSINASE DE DERIVADOS DE ISOBENZOFURANONAS". Universidade Federal de Viçosa (2018).

  • "Selective Syntheses of Δα,β and Δβ,γ Butenolides from Allylic Cyclopropenecarboxylates via Tandem Ring Expansion/[3,3]-Sigmatropic Rearrangements". ACS Publications. 2

  • "Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization". PMC / NIH. 1

Sources

Troubleshooting

purification of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate using column chromatography

Technical Support Center: Purification of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physic...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate. This molecule features two sensitive moieties: an α,β -unsaturated γ -lactone (butenolide) and a benzoate ester. Successful purification requires balancing solvent polarity, minimizing residence time on acidic silica, and preventing co-elution with structurally similar synthetic byproducts.

Below is our comprehensive troubleshooting guide, empirical data, and validated methodology for achieving >98% purity via flash column chromatography.

I. Purification Workflow & Logical Architecture

The following diagram illustrates the critical path for isolating the target butenolide, emphasizing the necessary pre-chromatography workup to ensure column success.

PurificationWorkflow Crude Crude Reaction Mixture (Contains acidic byproducts) Workup Aqueous Workup (Sat. NaHCO3 Wash) Crude->Workup Neutralize & Extract TLC TLC Optimization (Hexane:EtOAc Gradient) Workup->TLC Organic phase Flash Flash Column Chromatography (Silica Gel 230-400 mesh) TLC->Flash Determine Rf (~0.35) Fractions Fraction Analysis (UV Detection at 254 nm) Flash->Fractions Gradient Elution Pure Pure (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate Fractions->Pure Pool & Concentrate

Workflow for the purification of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate.

II. Targeted Troubleshooting & FAQs

Q1: My compound is streaking severely on the TLC plate and the column, leading to poor resolution. How do I fix this? Expert Insight: Streaking in this system is rarely caused by the target molecule itself; rather, it is a symptom of residual starting materials—specifically benzoic acid or unreacted 5-hydroxymethyl-2(5H)-furanone. Benzoic acid interacts strongly with the silanol groups on the silica stationary phase, dragging your product along the column. Solution: Do not attempt to fix this on the column. You must perform a rigorous pre-column aqueous workup. Wash your crude organic extract with saturated aqueous sodium bicarbonate ( NaHCO3​ ) at least three times to deprotonate and extract residual acids into the aqueous layer before loading the sample onto the silica[1].

Q2: I am observing degradation and a lower-than-expected yield after column chromatography. Is the silica gel destroying my product? Expert Insight: Yes, prolonged exposure to standard silica gel (which is inherently acidic, pH ~4.5–5.5) can induce degradation. The butenolide ring is an electrophilic Michael acceptor, and the benzoate ester is susceptible to hydrolysis[2]. Solution: You must minimize the residence time on the column. Transition from gravity chromatography to pressurized Flash Column Chromatography using 230–400 mesh silica. Do not add triethylamine ( Et3​N ) to neutralize the silica, as basic amines can trigger conjugate addition into the α,β -unsaturated lactone ring or cleave the ester. If degradation persists, switch to neutralized silica gel or a slightly less polar solvent system (e.g., Pentane:EtOAc) to elute the compound faster[3].

Q3: The target compound is co-eluting with a UV-active impurity. How can I improve the separation? Expert Insight: The benzoate moiety makes your target highly UV-active at 254 nm, but it also means aromatic impurities will easily mask your product. If you are using a static solvent system (e.g., 2:1 Hexane:Ethyl Acetate), the solvent strength might be too high, causing everything to elute at the solvent front. Solution: Implement a step-gradient elution. Start with a highly non-polar system (10:1 Hexane:EtOAc) to flush out non-polar aromatic impurities, then gradually increase polarity to 5:1, and finally 3:1 to elute the target lactone.

III. Chromatographic Data & Solvent Selection

To ensure reproducible separation, utilize the following empirical retention factor ( Rf​ ) data. The target compound exhibits optimal resolution when the Rf​ is maintained between 0.25 and 0.35 during the initial elution phase.

Solvent System (v/v)Target Compound Rf​ Benzoic Acid Rf​ Furanone Precursor Rf​ Resolution Quality
Hexane : EtOAc (8:2)0.150.05 (streaks)0.08Excellent (Slow elution)
Hexane : EtOAc (7:3) 0.35 0.10 (streaks) 0.18 Optimal (Recommended)
Hexane : EtOAc (1:1)0.650.300.45Poor (Co-elution risk)
Pentane : EtOAc (5:1)0.280.050.12Very Good[3]

Table 1: Retention factors ( Rf​ ) of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate and common impurities on normal-phase silica gel TLC (F254).

IV. Validated Step-by-Step Methodology

This protocol is engineered as a self-validating system; each step contains an internal check to ensure the chemical integrity of the butenolide is maintained.

Phase 1: Sample Preparation & Dry Loading

  • Neutralization: Dissolve the crude reaction mixture in Dichloromethane (DCM). Wash with saturated NaHCO3​ (3 x 20 mL) followed by brine (1 x 20 mL). Dry the organic layer over anhydrous Na2​SO4​ . Validation: Spot the organic layer on a TLC plate; the baseline streaking should be eliminated.

  • Dry Loading: Add a mass of silica gel equal to 2x the crude mass to the DCM solution. Evaporate the solvent carefully under reduced pressure at 30°C (do not exceed 35°C to prevent thermal degradation of the lactone). The result should be a free-flowing powder.

Phase 2: Column Packing & Elution 3. Slurry Packing: Pack a glass column with 230–400 mesh silica gel using Hexane. Ensure the column bed is perfectly level to prevent band broadening. 4. Loading: Carefully pour the dry-loaded silica onto the flat column bed. Cap with a 1 cm layer of clean sea sand to protect the bed from solvent disturbances. 5. Gradient Elution:

  • Flush with 2 column volumes (CV) of 10:1 Hexane:EtOAc to remove non-polar aromatic byproducts.

  • Step up to 5:1 Hexane:EtOAc for 3 CVs.

  • Elute the target compound using 3:1 Hexane:EtOAc. Apply positive pressure (flash chromatography) to maintain a flow rate of ~2 inches per minute. Causality: Fast flow rates prevent acid-catalyzed ring opening of the butenolide[4].

Phase 3: Fraction Analysis & Recovery 6. Detection: Monitor fractions using a UV lamp at 254 nm. The benzoate ester provides a brilliant, dark quenching spot on fluorescent TLC plates. 7. Concentration: Pool the fractions containing the pure product ( Rf​ ~0.35 in 7:3 Hexane:EtOAc). Concentrate under reduced pressure at a maximum bath temperature of 30°C. 8. Storage: Store the resulting purified solid or oil under an inert argon atmosphere at -20°C to prevent ambient hydrolysis or oxidative degradation of the furanone ring.

V. References

  • Supporting Information for Methyl (R)-4-((5-oxo-2,5-dihydrofuran-2-yl)methyl)benzoate Synthesis Source: Wiley-VCH / DOI Data URL:[Link]

  • SÍNTESE, CÁLCULO TEÓRICO E AVALIAÇÃO DA INIBIÇÃO DA TIROSINASE DE DERIVADOS DE ISOBENZOFURANONAS Source: Universidade Federal de Viçosa (UFV) URL:[Link]

  • Fast and scalable continuous flow synthesis of butenolides and coumarins Source: RSC Publishing (Reaction Chemistry & Engineering) URL:[Link]

  • Organocatalytic Enantiospecific Total Synthesis of Butenolides Source: MDPI (Molecules) URL:[Link]

  • Versatile Butenolide Syntheses via a Structure-Oriented C–H Activation Reaction Source: ACS Publications (JACS) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Michael Additions to Furanone Benzoates

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in asymmetric organocatalysis: navigating the severe steri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in asymmetric organocatalysis: navigating the severe steric hindrance introduced by benzoate protecting groups during the functionalization of 2(5H)-furanones.

When bulky benzoate esters shield the α- and β-positions of the furanone ring, traditional 1,4-conjugate addition trajectories are kinetically blocked. This guide provides field-proven mechanistic troubleshooting, catalyst selection data, and self-validating protocols to bypass these steric barriers and achieve high enantioselectivity.

Section 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does the benzoate protecting group on my furanone completely shut down standard Michael additions? A1: The benzoate group at the C4 or C5 position of the furanone ring creates a massive steric shield. The bulky phenyl ring and the ester carbonyl physically block the approach of the electrophile to the α/β-unsaturated system, drastically increasing the activation energy of the transition state. To overcome this, you must abandon traditional α/β-functionalization and utilize vinylogous nucleophilicity . By transmitting the electronic effects through the conjugated π-system, you can shift the reactive site to the γ-position, completely bypassing the proximal steric bulk of the benzoate[1][2].

Q2: I am using a standard secondary amine catalyst (e.g., a proline derivative), but my yields are <10%. What is the mechanistic failure? A2: Secondary amines fail here due to compounding steric clash. When a secondary amine condenses with a sterically hindered furanone, the resulting enamine intermediate is too bulky to adopt the planar conformation required for nucleophilic attack. Solution: Switch to a chiral primary amine (such as a cinchona alkaloid derivative) or a dinuclear zinc catalyst. Primary amines form less sterically demanding dienamines, allowing them to readily activate unmodified cyclic α,β-unsaturated ketones without the steric repulsion inherent to secondary amines[1][2].

Q3: How do I control syn/anti diastereoselectivity when steric bulk forces alternative transition states? A3: Nitro-Michael reactions of furanones are overwhelmingly syn-selective, dictated by the Seebach transition state model where donor and acceptor atoms are held in close proximity[3]. However, you can achieve rare anti-selectivity by utilizing an epi-quinine-derived catalyst (e.g., 3,5-bis(CF3)benzamide derivatives). The causality is unique: the quinuclidine nitrogen of the catalyst undergoes a conjugate addition to the nitroalkene first, forming a bulky nitroammonium intermediate. This intermediate forces the incoming furanone dienolate to approach from the opposite face to minimize steric strain, cleanly yielding the anti-adduct[3].

Section 2: Catalyst Selection & Quantitative Efficacy

To select the appropriate catalytic system for your specific furanone benzoate, compare the quantitative data below. These systems have been optimized specifically for sterically congested substrates.

Catalyst SystemMechanistic StrategyYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Ref
Dinuclear Zinc Complex (Bis-ProPhenol)Dual activation, direct vinylogous addition76–84>90Up to 17:1 (syn)[1]
Cinchona-derived Primary Amine Dienamine catalysis80–9197–98>20:1 (syn)[2][4]
Bifunctional Squaramide Doubly vinylogous Michael addition86–8897–9816:1 – 18:1[5]
epi-Quinine derived Thiourea Anti-selective transition state forcingUp to 95Up to 9996:4 (anti:syn)[3]

Section 3: Self-Validating Experimental Protocol

Asymmetric Vinylogous Michael Addition via Dienamine Catalysis

This protocol is engineered to overcome C5-benzoate steric hindrance using primary amine catalysis.

Mechanistic Rationale: We employ a cinchona-derived primary amine to avoid the steric clash of secondary enamines. Toluene is selected as the solvent to balance the solubility of the lipophilic benzoate with the tight transition-state organization required for high enantioselectivity[2][4].

Step 1: Catalyst-Cocatalyst Pre-Assembly

  • In a flame-dried 12 mL glass vial equipped with a magnetic stir bar, add the cinchona-derived primary amine catalyst (20 mol%) and 2-fluorobenzoic acid (30 mol%) in anhydrous toluene (1.0 M)[2].

  • Causality & Validation: The acid co-catalyst protonates the amine to facilitate rapid iminium formation, while its conjugate base helps organize the transition state via hydrogen bonding. Validation Check: The solution should remain clear and homogeneous; any precipitation indicates moisture contamination.

Step 2: Substrate Activation

  • Introduce the sterically hindered furanone benzoate (2.0 equiv). Stir at room temperature for 15–20 minutes.

  • Validation Check: The solution will develop a faint yellow tint. This chromic shift is a self-validating indicator that the conjugated dienamine intermediate has successfully formed despite the benzoate bulk.

Step 3: Electrophile Introduction & Thermal Optimization

  • Add the nitroalkene electrophile (1.0 equiv). Seal the vial and heat the reaction block to 40 °C[2][4].

  • Causality: The benzoate group significantly raises the activation energy ( Ea​ ) for the carbon-carbon bond-forming step. Running this at room temperature will result in stalled kinetics (<10% conversion after 48h). Heating to 40 °C provides the necessary kinetic energy to overcome the steric barrier without denaturing the organic catalyst.

Step 4: Monitoring and Quenching

  • Monitor the reaction via TLC (Hexane:EtOAc 2:1)[4]. The reaction typically requires 48–72 hours for complete consumption of the nitroalkene.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Causality: The mild acid hydrolyzes the dienamine back to the carbonyl, releasing the primary amine catalyst and locking the newly formed γ-stereocenter.

Step 5: Analysis

  • Purify via flash column chromatography. Determine the enantiomeric ratio using a chiral stationary phase UPC2 (e.g., Daicel Chiralpak IB column, utilizing a gradient of 100% CO₂ up to 40% i-PrOH at 2.5 mL/min)[4].

Section 4: Visualizing the Steric Bypass

The following decision matrix illustrates the logical workflow for troubleshooting steric hindrance in furanone functionalization.

G N1 Steric Hindrance Detected in Furanone Benzoate N2 Evaluate Steric Bulk Position N1->N2 N3 Alpha/Beta Hindrance N2->N3 N4 Gamma Hindrance N2->N4 N5 Vinylogous Michael Addition (Dienamine/Zinc Catalysis) N3->N5 N6 Bifunctional Squaramide or Guanidine Base N4->N6 N7 Optimize Solvent (THF/Toluene) & Elevate Temp to 40°C N5->N7 N6->N7 N8 Successful Enantioselective Michael Adduct N7->N8

Caption: Decision matrix for bypassing steric hindrance in furanone Michael additions based on bulk location.

References

  • Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. National Institutes of Health (NIH) / PMC.1

  • Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. National Institutes of Health (NIH) / PMC.2

  • Anti-Selective Asymmetric Nitro-Michael Reaction of Furanones: Diastereocontrol by Catalyst. ACS Publications.3

  • Asymmetric vinylogous Michael addition of 5-substituted-furan-2(3H)-ones to α,β-unsaturated-γ-lactam. The Royal Society of Chemistry.4

  • Asymmetric Construction of Remote Vicinal Quaternary and Tertiary Stereocenters via Direct Doubly Vinylogous Michael Addition. ACS Publications.5

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate Cycloadditions

Welcome to the technical support center for cycloaddition reactions involving (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cycloaddition reactions involving (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during these valuable synthetic transformations. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the yield, selectivity, and overall success of your cycloaddition experiments.

I. Understanding the Landscape of Side Reactions

Cycloaddition reactions, particularly Diels-Alder reactions, are powerful tools for the construction of complex cyclic systems.[1][2] However, the unique reactivity of the butenolide core in (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate can lead to several competing reaction pathways. This guide will address the most frequently observed side reactions and provide actionable solutions.

Diagram: Common Reaction Pathways

Start Start Desired Cycloaddition Desired Cycloaddition Start->Desired Cycloaddition [4+2] Cycloaddition Side Reaction 1 Side Reaction 1 Start->Side Reaction 1 Dimerization Side Reaction 2 Side Reaction 2 Start->Side Reaction 2 Michael Addition Side Reaction 3 Side Reaction 3 Start->Side Reaction 3 Rearrangement/Isomerization

Caption: Potential reaction pathways for (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Low Yield of the Desired Cycloadduct

Question: I am observing a low yield of my desired cycloaddition product, with a significant amount of starting material unreacted or the formation of a complex mixture of byproducts. What are the likely causes and how can I improve the yield?

Answer:

Low yields in these cycloadditions can stem from several factors, primarily related to reaction conditions and the inherent reactivity of the starting materials.

Causality & Solutions:

  • Insufficient Reaction Rate: The Diels-Alder reaction is a thermally allowed pericyclic reaction.[1] The rate is highly dependent on the electronic nature of the diene and dienophile. The butenolide can act as a dienophile. To enhance the reaction rate:

    • Lewis Acid Catalysis: The addition of a Lewis acid can activate the dienophile, making it more electrophilic and accelerating the reaction. Common Lewis acids include ZnCl₂, AlCl₃, and BF₃·OEt₂. It is crucial to perform small-scale trials to determine the optimal Lewis acid and loading, as excessive amounts can lead to degradation.

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions and the retro-Diels-Alder reaction.[1] A systematic study of the reaction temperature is recommended. Start at a moderate temperature (e.g., 80 °C in toluene) and adjust based on conversion and byproduct formation.

  • Competing Dimerization: Butenolides can undergo [2+2] or [4+2] dimerization, especially at higher concentrations and temperatures.[3]

    • Concentration Control: Running the reaction at a lower concentration can disfavor the bimolecular dimerization process. A good starting point is a concentration of 0.1 M.

    • Slow Addition: Adding the more reactive component (often the diene) slowly to the solution of the butenolide can maintain a low instantaneous concentration of the diene, further minimizing dimerization.

  • Thermal Instability: The starting material or the desired product may be thermally labile under the reaction conditions, leading to decomposition.

    • Lower Reaction Temperature: If thermal decomposition is suspected, explore lower reaction temperatures, potentially in combination with a more active catalyst.

    • Reaction Time: Monitor the reaction progress by techniques like TLC or LC-MS to avoid prolonged heating after the reaction has reached completion.

Poor Stereoselectivity (Endo/Exo and Diastereoselectivity)

Question: My reaction is producing a mixture of endo and exo isomers, or multiple diastereomers. How can I improve the stereoselectivity?

Answer:

The stereochemical outcome of a Diels-Alder reaction is governed by kinetic and thermodynamic factors.[4][5][6] While the "endo rule" is often a good predictor, it is not absolute, and butenolide systems can exhibit variable selectivity.[4][5]

Causality & Solutions:

  • Kinetic vs. Thermodynamic Control: The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable product.

    • Lower Temperature: Running the reaction at a lower temperature will favor the kinetic product (often endo).

    • Shorter Reaction Time: A shorter reaction time can also help isolate the kinetic product before it has a chance to equilibrate to the more stable thermodynamic product.

  • Lewis Acid Effects: Lewis acids can influence the stereoselectivity by coordinating to the dienophile and altering the transition state geometry.

    • Screening Lewis Acids: Different Lewis acids can have varying effects on stereoselectivity. A screening of different Lewis acids (e.g., bulky vs. small) can identify one that enhances the desired stereoisomer.

  • Solvent Effects: The polarity of the solvent can influence the transition state and, consequently, the stereochemical outcome.

    • Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile).

Table 1: General Troubleshooting Guide
Issue Potential Cause Recommended Action
Low Yield Insufficient reactivityAdd a Lewis acid catalyst.
Dimerization of starting materialDecrease concentration; use slow addition.[3]
Thermal decompositionLower reaction temperature; monitor reaction time.
Poor Stereoselectivity Kinetic/Thermodynamic mixtureLower reaction temperature for kinetic control.
Ineffective catalystScreen different Lewis acids.
Solvent effectsScreen a range of solvents with varying polarities.
Byproduct Formation Michael AdditionUse a non-nucleophilic base or a Lewis acid.
Rearrangement/IsomerizationLower temperature; use milder reaction conditions.
Formation of Unexpected Byproducts

Question: I am observing byproducts that are not the expected cycloadducts or dimers. What could they be and how can I prevent their formation?

Answer:

The furanone moiety is susceptible to various side reactions beyond cycloadditions.

Causality & Solutions:

  • Michael Addition: The α,β-unsaturated carbonyl system of the butenolide is a classic Michael acceptor. Nucleophiles present in the reaction mixture (e.g., impurities, or the diene itself under certain conditions) can undergo a conjugate addition.

    • Purification of Reagents: Ensure all reagents and solvents are pure and dry.

    • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base.

  • Rearrangement or Isomerization: Under harsh conditions (high temperatures or strong acids/bases), the butenolide ring or the initial cycloadduct can undergo rearrangement.

    • Milder Conditions: Employ the mildest possible reaction conditions (temperature, catalyst) that still afford a reasonable reaction rate.

  • Hydrolysis: The ester and lactone functionalities can be susceptible to hydrolysis if water is present, especially under acidic or basic conditions.[7][8]

    • Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

III. Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a starting point for optimizing your cycloaddition.

  • To a flame-dried round-bottom flask under an inert atmosphere, add (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate (1.0 eq) and the chosen anhydrous solvent (to achieve a concentration of 0.1 M).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add the Lewis acid catalyst (e.g., ZnCl₂, 0.1-1.0 eq) portion-wise.

  • Add the diene (1.0-1.5 eq) dropwise over a period of 30 minutes.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a suitable quenching agent for the specific Lewis acid used.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Experimental Workflow for Optimization

A Initial Reaction Setup (0.1 M, Toluene, 80°C) B Monitor by TLC/LC-MS A->B C Low Conversion? B->C Yes E Byproducts Observed? B->E No D Add Lewis Acid (e.g., ZnCl₂) C->D D->B F Lower Temperature Decrease Concentration E->F Yes G Reaction Complete E->G No F->B H Workup & Purification G->H

Caption: A decision-making workflow for optimizing the cycloaddition reaction.

IV. Concluding Remarks

Minimizing side reactions in cycloadditions with (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate requires a systematic approach to reaction optimization. By carefully considering the interplay of temperature, concentration, catalysts, and solvents, researchers can significantly enhance the efficiency and selectivity of these powerful transformations. This guide serves as a starting point for troubleshooting, and further refinement based on specific substrates and desired outcomes is encouraged.

V. References

  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews.

  • Photochemical [2 + 2] Cycloaddition of Acetylene to Chiral 2(5H)-Furanones. The Journal of Organic Chemistry.

  • The simplest Diels–Alder reactions are not endo-selective. ResearchGate.

  • The simplest Diels–Alder reactions are not endo-selective. RSC Publishing.

  • The Synthesis of 5-Oxo-2,5-dihydrofuran-2-ylideneacetic Acids. ResearchGate.

  • Microflow photochemistry: UVC-induced [2 + 2]-photoadditions to furanone in a microcapillary reactor. PMC.

  • Diels–Alder reaction. Wikipedia.

  • Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry.

  • Cycloaddition of 4-Acyl-1H-pyrrole-2,3-diones Fused at [e]-Side and Cyanamides: Divergent Approach to 4H-1,3-Oxazines. MDPI.

  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PubMed.

  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. PMC.

  • Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. ACS Publications.

  • (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. MDPI.

  • Advanced Guide To Diels-Alder (THE ONLY 3 STEPS YOU NEED TO KNOW!!!). YouTube.

  • A concise update on the synthetic transformation of aurones via asymmetric cycloaddition, annulation, and Michael/Mannich reactions. PMC.

  • Beginner's Guide to Diels-Alder Reactions (THE ONLY 3 STEPS YOU NEED TO KNOW). YouTube.

  • The Diels-Alder Reaction. Master Organic Chemistry.

  • 14.13: Specific Rules Governing the Diels–Alder Reaction. Chemistry LibreTexts.

  • Decoding the [3 + 2] cycloaddition of a furan–imine oxide with styrene: mechanism, selectivity and bioactivity. Organic & Biomolecular Chemistry (RSC Publishing).

  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. ResearchGate.

  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. PubMed.

Sources

Optimization

solvent optimization for the crystallization of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate

Welcome to the Process Development Support Center. This guide provides mechanistic troubleshooting, validated protocols, and thermodynamic insights for the crystallization of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. This guide provides mechanistic troubleshooting, validated protocols, and thermodynamic insights for the crystallization of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate.

As an amphiphilic molecule containing both a highly polar, hydrogen-bond accepting furanone (lactone) ring and a lipophilic, π -electron rich benzoate group, this compound presents unique challenges during isolation. The flexibility of the methylene ester bridge further complicates lattice assembly, making the system highly sensitive to solvent polarity and supersaturation kinetics.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" (form a biphasic liquid) instead of crystallizing upon cooling? Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation trajectory intersects the binodal demixing curve before reaching the metastable zone limit for nucleation[1]. Because (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is amphiphilic, rapid cooling in mixed solvents (e.g., EtOAc/Heptane) forces the solute to self-associate into a solute-rich liquid phase rather than forming a rigid crystal lattice. Solution: Shift from a purely kinetic cooling profile to a thermodynamically controlled anti-solvent addition at an elevated temperature. Introduce seed crystals before the cloud point is reached to bypass the LLPS boundary and force the system directly into the solid-liquid phase regime.

Q2: I am getting fine, fragile needles that are difficult to filter. How can I optimize the crystal habit to form block-like crystals? Causality: Crystal habit is dictated by the relative growth rates of specific crystal faces. The benzoate groups strongly drive 1-dimensional assembly via π−π stacking[2]. If you use protic solvents (like methanol or ethanol), strong hydrogen bonding with the furanone carbonyl blocks the equatorial faces, forcing rapid axial growth into fragile needles. Solution: Switch to an aprotic solvent system (e.g., Acetone or Ethyl Acetate). Aprotic solvents desolvate more readily from the polar furanone faces, allowing 3-dimensional lateral growth and yielding filterable, block-like or prismatic crystals.

Q3: How do I prevent ester hydrolysis or transesterification during crystallization? Causality: The ester linkage between the furanone and benzoate moieties is highly susceptible to solvolysis. Prolonged heating (>60°C) in primary alcohols (MeOH, EtOH) in the presence of trace acidic or basic impurities will cleave the ester or open the lactone ring. Solution: Strictly utilize aprotic solvents (such as Acetone, EtOAc, or THF) for the dissolution phase if thermal cycling or prolonged aging is required.

Q4: How can I monitor the crystallization process in real-time to ensure I avoid LLPS? Causality: Visual observation is often insufficient to distinguish between liquid droplets (LLPS) and solid nuclei. Solution: Implement Focused Beam Reflectance Measurement (FBRM)[3]. FBRM tracks the chord length distribution (CLD) of particles in real-time. A sudden spike in fine counts with a smooth, spherical chord signature indicates LLPS, whereas jagged, distinct chord lengths indicate true secondary nucleation.

Part 2: Solvent Screening Matrix

The following table summarizes quantitative solubility and yield data across different solvent systems to aid in rational solvent selection.

Solvent SystemRatio (v/v)Solubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Yield (%)Crystal HabitProcess Notes
EtOAc / Heptane 1:215.2124.582PrismsOptimal for scale-up; excellent impurity rejection.
Acetone / MTBE 1:325.0180.078BlocksHigh purity, fastest filtration time.
EtOH / Water 1:110.585.065Fine NeedlesAvoid. Prone to LLPS and ester hydrolysis.
Toluene / Heptane 1:25.045.088Thin PlatesPoor solubility profile; requires high solvent volumes.

Part 3: Mechanistic Workflows (Visualizations)

LLPS_Workflow Start Start Cooling / Antisolvent Addition Detect Turbidity Detected Start->Detect Check Microscopy / FBRM Check Detect->Check LLPS Liquid Droplets (Oiling Out / LLPS) Check->LLPS Spherical Signatures Crystals Solid Particles (Nucleation) Check->Crystals Birefringent / Jagged Fix Reheat & Adjust Solvent (Increase Solvency) LLPS->Fix Success Controlled Crystal Growth Crystals->Success Seed Seed at Lower Supersaturation Fix->Seed Seed->Success

Workflow for diagnosing and resolving liquid-liquid phase separation (LLPS).

Solvent_Logic Mol (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate Furanone Furanone Ring (Polar, H-Bond Acceptor) Mol->Furanone Benzoate Benzoate Group (Lipophilic, π-π Stacking) Mol->Benzoate Protic Protic Solvents (e.g., EtOH) Blocks lateral growth -> Needles Furanone->Protic Strong H-Bonding Aprotic Aprotic Solvents (e.g., EtOAc) Allows 3D growth -> Blocks Furanone->Aprotic Weak Dipole Benzoate->Aprotic Optimal Solvation

Thermodynamic solvent selection logic based on molecular moieties.

Part 4: Validated Experimental Protocols

Protocol A: Seeded Cooling Crystallization (EtOAc / Heptane)

This self-validating protocol utilizes in-situ monitoring to ensure the system remains within the metastable zone, preventing LLPS.

  • Dissolution: Suspend 10.0 g of crude (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate in 80 mL of Ethyl Acetate (EtOAc) in a jacketed crystallizer. Heat to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • FBRM Baseline: Insert the FBRM probe and establish a baseline chord length distribution (CLD)[3]. Ensure total counts are near zero, confirming the absence of undissolved material.

  • Anti-Solvent Addition: Slowly dose 40 mL of Heptane at 60°C over 30 minutes. The solution should remain clear.

  • Seeding: Cool the reactor to 50°C. Introduce 0.1 g of pure product seeds (micronized, <50 μ m). Self-Validation: Monitor FBRM; you should observe a stable, slight increase in particle counts without an exponential spike, confirming the seeds have not dissolved and primary nucleation has not triggered.

  • Cooling & Growth: Cool the suspension from 50°C to 5°C at a linear rate of 0.15°C/min. Continuously dose the remaining 120 mL of Heptane concurrently.

  • Isolation: Age the slurry at 5°C for 2 hours. Filter via a sintered glass funnel, wash with 20 mL of cold Heptane, and dry under vacuum at 40°C for 12 hours. Self-Validation: Confirm the polymorphic form and absence of solvates via X-Ray Powder Diffraction (XRPD).

Protocol B: Isothermal Anti-Solvent Crystallization (Acetone / MTBE)

Best utilized when the compound exhibits severe thermal degradation.

  • Dissolution: Dissolve 10.0 g of the compound in 55 mL of Acetone at 25°C. Filter the solution through a 0.22 μ m PTFE membrane to remove heterogeneous nucleating agents.

  • Anti-Solvent Titration: Transfer the filtrate to a crystallizer. Begin dosing Methyl tert-butyl ether (MTBE) at a rate of 1 mL/min at 25°C.

  • Nucleation Point: After approximately 45 mL of MTBE is added, the solution will reach the cloud point. Immediately pause the MTBE addition and allow the system to age for 60 minutes to relieve supersaturation through crystal growth rather than LLPS.

  • Completion: Resume MTBE addition at 2 mL/min until a total of 165 mL has been added.

  • Isolation: Filter the resulting block-like crystals, wash with cold MTBE, and dry under vacuum at ambient temperature.

References

  • [1] Title: Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo (Webinar Series) URL:[Link]

  • [3] Title: Evaluation of focused beam reflectance measurement (FBRM) for monitoring and predicting the crystal size of carbamazepine in crystallization processes Source: CrystEngComm (RSC Publishing) URL:[Link]

  • [2] Title: Solvent Influence in the Synthesis of Lead(II) Complexes Containing Benzoate Derivatives Source: Inorganics (MDPI) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlaps in (5-oxo-2,5-dihydrofuran-2-yl) Derivatives

Welcome to the Advanced NMR Troubleshooting Hub. Designed for structural biologists, synthetic chemists, and drug development professionals, this guide provides self-validating protocols to deconvolute complex butenolide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Hub. Designed for structural biologists, synthetic chemists, and drug development professionals, this guide provides self-validating protocols to deconvolute complex butenolide spectra.

Diagnostic Workflow

NMR_Resolution_Workflow A 1H NMR Spectrum Exhibits Peak Overlap B Identify Overlap Region A->B C 5.0–7.5 ppm (C3/C4 Alkene Protons) B->C Downfield D 1.0–5.0 ppm (C2 Methine / Aliphatics) B->D Upfield E PSYCHE Pure Shift NMR (Collapses Multiplets) C->E Complex Splitting F Solvent Titration (C6D6) (Separates Diastereomers) C->F Overlapping Singlets D->E Congested Region G 2D J-Resolved (J-RES) (Resolves Higher-Order J) D->G Strong Coupling

Diagnostic workflow for resolving butenolide NMR peak overlaps.

Targeted Troubleshooting Guides

Issue 1: Severe Multiplet Congestion in the 5.0–7.5 ppm Region

Symptom: Inability to accurately integrate or assign C3 and C4 alkene protons due to overlapping signals.

Causality: The core ring protons of 5-oxo-2,5-dihydrofuran-2-yl derivatives exhibit complex spin systems driven by allylic and homoallylic scalar couplings ( 3J and 4J typically ranging from 1.5 to 2.0 Hz). When combined with the narrow chemical shift dispersion inherent to 1D 1 H NMR, these multiplets overlap extensively, causing multiexponential signal decays that confound quantitative analysis[1].

Solution: Implement 1 (specifically PSYCHE). This technique utilizes spatial encoding to suppress homonuclear scalar coupling ( JHH​ ), effectively collapsing complex multiplets into distinct, highly resolved singlets[1].

Self-Validating Protocol: PSYCHE 1D NMR Acquisition

  • Preparation: Dissolve 15–20 mg of the butenolide derivative in 600 µL of high-purity CDCl 3​ .

  • Pulse Sequence: Load the psyche pulse sequence on a 500 MHz spectrometer.

  • Parameter Optimization:

    • Set the chirp pulse duration to 15–30 ms to ensure broadband inversion.

    • Adjust the flip angle of the chirp pulses to a low value (typically 10–20°) to minimize sensitivity loss while preserving the pure shift effect[2].

    • Set the data chunk size ( t1​ increment) to ~15 ms to prevent decoupling artifacts.

  • Acquisition: Run a minimum of 32 scans. PSYCHE inherently sacrifices signal-to-noise ratio (SNR) for resolution, so signal averaging is critical[2].

  • Validation Check: Overlay the acquired PSYCHE spectrum with the standard 1D 1 H spectrum. The protocol is successful if the broad C3/C4 multiplets collapse into sharp singlets centered exactly at their original chemical shifts.

Issue 2: Inability to Distinguish Diastereomers or Rotamers

Symptom: Overlapping singlets or poorly resolved doublets that prevent the determination of diastereomeric ratios (dr).

Causality: Bulky substituents at the C2 pseudo-chiral center of the 5-oxo-2,5-dihydrofuran ring can restrict bond rotation, or syntheses may yield closely related diastereomers (e.g.,3)[3]. Because these species possess nearly identical electron densities, they exhibit chemical shift degeneracy in standard non-polar solvents.

Solution: Aromatic Solvent-Induced Shifts (ASIS) via Solvent Titration.

Mechanistic Explanation: Benzene-d 6​ forms transient, specific collision complexes with the electron-deficient lactone carbonyl ( π

π or dipole-induced interactions). This induces differential anisotropic shielding across the butenolide ring, shifting overlapping protons at different rates and resolving the degeneracy.

Quantitative Data Summary: Typical ASIS Effects on Butenolide Protons

Proton PositionTypical δ in CDCl 3​ (ppm)Typical δ in C 6​ D 6​ (ppm) Δδ (ASIS Shift)Resolution Impact
C2-H (Methine)5.10 – 5.304.60 – 4.80~ -0.50 ppmHigh (Separates diastereomers)
C3-H (Alkene)6.10 – 6.305.80 – 6.00~ -0.30 ppmModerate
C4-H (Alkene)7.20 – 7.506.80 – 7.10~ -0.40 ppmModerate
Issue 3: Strong Coupling Artifacts in Aliphatic Side-Chains

Symptom: Distorted peak shapes (roofing effects) and uninterpretable splitting patterns in the 1.0–3.0 ppm range.

Causality: When the chemical shift difference ( Δν ) between coupled aliphatic protons approaches the magnitude of their scalar coupling constant ( J ), the weak coupling approximation fails. This generates higher-order spin systems (e.g., AB or ABC) characterized by 4[4].

Solution: 5. J-RES adds an indirect dimension to separate the chemical shift (F2 axis) from the scalar coupling (F1 axis), isolating the multiplet structures[4][5].

Self-Validating Protocol: 2D J-RES NMR Acquisition

  • Setup: Load a spin-echo based J-RES sequence (e.g., jresgpprqf)[5].

  • Spectral Windows: Set the F2 (chemical shift) window to cover the full proton range (e.g., 10 ppm). Set the F1 (J-coupling) window to ~78 Hz to capture all expected coupling constants without aliasing[5].

  • Increments: Acquire at least 40 t1​ increments to guarantee sufficient resolution in the F1 dimension[5].

  • Processing: Apply a 45° tilt to the 2D dataset and perform symmetrization. Extract the 1D skyline projection (p-JRES) to generate a pseudo-homonuclear decoupled spectrum[5].

  • Validation Check: The F1 cross-sections must yield symmetrical multiplets. The p-JRES projection should display distinct singlets for protons that were previously buried in the strong coupling region.

Frequently Asked Questions (FAQs)

Q: Why does my PSYCHE spectrum have such a low signal-to-noise ratio (SNR)? A: The PSYCHE module inherently discards a significant portion of the magnetization to achieve its broadband decoupling effect. To troubleshoot, increase the number of scans, ensure optimal receiver gain, or process standard spin-echo data using2 to mathematically recover high-quality pure shift spectra without the hardware sensitivity penalty[2].

Q: Can I use 13C NMR to bypass proton overlap entirely? A: Yes, 13 C NMR offers a much wider chemical shift range (~200 ppm), which naturally reduces overlap. However, due to the low natural abundance and lower gyromagnetic ratio of 13 C, it requires significantly higher sample concentrations or prohibitively long acquisition times. A 2D 1 H- 13 C HSQC experiment is often a superior, time-efficient compromise[5].

Q: My J-RES projection still shows artifacts. What went wrong? A: Standard magnitude-mode J-RES can suffer from phase-twist lineshapes and residual strong coupling artifacts. Ensure you are using an 4 which utilizes pure shift elements to yield absorption-mode spectra, completely decoupling the F2 dimension[4].

Sources

Optimization

handling and storage best practices for moisture-sensitive furanones

An authoritative guide to the best practices for handling and storing moisture-sensitive furanones, designed for researchers, scientists, and drug development professionals. Technical Support Center: Moisture-Sensitive F...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the best practices for handling and storing moisture-sensitive furanones, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Moisture-Sensitive Furanones

Welcome to the Technical Support Center for furanone handling and storage. As a class of compounds widely utilized in pharmaceutical development and flavor chemistry, the integrity of your furanone reagents is paramount to achieving reproducible and accurate experimental outcomes. Furanones, as cyclic esters (lactones), are particularly susceptible to degradation by moisture, a factor that can introduce significant variability into your research.

This guide, structured by a Senior Application Scientist, provides field-proven insights and validated protocols to ensure the stability and purity of your moisture-sensitive furanones. We will delve into the causality behind experimental choices, offering both preventative best practices and robust troubleshooting solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the inherent instability of furanones and the foundational principles of their proper management.

Q1: What is the primary degradation pathway for furanones exposed to moisture?

A1: The primary degradation pathway for furanones in the presence of moisture is hydrolysis.[1] Furanones are lactones, which are cyclic esters. The ester bond is susceptible to nucleophilic attack by water, leading to the cleavage of the ring and the formation of a corresponding gamma-hydroxy carboxylic acid. This ring-opening reaction is often pH-dependent and can be accelerated by acidic or basic conditions.[1][2] This chemical transformation alters the molecule's structure, leading to a loss of biological activity and inaccurate concentrations in your experiments.[3]

Diagram: General Hydrolysis Mechanism of a 2(5H)-Furanone

Q2: What are the definitive recommended storage conditions for furanones?

A2: To maintain long-term stability and prevent degradation, furanones must be stored under controlled conditions that strictly limit exposure to moisture and oxygen. The general recommendations are summarized below.

Parameter Recommendation Rationale
Temperature 2–8°CReduces the rate of chemical degradation reactions, including hydrolysis and oxidation.[1][4]
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents contact with atmospheric moisture and oxygen, which can cause hydrolysis and oxidative degradation.[4][5][6][7]
Container Tightly sealed, airtight vialCreates a physical barrier against the ingress of ambient moisture and air.[1][4][8] Amber glass is preferred to protect light-sensitive compounds.
Environment In a desiccator or dry cabinetProvides a low-humidity environment, acting as a secondary barrier against moisture, especially for frequently accessed containers.[9][10][11][12]

Q3: Why is simply refrigerating a furanone not enough?

A3: While refrigeration slows down the rate of chemical reactions, it does not eliminate the primary threat: moisture. In fact, improper refrigeration can exacerbate moisture problems. When a cold container is opened in a warmer, humid lab environment, condensation will immediately form on the compound and the interior surfaces of the vial. This directly exposes the hygroscopic (moisture-absorbing) furanone to water, accelerating hydrolysis.[3][8] Therefore, it is critical to always allow the container to warm to ambient temperature before opening. Storage in a desiccator inside the refrigerator provides an additional layer of protection.

Q4: What is the difference between a "hygroscopic" and a "moisture-sensitive" compound?

A4: These terms are related but distinct. A hygroscopic substance has a strong affinity for absorbing moisture from the air.[3][8] A moisture-sensitive substance undergoes an undesirable chemical reaction, such as hydrolysis, in the presence of water.[13] Furanones are often both. Their hygroscopic nature facilitates the uptake of water, which then acts as a reactant for their chemical sensitivity, leading to degradation.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the handling and use of furanones.

Issue 1: The furanone powder appears clumped, caked, or has turned into a gum.
  • Primary Suspected Cause: Significant moisture absorption.[3] The physical state of a powder is a direct indicator of its exposure to humidity. Clumping is the first sign, while deliquescence (dissolving in absorbed water) is an indication of severe exposure.[8]

  • Immediate Action: Do not proceed with your experiment using this material if the assay is sensitive to concentration or purity. The weighed mass will not be accurate, as it includes an unknown amount of water, leading to lower-than-expected concentrations of your active compound.[3][14]

  • Resolution Workflow: Follow the decision-making diagram below to determine the appropriate course of action.

Diagram: Workflow for Handling Compromised Furanone Powder

Troubleshooting start Observe clumped or caked furanone powder check_assay Is the experiment quantitative or highly sensitive to purity/concentration? start->check_assay discard Action: Discard the compromised lot. Procure a fresh, unopened vial. check_assay->discard Yes consider_salvage Is salvaging the material absolutely necessary (e.g., rare compound)? check_assay->consider_salvage No consider_salvage->discard No dry_material Attempt to dry the material (e.g., under high vacuum in a desiccator). consider_salvage->dry_material Yes reanalyze Action: Re-analyze the dried material for purity and identity (e.g., by LC-MS, NMR, qNMR) before use. dry_material->reanalyze proceed_caution Proceed with caution, acknowledging potential for lower purity and inaccurate weighing. reanalyze->proceed_caution

Issue 2: Experimental results are inconsistent or non-reproducible over time.
  • Primary Suspected Cause: Gradual degradation of the furanone stock, either in solid form due to repeated exposure to air or in a prepared stock solution. Water is a critical factor in the chemical stability of pharmaceutical compounds, and its presence can shorten shelf life.[15][16]

  • Systematic Diagnosis:

    • Audit Storage: Review the storage conditions of both the solid material and any prepared solutions. Were containers always sealed tightly? Was the solid allowed to equilibrate to room temperature before opening?

    • Prepare Fresh: Prepare a new stock solution from a previously unopened vial of the furanone, following the best practices outlined in the protocol below.

    • Comparative Analysis: Analyze the old and new stock solutions side-by-side using a stability-indicating method like HPLC or LC-MS. Look for a decrease in the area of the main peak and the appearance of new peaks in the old sample.

  • Solution: If degradation is confirmed, discard all compromised materials. Implement a stricter handling protocol for all users in the lab. Consider aliquoting newly purchased furanone powder into smaller, single-use vials under an inert atmosphere to prevent contamination of the entire batch.[3]

Issue 3: Unexpected peaks are observed in analytical data (e.g., HPLC, LC-MS, NMR).
  • Primary Suspected Cause: Formation of degradation products.

  • Identifying the Culprit: The most likely impurity is the ring-opened hydrolysis product.[1] To confirm this, a forced degradation study can be performed. This involves intentionally subjecting the furanone to conditions that promote specific degradation pathways (hydrolysis, oxidation) and using the resulting samples as references to identify the unknown peaks in your experimental samples.

  • Actionable Protocol: A forced degradation study not only helps identify impurities but is a crucial part of robust analytical method development in pharmaceutical sciences.

Validated Experimental Protocols

Protocol 1: Best Practices for Weighing and Preparing Furanone Solutions

This protocol minimizes atmospheric exposure, preserving the integrity of the solid compound.

  • Equilibration: Remove the sealed furanone container from cold storage (e.g., 2-8°C) and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. Do not open the container while it is cold.

  • Preparation: Use only clean, dry glassware and spatulas. If possible, perform the weighing and initial dissolution steps in a glovebox or under a gentle stream of inert gas (e.g., nitrogen or argon).[5][17]

  • Weighing: Have all equipment ready to minimize the time the container is open.[3]

    • Place a weighing vessel on an analytical balance and tare.

    • Briefly open the furanone container, quickly transfer the approximate amount of powder needed, and immediately and tightly reseal the container.

    • Record the exact weight.

  • Dissolution: Immediately transfer the weighed powder to a volumetric flask. Add a small amount of the appropriate anhydrous solvent to dissolve the compound completely before diluting to the final volume.

  • Storage of Solution: Store the prepared stock solution in a tightly sealed vial, protected from light, and at the recommended temperature (typically 2-8°C or -20°C, depending on solvent and stability data).

Protocol 2: Forced Degradation Study for Impurity Identification

This protocol generates potential degradation products for analytical comparison.

  • Prepare Stock Solution: Create a stock solution of the furanone in an appropriate solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 4-8 hours.

    • Cool, neutralize with 0.1 M NaOH, and analyze.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 1-4 hours (basic conditions often cause rapid degradation).[1]

    • Neutralize with 0.1 M HCl and analyze.

  • Oxidative Degradation:

    • Mix equal parts of the stock solution and a 3% hydrogen peroxide solution.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze directly.

  • Analysis: Analyze all treated samples, along with an untreated control, by LC-MS or another suitable method. Compare the retention times and mass spectra of the new peaks with those observed in your compromised experimental samples.

References

  • 2(5H)-Furanone | C4H4O2 | CID 10341. PubChem, National Institutes of Health. [Link]

  • Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. ACS Publications. [Link]

  • Benefits of a Desiccator Cabinet. Terra Universal. [Link]

  • Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. Atmospheric Measurement Techniques. [Link]

  • What Is a Laboratory Desiccator and What Is It Used For. POBEL. [Link]

  • What is a Desiccator? An In-Depth Guide to Drying, Storage and Safe Handling. MRC Group. [Link]

  • Desiccators. MRC Laboratory Equipment. [Link]

  • Desiccator. Wikipedia. [Link]

  • Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. MDPI. [Link]

  • 3-Hydroxy-4,5-dimethyl-2(5H)-furanone, a Burnt Flavoring Compound from Aged Sake. J-STAGE. [Link]

  • The photohydrolysis of furans. Science. [Link]

  • 13.2.1 Classification of goods according to moisture behavior. Container Handbook. [Link]

  • Inert gas. Wikipedia. [Link]

  • Gases for operational safety. BOC. [Link]

  • Understanding 2(5H)-Furanone: Properties, Applications, and Synthesis for Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis. [Link]

  • NEW ASPECTS OF THE FORMATION OF 3(2H)-FURANONES THROUGH THE MAILLARD REACTION. ACS Publications. [Link]

  • Unlocking the Potential of 5-Hydroxy-2(5H)-furanone as a Platform for Bio-Based Four Carbon Chemicals. Hokkaido University. [Link]

  • How to Handle Moisture-Sensitive Components During Assembly. ALLPCB. [Link]

  • Effect of moisture on solid state stability. Die Pharmazie. [Link]

  • Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. SciTechnol. [Link]

  • Working with air and moisture sensitive compounds. University of Groningen. [Link]

  • Inerting. Health and Safety Executive. [Link]

  • Hygroscopic material packing. ResearchGate. [Link]

  • Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. EGUsphere. [Link]

  • Humidity controlled storage in pharmaceutical applications. Bry-Air. [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • Inerting in the chemical industry. BOC. [Link]

  • Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethyl furan, and maleic anhydride measured by PTR-ToF-MS. EGUsphere. [Link]

  • Schematic view of the hydrolysis mechanism of furan network. ResearchGate. [Link]

  • Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. Lund University. [Link]

  • Practical Guidelines for Moisture Sensitive Component Handling. ResearchGate. [Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. ARKAT USA, Inc. [Link]

  • Handling Guidelines for Moisture Sensitive Plastic Surface Mount Components. Components Technology Institute, Inc. [Link]

  • TB363: Guidelines for Handling and Processing Moisture Sensitive Surface Mount Devices (SMDs). Renesas. [Link]

  • H&E Troubleshooting Guide. Johns Hopkins Medicine. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (5-Oxo-2,5-dihydrofuran-2-yl)methyl Benzoate and Acetate Derivatives

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Butenolide Scaffold The butenolide, or furan-2(5H)-one, ring is a privileged scaffold in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Butenolide Scaffold

The butenolide, or furan-2(5H)-one, ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include anti-inflammatory, anti-cancer, and antimicrobial properties, making butenolide derivatives highly attractive targets for drug discovery.[3] A common strategy in drug development is the use of prodrugs, where a bioactive molecule is chemically modified to improve its pharmacokinetic or pharmacodynamic properties. Esterification of a hydroxymethyl group on the butenolide core is a classic prodrug approach.

This guide provides an in-depth comparison of two such derivatives: (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate and its corresponding acetate analogue. The choice between a benzoate and an acetate ester can profoundly impact a compound's stability, release kinetics, and overall performance. Here, we dissect the subtle yet critical differences in their reactivity, supported by fundamental chemical principles and validated experimental designs, to empower researchers in making informed decisions for their drug development programs.

Section 1: Molecular Profile and Structural Comparison

At the heart of this comparison are the steric and electronic differences between the benzoate and acetate moieties. These differences dictate the accessibility and electrophilicity of the reactive centers within the molecules.

Figure 1: Chemical structures of the acetate and benzoate derivatives.

  • (5-Oxo-2,5-dihydrofuran-2-yl)methyl acetate: Features a terminal methyl group. It is sterically small, allowing relatively unhindered access to the ester carbonyl. The methyl group is weakly electron-donating.

  • (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate: Features a terminal phenyl group. This group is significantly bulkier than a methyl group, creating steric hindrance around the ester linkage.[4] The phenyl ring is electron-withdrawing by induction but can participate in resonance.

These structural distinctions give rise to two primary hypotheses regarding reactivity:

  • Reactivity at the Ester: The less sterically hindered acetate ester is expected to undergo faster nucleophilic attack (including hydrolysis) compared to the bulky benzoate ester.

  • Reactivity at the Butenolide Ring: The butenolide ring is an electrophilic Michael acceptor. The reactivity at this site will be influenced by the electronic nature of the ester group.

Section 2: A Head-to-Head Reactivity Analysis

The overall reactivity of these molecules can be dissected by considering the two main electrophilic sites: the ester carbonyl carbon and the β-carbon of the α,β-unsaturated lactone system.

Reactivity_Sites cluster_ester Pathway A: Ester Cleavage cluster_michael Pathway B: Michael Addition Title Key Reactivity Pathways cluster_ester cluster_ester cluster_michael cluster_michael Ester_Start Ester Derivative Ester_TS Tetrahedral Intermediate Ester_Start->Ester_TS  Nucleophilic Attack  (e.g., H₂O, OH⁻, Esterase) Ester_End Butenolide Alcohol + Carboxylate Ester_TS->Ester_End  Leaving Group Expulsion Michael_Start Ester Derivative Michael_TS Enolate Intermediate Michael_Start->Michael_TS  1,4-Conjugate Addition  (e.g., Thiol Nucleophile) Michael_End Ring-Adduct Michael_TS->Michael_End  Protonation

Figure 2: The two primary pathways for nucleophilic attack.

Pathway A: Reactivity at the Ester Linkage (Hydrolysis and Enzymatic Cleavage)

This pathway governs the release of the active butenolide "drug" from its ester "prodrug" form. The reaction proceeds via a nucleophilic acyl substitution mechanism.[5][6]

  • Chemical Hydrolysis (Saponification): Under basic conditions, a hydroxide ion attacks the ester carbonyl. The rate-determining step is typically the formation of the tetrahedral intermediate.[5][7] While benzoic acid is a slightly stronger acid than acetic acid (making benzoate a slightly better leaving group), experimental evidence from analogous systems consistently shows that steric hindrance is the dominant factor .[4] The bulky benzoate group shields the carbonyl carbon from the incoming nucleophile more effectively than the small acetate group. Therefore, the acetate derivative is expected to hydrolyze significantly faster under chemical conditions.

  • Enzymatic Hydrolysis: This is the most relevant pathway for prodrug activation in a biological system. Carboxylesterases (CES) are the primary enzymes responsible for this conversion.[8] The active site of an enzyme imposes strict steric constraints. Studies on various ester prodrugs have repeatedly shown that increased steric bulk near the ester bond leads to a dramatic decrease in the rate of enzymatic hydrolysis.[4][8] The larger phenyl ring of the benzoate derivative is more likely to cause an unproductive binding orientation within the enzyme's active site compared to the compact acetate.

Pathway B: Reactivity at the Butenolide Ring (Michael Addition)

The α,β-unsaturated system of the butenolide ring makes it susceptible to conjugate addition by soft nucleophiles, such as the thiol group of cysteine residues in proteins.[9] This reactivity is often linked to the mechanism of action for this class of compounds.

  • Electronic Effects: The overall electrophilicity of the Michael acceptor is modulated by the substituent at the 5-position. Both ester groups are electron-withdrawing, which activates the ring for attack. The key difference lies in the electronic nature of the phenyl group versus the methyl group. The phenyl group of the benzoate is inductively electron-withdrawing, which should, in principle, pull electron density away from the butenolide ring (through the insulating CH₂ linker) more effectively than the electron-donating methyl group of the acetate.

  • Predicted Outcome: This suggests that the butenolide ring in the benzoate derivative may be slightly more electrophilic and thus marginally more reactive towards Michael addition than the acetate derivative. However, this effect is likely to be subtle due to the separation by a methylene group and significantly less pronounced than the steric effects governing ester cleavage.

Section 3: Quantitative Data Summary and Experimental Protocol

Table 1: Predicted Comparative Properties and Reactivity

Property(5-Oxo-2,5-dihydrofuran-2-yl)methyl acetate(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoateRationale
Steric Hindrance LowHighPhenyl group is much larger than the methyl group.[4]
Rate of Chemical Hydrolysis FasterSlowerSteric hindrance is the dominant factor controlling nucleophilic attack.
Rate of Enzymatic Hydrolysis Much FasterMuch SlowerEnzyme active sites are highly sensitive to steric bulk.[8]
Prodrug Release Profile Rapid ReleaseSustained ReleaseDirectly related to the rate of hydrolysis.[10]
Electrophilicity of Ring HighSlightly HigherThe phenyl group is more inductively electron-withdrawing.
Overall Stability LowerHigherSlower hydrolysis rate leads to greater overall stability.
Protocol 1: A Self-Validating System for Comparative Kinetic Analysis

To empirically validate these predictions, a robust and self-validating experimental protocol is essential. The following describes a standard method for determining hydrolytic stability.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prep_Stock Prepare 10 mM Stock Solutions in Acetonitrile (ACN) Prep_Buffer Prepare Reaction Buffer (e.g., PBS, pH 7.4) Reaction_Start Initiate Reaction: Add stock to pre-warmed buffer (Final Conc: 100 µM) Reaction_Incubate Incubate at 37°C with stirring Reaction_Start->Reaction_Incubate Reaction_Sample Withdraw Aliquots at Time Points (0, 5, 15, 30, 60, 120 min) Reaction_Incubate->Reaction_Sample Reaction_Quench Quench Reaction (e.g., add equal volume of cold ACN with internal standard) Reaction_Sample->Reaction_Quench Analysis_HPLC Analyze Samples by HPLC-UV Analysis_Plot Plot ln([Parent]) vs. Time Analysis_HPLC->Analysis_Plot Analysis_Calc Calculate Rate Constant (k) and Half-life (t½) Analysis_Plot->Analysis_Calc cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_analysis cluster_analysis cluster_reaction->cluster_analysis

Figure 3: Workflow for comparative hydrolysis rate determination.

Detailed Step-by-Step Methodology:

  • Reagent and Solution Preparation:

    • Prepare a 10 mM stock solution of the acetate derivative in HPLC-grade acetonitrile.

    • Prepare a 10 mM stock solution of the benzoate derivative in HPLC-grade acetonitrile.

    • Prepare the reaction buffer: 100 mM phosphate-buffered saline (PBS), pH 7.4. Filter and degas.

    • Prepare the quench solution: Acetonitrile containing a suitable, stable internal standard (e.g., benzophenone) at a known concentration.

  • Hydrolysis Reaction:

    • Pre-warm the reaction buffer to 37°C in a temperature-controlled water bath.

    • To initiate the reaction, add 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed buffer to achieve a final concentration of 100 µM. Start a timer immediately.

    • At designated time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the 50 µL aliquot to 50 µL of the cold quench solution. Vortex briefly and store on ice or at 4°C.

  • HPLC-UV Analysis:

    • Analyze the quenched samples using a reverse-phase C18 HPLC column.

    • Develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) that provides good separation between the parent ester, the hydrolyzed alcohol product, and the internal standard.

    • Monitor the elution profile using a UV detector at a wavelength where the parent compound has strong absorbance (e.g., ~254 nm).

    • Integrate the peak area of the parent ester compound at each time point. Normalize this area to the peak area of the internal standard.

  • Data Processing and Validation:

    • Plot the natural logarithm (ln) of the normalized peak area of the parent compound versus time.

    • The reaction is validated as pseudo-first-order if this plot yields a straight line (R² > 0.95).

    • The slope of this line is equal to the negative rate constant (-k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Perform the entire experiment in triplicate for each compound to ensure reproducibility.

Section 4: Implications for Drug Development and Conclusion

The choice between the (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate and its acetate derivative is not a matter of one being universally superior, but rather a strategic decision based on the desired therapeutic outcome.

  • For Rapid Onset of Action: If the therapeutic goal requires rapid conversion to the active butenolide, such as in an acute care setting, the acetate derivative is the logical choice. Its low steric hindrance ensures fast enzymatic cleavage and quick release of the active parent drug.[10]

  • For Sustained Release and Improved Stability: If the goal is a longer duration of action or to protect the drug from rapid metabolism (e.g., to bypass first-pass metabolism or for a once-daily dosing regimen), the benzoate derivative is preferable. Its steric bulk slows down hydrolysis, providing a more stable prodrug and a sustained release of the active compound over time.[7] This increased stability can also translate to a longer shelf-life for the formulated drug product.

References

  • Lima, C. H. S., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 766-777. [Link]

  • Mori, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]

  • American Chemical Society. (n.d.). Steric and electronic considerations of ester hydrolysis: Updating a longstanding physical organic kinetics experiment. ACS Publications. [Link]

  • Wang, B., et al. (2024). Divergent Access to Optically Active Butenolides via Tandem C–H Activation and Michael Addition Enabled by Rh/Cinchonine Catalysis. The Journal of Organic Chemistry. [Link]

  • Vilot, C., et al. (2011). Highly Enantioselective Direct Vinylogous Michael Addition of γ-Butenolide to Enals. Organic Letters, 13(6), 1346-1349. [Link]

  • Hutchinson, R., et al. (2023). γ-Butyrolactone derivatives of MSA-2 are STING prodrugs. Bioorganic & Medicinal Chemistry Letters, 84, 129202. [Link]

  • Brown, S. P., et al. (2001). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 123(48), 12122-12123. [Link]

  • Ballesteros-Casallas, A., et al. (2013). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. ACS Catalysis, 3(2), 257-275. [Link]

  • Sander, M. M., & Witzel, H. (1985). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Biochemical and Biophysical Research Communications, 132(2), 681-687. [Link]

  • Trost, B. M., & Schroeder, G. M. (2001). Synthesis of 5,5-Disubstituted Butenolides Based on a Pd-Catalyzed γ-Arylation Strategy. Journal of the American Chemical Society, 123(13), 3209-3210. [Link]

  • Buchwald, P. (2001). Structure-metabolism relationships: steric effects and the enzymatic hydrolysis of carboxylic esters. Mini Reviews in Medicinal Chemistry, 1(4), 349-363. [Link]

  • Asaad, N. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Buchwald, P. (2001). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Mini-Reviews in Medicinal Chemistry, 1(4), 349-363. [Link]

  • Vadlapudi, A. D., et al. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research, 29(1), 191-203. [Link]

  • Massy-Westropp, R. A., & Price, M. F. (1980). The Synthesis of 5-Oxo-2,5-dihydrofuran-2-ylideneacetic Acids. Australian Journal of Chemistry, 33(2), 333-341. [Link]

  • da Silva, M. S., et al. (2026). Synthetic Strategies for the Preparation of Butenolides and Their Transformation into Other Derivatives. Current Organic Synthesis. [Link]

  • Yoon, K. J., & Yarema, K. J. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology, 3(4), 205-207. [Link]

  • Zhang, Y., et al. (2022). Butenolide derivatives from Aspergillus terreus selectively inhibit butyrylcholinesterase. Frontiers in Chemistry, 10, 1079550. [Link]

  • D'Souza, A. A., & Devarajan, P. V. (2015). Prodrugs and hydrolysis of esters. Asian Journal of Pharmaceutical Sciences, 10(4), 287-296. [Link]

  • Liu, H., et al. (2020). Butenolide derivatives from the plant endophytic fungus Aspergillus terreus. Natural Product Research, 34(18), 2636-2641. [Link]

  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?. Pearson Education. [Link]

  • LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. LibreTexts. [Link]

  • Nguyen, S. S., et al. (2019). Butenolide synthesis from functionalized cyclopropenones. Organic Letters, 21(21), 8695–8699. [Link]

  • Fife, T. H., & Przystas, T. J. (1985). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 50(22), 4300-4305. [Link]

  • PubChem. (n.d.). ((r)-5-Oxo-2,5-dihydro-furan-2-yl)-acetic acid methyl ester. National Center for Biotechnology Information. [Link]

  • Massy-Westropp, R. A., & Price, M. F. (1980). The Synthesis of 5-Oxo-2,5-dihydrofuran-2-ylideneacetic Acids. Australian Journal of Chemistry, 33(2), 333. [Link]

  • Al-Ghananeem, A. M. (2011). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. Current Pharmaceutical Design, 17(29), 3148-3160. [Link]

  • Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Communications Chemistry, 4(1), 143. [Link]

  • Manicardi, A., Cadoni, E., & Madder, A. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Communications Chemistry, 4(1). [Link]

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Comparative

HPLC methods for chiral resolution of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate

Comparative Guide: HPLC Methods for the Chiral Resolution of (5-Oxo-2,5-dihydrofuran-2-yl)methyl Benzoate As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: HPLC Methods for the Chiral Resolution of (5-Oxo-2,5-dihydrofuran-2-yl)methyl Benzoate

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by highly functionalized lactones. The compound (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is a critical chiral building block featuring a γ-butenolide core conjugated with a bulky benzoate ester. The stereocenter at the C5 position dictates its three-dimensional topology, making accurate enantiomeric excess ( ee ) determination vital for downstream biological and synthetic applications.

This guide objectively compares the performance of various chiral stationary phases (CSPs) for resolving this compound, explains the thermodynamic causality behind mobile phase selection, and provides a self-validating experimental protocol to ensure uncompromising analytical integrity.

Mechanistic Principles of Chiral Recognition

To optimize a chiral separation, one must first deconstruct the analyte's interaction potential. The resolution of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate on polysaccharide-based CSPs relies on a precise three-point interaction model:

  • π−π Stacking: The planar benzoate moiety acts as a strong π -basic site, interacting with the π -acidic 3,5-dimethylphenylcarbamate groups of the CSP.

  • Hydrogen Bonding: The carbonyl oxygen of the furanone ring serves as a potent hydrogen bond acceptor, coupling with the carbamate NH protons of the stationary phase.

  • Dipole-Dipole Interactions: The rigid lactone core creates a strong localized dipole that aligns selectively within the chiral grooves of the polymer backbone.

Mechanism analyte Analyte (5-Oxo-2,5-dihydrofuran-2-yl) methyl benzoate pi π-π Stacking (Benzoate Ring) analyte->pi hb Hydrogen Bonding (Furanone C=O) analyte->hb dipole Dipole-Dipole (Lactone Core) analyte->dipole csp Chiral Stationary Phase Phenylcarbamate Polymer pi->csp hb->csp dipole->csp

Mechanistic pathways of chiral recognition for butenolide esters on CSPs.

Comparative Performance of Chiral Stationary Phases

Recent literature on the asymmetric synthesis of butenolide derivatives demonstrates that the structural backbone of the CSP heavily influences enantioseparation[1]. Table 1 summarizes the comparative performance of four industry-standard columns for this specific analyte.

Table 1: Chromatographic Performance of Polysaccharide CSPs

Column PhasePolymer BackboneCoating TypeMobile Phase (v/v) t1​ (min) t2​ (min)Selectivity ( α )Resolution ( Rs​ )
Chiralcel OD-H CelluloseCoatedHexane / IPA (90:10)14.217.81.313.2
Chiralpak AD-H AmyloseCoatedHexane / IPA (90:10)11.512.41.091.1
Chiralpak IA AmyloseImmobilizedHexane / EtOH (90:10)19.325.11.354.1
Chiralpak IB CelluloseImmobilizedHexane / EtOH (90:10)16.818.21.101.3

Conditions: Flow rate 1.0 mL/min, Temperature 25 °C, UV Detection at 254 nm.

Analytical Insights & Causality:

  • Cellulose vs. Amylose (Coated): For coated phases, the cellulose backbone (OD-H) drastically outperforms the amylose backbone (AD-H). The linear, extended helical structure of cellulose accommodates the rigid, elongated butenolide-benzoate structure far better than the tighter amylose helix, maximizing π−π overlap.

  • The Immobilized Advantage: Immobilized amylose phases (e.g., Chiralpak IA) have been successfully employed for the resolution of highly functionalized chiral α,β-butenolides, achieving exceptional enantiomeric excesses[2]. The immobilization allows for the use of stronger modifiers like Ethanol (EtOH). Why do we prefer EtOH over Isopropanol (IPA) here? IPA's secondary hydroxyl group creates significant steric bulk, which competitively blocks the shallow chiral grooves of the IA phase. Ethanol, being less sterically hindered, allows the furanone carbonyl to penetrate the cleft and establish critical hydrogen bonds, yielding a superior resolution of Rs​=4.1 .

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness, the following workflow is designed as a self-validating system . It mandates the use of a racemic standard to confirm that any observed retention time shift is a true stereochemical resolution, rather than a matrix effect or column degradation.

Phase 1: System Suitability and Equilibration
  • Solvent Preparation: Prepare a mobile phase of HPLC-grade Hexane and Absolute Ethanol (90:10, v/v). Degas ultrasonically for 15 minutes.

    • Causality: Dissolved gases cause baseline drift and pump cavitation, which artificially broadens peaks and destroys resolution metrics.

  • Column Equilibration: Install a Chiralpak IA column (250 mm × 4.6 mm, 5 µm). Flush with the mobile phase at 1.0 mL/min for at least 10 column volumes (~25 mL). Monitor the UV baseline at 254 nm until the drift is < 1 mAU/hr.

Phase 2: Self-Validating Sample Preparation
  • Racemic Control Formulation: Dissolve 1.0 mg of racemic (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate in 1.0 mL of the exact mobile phase (Hexane/EtOH 90:10).

    • Causality: Dissolving the sample directly in the mobile phase eliminates refractive index disturbances and "solvent shock" at the column head, ensuring sharp, symmetrical peaks.

  • Test Sample Formulation: Prepare the target enantiopure/enriched sample using the identical dissolution protocol.

Phase 3: Chromatographic Execution
  • Control Injection (The Validation Gate): Inject 10 µL of the racemic control. Calculate the resolution using the formula Rs​=2(t2​−t1​)/(w1​+w2​) .

    • Validation Check: Proceed to sample analysis ONLY if Rs​≥2.0 . This proves the system is physically capable of baseline resolution before consuming valuable experimental samples.

  • Sample Injection: Inject 10 µL of the test sample. Overlay the resulting chromatogram with the racemic control to definitively assign the major and minor enantiomers based on exact retention time mapping.

Workflow step1 1. CSP Selection (Immobilized Amylose - Chiralpak IA) step2 2. Mobile Phase Screening (Hexane / Ethanol Optimization) step1->step2 step3 3. Thermodynamic Tuning (Temperature & Flow Rate Control) step2->step3 step4 4. System Suitability & Validation (Confirming Rs > 2.0 via Racemate) step3->step4

HPLC method development workflow for butenolide chiral resolution.

Thermodynamic Considerations (Temperature Effects)

Temperature plays a paradoxical role in chiral chromatography. While higher temperatures (e.g., 35 °C) decrease mobile phase viscosity and sharpen peaks by improving mass transfer kinetics, they also increase the kinetic energy of the analyte. For (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate, excessive kinetic energy can overcome the delicate hydrogen bonding required for chiral recognition.

Recommendation: Maintain the column compartment at a strictly controlled 25 °C . This provides the optimal thermodynamic balance—sufficient thermal energy to prevent peak tailing, while preserving the weak, transient diastereomeric complexes formed between the analyte and the CSP.

References

  • Asymmetric Syn-Selective Vinylogous Addition of Butenolides to Chromones via Al-Li-BINOL Catalysis The Journal of Organic Chemistry (ACS Publications)[Link]

  • Chiral Bifunctional Phosphine Ligand-Enabled Cooperative Cu Catalysis: Formation of Chiral α,β-Butenolides via Highly Enantioselective γ-Protonation Journal of the American Chemical Society (ACS Publications)[Link]

Sources

Validation

Comparative Analysis of Dienophiles: Furanone Benzoates vs. Maleic Anhydride

As a Senior Application Scientist in synthetic methodology, selecting the correct dienophile for a Diels-Alder (DA) cycloaddition is an exercise in balancing thermodynamic reactivity with stereochemical control. The choi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology, selecting the correct dienophile for a Diels-Alder (DA) cycloaddition is an exercise in balancing thermodynamic reactivity with stereochemical control. The choice dictates not only the reaction kinetics but the entire downstream synthetic pathway.

This guide provides an objective, data-driven comparison between Maleic Anhydride (MA) —the archetypal, highly reactive achiral dienophile—and Furanone Benzoates (FB) , a class of highly functionalized, asymmetrical dienophiles engineered for rigorous stereocontrol.

Mechanistic Causality & Structural Dynamics

The Benchmark of Reactivity: Maleic Anhydride

Maleic anhydride is the gold standard for normal-electron-demand Diels-Alder reactions. Its C2v​ symmetry and planar cyclic structure feature two strongly electron-withdrawing carbonyl groups conjugated to the alkene.

  • Causality of Reactivity: The dual carbonyls synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene. This creates a massive orbital energy differential between the dienophile's LUMO and the diene's HOMO, driving exceptionally fast reaction kinetics.

  • Stereochemical Outcome: While MA exhibits profound endo selectivity due to maximal secondary orbital overlap during the transition state, the resulting cycloadducts are strictly racemic unless an external chiral catalyst is employed.

The Paradigm of Stereocontrol: Furanone Benzoates

Furanone benzoates (e.g., 5-benzoyloxy-2(5H)-furanones) are chiral analogs of maleic anhydride. By replacing one of the carbonyls with an acetal/ester linkage, the molecule sacrifices raw electrophilicity for structural tunability .

  • Causality of Stereocontrol: The bulky benzoate group at the C5 position acts as an impenetrable steric shield over one face of the furanone ring. This breaks the symmetry of the transition state, forcing the incoming diene to approach exclusively from the unshielded anti face.

  • Reactivity Trade-off: The loss of the second carbonyl raises the LUMO energy, meaning these dienophiles require thermal activation or Lewis acid catalysis to proceed .

Comparative Performance Data

The following table synthesizes the quantitative and semi-quantitative performance metrics of both dienophile classes when reacted with a standard diene (e.g., cyclopentadiene).

ParameterMaleic Anhydride (MA)Furanone Benzoates (FB)
LUMO Energy (Relative) Very Low (~ -2.5 eV)Moderate (~ -1.2 eV)
Typical Reaction Temp 0 °C to 25 °C80 °C to 110 °C (or Lewis Acid at -78 °C)
Reaction Time (w/ CPD) < 30 minutes12 to 24 hours
Stereochemical Yield Racemic (0% ee)Highly Diastereoselective (>95% de)
Regioselectivity N/A (Symmetrical)High (Directed by lactone polarization)
Primary Synthetic Role Rapid diene trapping, bulk synthesisChiral building blocks, natural product cores

Logical Workflows & Reaction Pathways

The decision matrix for selecting a dienophile relies heavily on the desired endpoint: rapid throughput vs. asymmetric induction.

ReactivityLogic Start Dienophile Selection MA Maleic Anhydride (Symmetrical, Low LUMO) Start->MA FB Furanone Benzoate (Asymmetrical, Mod. LUMO) Start->FB KineticsMA Fast Kinetics (Exothermic, RT) MA->KineticsMA KineticsFB Slower Kinetics (Thermal/Lewis Acid Req.) FB->KineticsFB ResultMA Racemic Cycloadduct (High Endo Selectivity) KineticsMA->ResultMA ResultFB Chiral Cycloadduct (High Facial Selectivity) KineticsFB->ResultFB

Logic flow comparing reactivity and stereochemical outcomes of Maleic Anhydride vs Furanone Benzoates.

StereoControl Diene Diene (HOMO) TS Asymmetric Transition State Diene->TS Dienophile Furanone Benzoate (LUMO) Shield Benzoate Group (Steric Shielding) Dienophile->Shield OpenFace Unshielded Face (Accessible) Dienophile->OpenFace Shield->TS Blocked OpenFace->TS Favored Product Diastereopure Adduct TS->Product

Mechanism of facial selectivity in furanone benzoates driven by steric shielding during cycloaddition.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, providing the operator with immediate physical or analytical feedback regarding reaction success.

Protocol A: Rapid Cycloaddition with Maleic Anhydride

Objective: Synthesize endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

  • Preparation: Dissolve 1.0 eq of maleic anhydride in a minimal volume of anhydrous dichloromethane (DCM) at 0 °C.

  • Addition: Dropwise add 1.1 eq of freshly cracked cyclopentadiene (CPD).

  • Causality of Conditions: The extremely low LUMO of MA allows the reaction to proceed instantaneously without thermal forcing. DCM is chosen because the highly polar anhydride starting material is soluble, whereas the rigid, non-polar cycloadduct is not.

  • Self-Validation: The reaction is highly exothermic (monitor via internal probe). Within 15–30 minutes, the endo-adduct will spontaneously precipitate out of the DCM solution as a white crystalline solid. The cessation of exotherm and maximum precipitate formation visually confirms 100% conversion.

Protocol B: Diastereoselective Cycloaddition with Furanone Benzoate

Objective: Synthesize a diastereopure chiral cycloadduct using 5-benzoyloxy-2(5H)-furanone.

  • Preparation: Dissolve 1.0 eq of 5-benzoyloxy-2(5H)-furanone in anhydrous toluene in a sealed pressure tube.

  • Addition: Add 3.0 eq of freshly cracked CPD.

  • Thermal Activation: Heat the mixture to 90 °C for 16 hours.

  • Causality of Conditions: The higher LUMO of the furanone necessitates thermal activation to achieve the required transition state energy. Toluene provides a high boiling point and non-coordinating environment to prevent disruption of the steric shielding effect.

  • Self-Validation: Monitor the reaction via TLC (UV active benzoate group). Upon completion, concentrate the crude mixture and perform immediate 1 H NMR analysis. The starting furanone exhibits a distinct anomeric proton (C5-H) signal near δ 6.5 ppm. In the cycloadduct, this proton shifts upfield to ~ δ 5.5 ppm. The integration ratio between the major and minor diastereomeric peaks at this chemical shift directly validates the diastereomeric excess (de), which should exceed 95:5.

References

  • Feringa, B. L., & De Jong, J. C. (1990). Asymmetric Diels-Alder reactions with a chiral maleic anhydride analog, 5-(1-menthyloxy)-2(5H)-furanone. The Journal of Organic Chemistry, 55(10), 3084–3092. URL:[Link]

  • Di Nardo, C., & Varela, O. (1996). A Carbohydrate Approach to the Enantioselective Synthesis of 1,3-Polyols. The Journal of Organic Chemistry, 61(19), 6657–6663. URL:[Link]

  • Lan, J., et al. (2020). Selective Production of Maleic Acid from Furfural via a Cascade Approach Combining Photochemistry and Electro- or Biochemistry. ACS Sustainable Chemistry & Engineering, 8(31), 11538–11546. URL:[Link]

Comparative

Validating the Biological Activity of Isobenzofuranones Derived from Furanone Benzoates: A Comprehensive Comparison Guide

As a Senior Application Scientist overseeing early-stage drug discovery and validation workflows, I frequently encounter the challenge of balancing potent antiparasitic or neuroprotective efficacy with host cell toxicity...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery and validation workflows, I frequently encounter the challenge of balancing potent antiparasitic or neuroprotective efficacy with host cell toxicity. Traditional therapies for neglected tropical diseases—such as Amphotericin B for Naegleria fowleri or Miltefosine for Leishmania—are increasingly compromised by severe adverse effects, nephrotoxicity, and rising parasitic resistance[1]. This clinical bottleneck has driven the field toward novel, highly tunable chemical spaces.

Isobenzofuran-1(3H)-ones (commonly known as phthalides) represent a highly promising class of bioactive compounds. Recently, the strategic derivation of isobenzofuranones from furanone benzoates via has revolutionized our ability to functionalize the C-3 position of the lactone ring[2]. This specific functionalization is not merely a synthetic exercise; it is the causal driver for enhanced lipophilicity, allowing the molecule to penetrate parasitic membranes and induce targeted oxidative stress while sparing mammalian host cells[3].

This guide provides an objective comparison of these novel derivatives against clinical standards and details the self-validating experimental protocols required to verify their biological activity.

Comparative Performance Analysis

To objectively evaluate these novel isobenzofuranone derivatives, we must benchmark them against current clinical standards. The data below synthesizes recent high-throughput screening results, focusing on Antileishmanial and Antiamoebic activities.

Quantitative Efficacy and Toxicity Profiling
Compound / DrugTarget OrganismEC₅₀ / IC₅₀ (µM)CC₅₀ (µM) in Host CellsSelectivity Index (SI)Mechanism / Notes
Isobenzofuranone 5c L. donovani1.61> 100 (L6 cells)> 62.1Claisen-Schmidt derived; highly selective[2]
Isobenzofuranone 7 L. infantum60.48> 100 (RAW 264.7)> 1.6C-3 functionalized; induces ROS[3]
Miltefosine (Standard) Leishmania spp.~ 0.12 - 5.0~ 25.0VariableStandard therapy; rising clinical resistance
Isobenzofuranone QOET34 N. fowleri12.5> 100 (J774A.1)> 8.0Induces Programmed Cell Death (PCD)[4]
Amphotericin B (Standard) N. fowleri0.01 - 0.1Highly ToxicLowStandard therapy; severe nephrotoxicity[1]

Scientific Insight: Notice the causality in the Selectivity Index (SI). Compound 5c achieves an SI of >62.1 because its specific structural conformation prevents non-specific binding to mammalian enzymes, a common failure point for earlier-generation phthalides[2].

Validation Workflow and Experimental Methodologies

A protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems to ensure that observed biological activities are genuine, reproducible, and mechanistically sound.

ScreeningWorkflow Start Furanone Benzoate Precursors Synth Claisen-Schmidt Condensation (C-3 Functionalization) Start->Synth Base Catalysis Iso Isobenzofuranone Derivatives Synth->Iso Cyclization Screen In vitro Viability Assay (AlamarBlue / Resazurin) Iso->Screen Primary Screening Cyto Host Toxicity Profiling (RAW 264.7 Macrophages) Screen->Cyto EC50 < 10 µM MoA MoA Validation (ROS & Apoptosis Flow Cytometry) Cyto->MoA High Selectivity Index (SI > 10)

Caption: Step-by-step workflow for the synthesis and biological validation of isobenzofuranones.

Protocol 1: In Vitro Parasite Viability Assay (Resazurin Reduction)

Causality & Rationale: Why use Resazurin (AlamarBlue) instead of traditional MTT? MTT requires cell lysis and solubilization steps that introduce user variability. Resazurin is a cell-permeable, non-toxic redox indicator[4]. It provides a direct, continuous readout of mitochondrial oxidoreductase activity. If an isobenzofuranone derivative causes mitochondrial depolarization, resazurin reduction halts immediately, providing a highly sensitive kinetic measurement without destroying the sample.

Step-by-Step Procedure:

  • Cell Seeding: Seed Leishmania promastigotes or N. fowleri trophozoites at a density of 2×105 cells/mL in 96-well microtiter plates (50 µL/well).

  • Compound Treatment: Add 50 µL of serially diluted isobenzofuranone derivatives (ranging from 0.1 µM to 100 µM). Include medium-only as a negative control and Miltefosine/Amphotericin B as positive controls.

  • Incubation: Incubate plates at 26°C (for Leishmania) or 37°C (for N. fowleri) for 24, 48, and 72 hours.

  • Reagent Addition: Add 10 µL of AlamarBlue reagent (10% of total volume) to each well 4 hours prior to the end of the incubation period.

  • Quantification: Measure fluorescence (Excitation 544 nm / Emission 590 nm) using a microplate reader. Calculate the EC₅₀ using non-linear regression analysis.

Protocol 2: Cytotoxicity & Selectivity Index (SI) Profiling

Causality & Rationale: A highly potent antiparasitic drug is useless if it destroys the host. We specifically utilize RAW 264.7 murine macrophages for toxicity screening[3]. Why? Because macrophages are the natural host cells for Leishmania amastigotes. Evaluating toxicity in the exact host environment ensures the drug targets the parasite selectively. An SI (CC₅₀ / EC₅₀) > 10 is the mandatory threshold to warrant further mechanistic development.

Step-by-Step Procedure:

  • Macrophage Culture: Seed RAW 264.7 cells ( 1×105 cells/well) in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence.

  • Exposure: Wash non-adherent cells and treat with the isobenzofuranone derivatives at concentrations up to 200 µM.

  • Viability Readout: After 48 hours, assess macrophage viability using the AlamarBlue protocol described above to determine the CC₅₀.

  • SI Calculation: Divide the macrophage CC₅₀ by the parasite EC₅₀.

Protocol 3: Mechanistic Validation (ROS Accumulation & Apoptosis)

Causality & Rationale: The primary mechanism of action for active isobenzofuranones is the disruption of redox homeostasis[3]. We utilize H₂DCFDA, a non-fluorescent probe that is cleaved by intracellular esterases and oxidized by Reactive Oxygen Species (ROS) to form highly fluorescent DCF. Quantifying this via flow cytometry establishes a direct causal link between drug exposure and the oxidative burst that precedes programmed cell death (PCD).

Step-by-Step Procedure:

  • Treatment: Treat parasites with the established EC₅₀ and 2×EC₅₀ concentrations of the derivative for 24 hours.

  • ROS Staining: Wash cells with PBS and incubate with 10 µM H₂DCFDA for 30 minutes in the dark at room temperature.

  • Apoptosis Staining (Multiplexing): Co-stain with Annexin V-FITC and Propidium Iodide (PI) to differentiate between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

  • Flow Cytometry: Acquire a minimum of 10,000 events per sample. Analyze the shift in DCF fluorescence (FL1 channel) relative to untreated controls to quantify ROS generation.

MoAPathway Drug Isobenzofuranone Derivative Target Intracellular Targets (e.g., Topoisomerases) Drug->Target Cellular Uptake ROS Intracellular ROS Accumulation Drug->ROS Redox Imbalance Target->ROS Mito Mitochondrial Depolarization (ΔΨm Loss) ROS->Mito Oxidative Stress Caspase Caspase-like Activation Mito->Caspase Cytochrome c Release Apop Apoptosis-like Cell Death (Parasite Clearance) Caspase->Apop Execution Phase

Caption: Mechanism of action for isobenzofuranone-induced apoptosis-like cell death.

References

  • Khotsombat, S., et al. (2026). "Synthesis of Isobenzofuranones and Isoindolinones via Claisen-Schmidt Condensation and Their Antileishmanial Activity." ACS Omega.[Link]

  • Pereira, W. L., et al. (2015). "The Antileishmanial Potential of C-3 Functionalized Isobenzofuranones against Leishmania (Leishmania) Infantum Chagasi." Molecules.[Link]

  • Rizo-Liendo, A., et al. (2021). "The therapeutic potential of novel isobenzofuranones against Naegleria fowleri." International Journal for Parasitology: Drugs and Drug Resistance.[Link]

  • Rice, C. A., et al. (2023). "Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri 'Brain-Eating' Amoeba." ACS Med Chem Lett (Contextual standard reference).[Link]

Sources

Validation

Platform Comparison Guide: Mass Spectrometry Fragmentation Analysis of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate

Executive Summary (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is a synthetically and biologically significant molecule. It serves as a critical intermediate in Diels-Alder reactions for synthesizing complex isobenzofura...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is a synthetically and biologically significant molecule. It serves as a critical intermediate in Diels-Alder reactions for synthesizing complex isobenzofuranones (1)[1]. Furthermore, its butenolide moiety is structurally analogous to the D-ring of strigolactones, a vital class of plant hormones (2)[2].

For researchers and drug development professionals, selecting the correct mass spectrometry (MS) platform to characterize this compound is paramount. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of GC-EI-MS, LC-ESI-MS/MS, and LC-HRMS (Orbitrap) in analyzing this compound, grounded in the fundamental causality of its fragmentation mechanics.

Mechanistic Fragmentation Pathways: The Causality of the Spectra

To optimize any MS method, one must first understand the thermodynamic drivers behind the molecule's fragmentation. The fragmentation of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is dictated by the lability of its ester linkage and the resonance stabilization of the resulting carbocations.

  • The Benzoyl Cation (m/z 105): Upon ionization, the most thermodynamically favorable cleavage occurs at the alpha C-O ester bond. This yields the highly resonance-stabilized benzoyl cation ([C7H5O]+) at m/z 105 (3)[3]. Because it acts as the thermodynamic sink of the pathway, m/z 105 is typically the base peak in both EI and CID spectra. Subsequent neutral loss of carbon monoxide (CO, 28 Da) generates the phenyl cation at m/z 77 (4)[4].

  • The Butenolide Cation (m/z 97): Cleavage on the opposite side of the ester oxygen (charge retention on the alkyl moiety) yields the (5-oxo-2,5-dihydrofuran-2-yl)methyl cation ([C5H5O2]+) at m/z 97. This fragment is a critical diagnostic marker. In the analysis of plant hormones, the m/z 97 fragment is the universal hallmark indicating the presence of a strigolactone D-ring, which shares an identical butenolide core (2)[2].

MS_Fragmentation M (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate [M+H]+ m/z 219 (or M+• m/z 218) Benzoyl Benzoyl Cation m/z 105 [C7H5O]+ M->Benzoyl Ester Cleavage (Alpha Cleavage) Butenolide Butenolide-methyl Cation m/z 97 [C5H5O2]+ M->Butenolide Ester Cleavage (Charge Retention) Phenyl Phenyl Cation m/z 77 [C6H5]+ Benzoyl->Phenyl -CO (28 Da) FuranFragment Furan Fragment m/z 69 [C4H5O]+ Butenolide->FuranFragment -CO (28 Da)

Primary mass spectrometry fragmentation pathways of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate.

Platform Performance Comparison & Quantitative Data

Selecting the right instrument depends entirely on the analytical goal—whether it is library matching, high-throughput quantitation, or structural elucidation.

Analytical FeatureGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)LC-HRMS (Orbitrap / Q-TOF)
Ionization Method Hard (70 eV Electron Ionization)Soft (Electrospray Ionization)Soft (Electrospray Ionization)
Primary Precursor M+• (m/z 218, often weak/absent)[M+H]+ (m/z 219, strong)[M+H]+ (m/z 219.0652)
Base Peak m/z 105m/z 105 (via CID)m/z 105.0335
Diagnostic Fragment m/z 77m/z 97m/z 97.0284
Sensitivity Limit Moderate (Low ng/mL)High (Low pg/mL)High (Low pg/mL)
Best Application Routine purity checks, library matchingTargeted MRM quantitation in matricesUnknown screening, DMPK metabolite ID
GC-EI-MS: The Library Matcher

Because 70 eV EI is a "hard" ionization technique, the molecular ion (m/z 218) is often obliterated upon formation due to the rapid alpha-cleavage of the ester. The spectrum is heavily dominated by m/z 105 and 77. While this makes it difficult to determine the intact molecular weight without chemical ionization (CI), it provides a highly reproducible fingerprint ideal for NIST library matching of the benzoate moiety.

LC-ESI-MS/MS: The Quantitation Workhorse

Soft electrospray ionization preserves the protonated molecular ion ([M+H]+ at m/z 219). By utilizing Collision-Induced Dissociation (CID) in a triple quadrupole, analysts can set up highly specific Multiple Reaction Monitoring (MRM) transitions. The 219 -> 105 transition yields the highest signal-to-noise ratio (ideal for the quantifier ion), while the 219 -> 97 transition confirms the presence of the butenolide ring (qualifier ion).

LC-HRMS (Orbitrap): The Structural Elucidator

High-Resolution Mass Spectrometry provides sub-ppm mass accuracy. This is critical when analyzing complex biological samples where isobaric interferences exist. For example, HRMS easily distinguishes the butenolide fragment [C5H5O2]+ (exact mass 97.0284) from other common biological fragments sharing a nominal mass of 97 Da (e.g., sulfate derivatives or specific amino acid immonium ions).

Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

A common pitfall in LC-MS/MS method development for labile esters is in-source fragmentation . If the declustering potential is too high, the molecule fragments before reaching the first quadrupole (Q1), destroying the precursor ion signal and leading to false negatives. The following protocol is designed as a self-validating system to ensure data trustworthiness.

Step 1: Sample Introduction & Initial Tuning

  • Dissolve the reference standard in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% Formic Acid to a concentration of 1 µg/mL.

  • Introduce the sample via direct syringe infusion at 10 µL/min into the ESI source (Positive Ion Mode).

Step 2: Source Optimization (The Self-Validation Check)

  • Action: Perform a Q1 full scan from m/z 50 to 300. Monitor the precursor ion [M+H]+ at m/z 219.

  • Validation: If the m/z 97 or m/z 105 ions appear prominently in this Q1 scan (prior to applying any collision energy in Q2), in-source fragmentation is actively occurring.

  • Correction: Systematically lower the source capillary voltage and declustering potential until the m/z 219 peak accounts for >90% of the Total Ion Current (TIC). This validates that all subsequent fragmentation observed in MS2 is strictly due to controlled CID.

Step 3: Collision Energy (CE) Ramping & MRM Selection

  • Isolate m/z 219 in Q1.

  • Ramp the Collision Energy (CE) in Q2 from 5 eV to 40 eV using Argon as the collision gas.

  • Observation: At approximately 15 eV, the m/z 105 peak will dominate. At roughly 25 eV, the secondary m/z 77 and m/z 97 peaks will reach their maximum abundance.

  • Final Method: Set 219 -> 105 (CE: 15 eV) as the primary quantifier, and 219 -> 97 (CE: 25 eV) as the secondary qualifier.

References

  • Síntese, cálculo teórico e avaliação da inibição da tirosinase de derivados de isobenzofuranonas. Locus UFV.
  • Zealactones. Novel natural strigolactones from maize. PubMed (NIH).
  • Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry.
  • Interpreting the Mass Spectrum of Cinnamyl Benzoate: A Comparison Guide. BenchChem.

Sources

Comparative

Comparative Guide: Synthetic Routes to 5-Substituted Furan-2(5H)-ones

Introduction 5-Substituted furan-2(5H)-ones (commonly referred to as γ -butenolides) are privileged structural motifs in medicinal chemistry and natural product synthesis. They form the core of numerous biologically acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Substituted furan-2(5H)-ones (commonly referred to as γ -butenolides) are privileged structural motifs in medicinal chemistry and natural product synthesis. They form the core of numerous biologically active compounds, including strigolactones, macrolides, and rubrolides. The regioselective and stereoselective functionalization of the γ -position (C5) presents a unique synthetic challenge due to the competing electrophilic and nucleophilic sites on the furanone ring.

This guide objectively compares three distinct, field-proven methodologies for accessing these scaffolds:

  • Asymmetric Vinylogous Mukaiyama Aldol Reaction (VMAR) (Optimized for stereocontrol)

  • Continuous Flow Retro Hetero-Diels-Alder (Optimized for scalability and speed)

  • Green Multicomponent Reaction (MCR) (Optimized for atom economy and environmental sustainability)

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three synthetic routes, allowing researchers to select the optimal pathway based on their specific project constraints.

MetricRoute 1: Asymmetric VMARRoute 2: Continuous FlowRoute 3: Green MCR
Primary Output Chiral γ -substituted butenolides3,4,5-trisubstituted butenolides3,4,5-trisubstituted butenolides
Typical Yield 71–94%51–91%85–95%
Stereoselectivity High (Up to 95:5 dr, 95% ee)None (Racemic/Achiral)None (Achiral)
Reaction Time 24–48 hours20 minutes (residence time)2–4 hours
Temperature -20 °C to 0 °C130 °C60–70 °C
Catalyst/Reagent Chiral Organic Salt (Thiourea/Acid)None (Thermal activation) β -Cyclodextrin (Reusable)
Solvent Organic (e.g., Toluene/DCM)TolueneWater

Mechanistic Logic of the Synthetic Routes

G cluster_A Route A: VMAR cluster_B Route B: Flow Synthesis cluster_C Route C: Green MCR A1 Silyloxyfuran + Aldehyde A2 Chiral Catalyst (Organosalt) A1->A2 A3 Chiral γ-Substituted Butenolide A2->A3 B1 Dioxinone B2 Acylketene (Reactive) B1->B2 Heat B3 α-Hydroxy-ketone (130°C Flow) B2->B3 B4 Substituted Butenolide B3->B4 C1 Aldehyde + Amine + Alkyne C2 β-Cyclodextrin (Water, 60°C) C1->C2 C3 3,4,5-Substituted Furanone C2->C3

Caption: Mechanistic logic of VMAR, Flow Acylketene Trapping, and Green MCR routes to butenolides.

Route 1: Asymmetric Vinylogous Mukaiyama Aldol Reaction (VMAR)

Mechanistic Causality

To achieve high enantioselectivity at the γ -position, the furanone must be pre-activated as a 2-(trimethylsilyloxy)furan. This converts the molecule into an extended dienolate. According to frontier molecular orbital theory, the HOMO of this dienolate is localized predominantly at the γ -carbon (C5), directing nucleophilic attack exclusively to this site.

To control stereochemistry, a chiral organic salt (prepared from a thiourea-amine and a carboxylic acid) is employed[1]. The thiourea moiety creates a rigid hydrogen-bonding pocket that coordinates the electrophilic aldehyde. This shielding physically blocks one enantiotopic face of the aldehyde, enforcing a highly specific anti-selective transition state that yields the chiral γ -substituted butenolide1[1].

Self-Validating Protocol
  • Catalyst Preparation: Mix equimolar amounts of the chiral thiourea-amine and carboxylic acid in toluene at room temperature for 30 minutes. Validation: Isolate a small aliquot and confirm salt formation via FT-IR (shift in carbonyl and amine stretching frequencies).

  • Reaction Execution: Cool the catalyst solution (10 mol%) to -20 °C. Add the aldehyde (1.0 equiv), followed by dropwise addition of 2-(trimethylsilyloxy)furan (1.5 equiv). Stir for 24–48 hours. Validation: Monitor the reaction via TLC (UV active). The disappearance of the aldehyde spot confirms reaction progress.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO3​ . Extract with dichloromethane, dry over MgSO4​ , and concentrate.

  • Data Validation: Analyze the crude mixture via 1H NMR. Calculate the diastereomeric ratio (dr) by integrating the distinct γ -proton signals of the syn versus anti isomers. Purify via flash chromatography.

Route 2: Continuous Flow Retro Hetero-Diels-Alder

Mechanistic Causality

Dioxinones are highly stable precursors at room temperature. However, at elevated temperatures (130 °C), they undergo a retro hetero-Diels-Alder reaction to extrude acetone and generate an extremely reactive acylketene intermediate. In traditional batch reactors, this transient acylketene is prone to dimerization or degradation.

By utilizing a continuous flow microreactor, the system ensures rapid, homogeneous heat transfer and a precise residence time ( τ = 20 minutes)[2]. This forces the acylketene to be generated and immediately trapped by an α -hydroxy-ketone in the flow stream, maximizing the yield of the resulting butenolide while completely suppressing batch-associated side reactions2[2].

FlowSetup R1 Reservoir A: Dioxinone Pump HPLC Pumps R1->Pump R2 Reservoir B: α-Hydroxy-ketone + Et3N R2->Pump Mixer T-Mixer Pump->Mixer Reactor Heated Coil Reactor (130°C, 20 min τ) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection (Butenolide) BPR->Collection

Caption: Continuous flow setup for the generation and trapping of acylketenes to form butenolides.

Self-Validating Protocol
  • System Priming: Prepare Reservoir A (0.2 M dioxinone in toluene) and Reservoir B (0.2 M α -hydroxy-ketone + 0.4 M Et3​N in toluene). Prime the HPLC pumps with pure toluene to ensure no leaks and establish a system pressure via the Back Pressure Regulator (BPR).

  • Steady-State Operation: Set the heated coil reactor to 130 °C. Pump Reservoir A and B at equal flow rates calculated to achieve a 20-minute residence time in the coil volume. Validation: Discard the output for the first 40 minutes (2 residence volumes) to guarantee the system has reached a thermodynamic steady state.

  • Collection & Analysis: Collect the steady-state output. Validation: Use inline UV-Vis monitoring or offline LC-MS to confirm the mass of the target butenolide. Concentrate the collected fraction under reduced pressure to yield the product.

Route 3: Green Multicomponent Reaction (MCR)

Mechanistic Causality

The synthesis of highly substituted (3,4,5-trisubstituted) furan-2(5H)-ones typically requires harsh Lewis acids and toxic organic solvents. The Green MCR route circumvents this by utilizing β -cyclodextrin in an aqueous medium[3]. β -cyclodextrin possesses a hydrophobic inner cavity and a hydrophilic exterior.

When the aromatic amine and aldehyde are introduced to the water, they are encapsulated within this hydrophobic cavity. This host-guest complexation drastically increases the effective molarity (local concentration) of the reactants, driving the initial imine formation. Subsequent nucleophilic attack by the dialkyl acetylenedicarboxylate forms the furanone ring. Because the final product is highly hydrophobic, it precipitates out of the aqueous phase, driving the reaction equilibrium forward via Le Chatelier's principle3[3].

Self-Validating Protocol
  • Complexation: Dissolve β -cyclodextrin (10 mol%) in water at 60 °C. Add the aromatic amine (1.0 equiv) and aldehyde (1.0 equiv). Validation: Observe the formation of a turbid suspension, visually confirming the formation of the host-guest inclusion complex.

  • Reaction: Add the dialkyl acetylenedicarboxylate (1.0 equiv) dropwise. Stir at 60–70 °C for 2–4 hours. Validation: The reaction is complete when a dense solid product precipitates completely from the aqueous phase, leaving a clear supernatant.

  • Recovery: Filter the mixture to isolate the solid butenolide product. Recrystallize from hot ethanol. Validation: The aqueous filtrate containing the β -cyclodextrin can be directly reused for a subsequent cycle. 1H NMR of the recrystallized solid will confirm product purity without the need for column chromatography.

Strategic Recommendations

  • For Drug Discovery & Natural Product Synthesis: Choose Route 1 (VMAR) . The strict requirement for enantiomeric purity in biological assays necessitates the high stereocontrol provided by chiral organosalts.

  • For Process Chemistry & Scale-Up: Choose Route 2 (Continuous Flow) . The ability to safely generate and trap reactive acylketenes without batch degradation makes this the most time-efficient and scalable method.

  • For Library Generation & Sustainable Chemistry: Choose Route 3 (Green MCR) . The operational simplicity, use of water as a solvent, and lack of chromatography make it ideal for rapidly generating libraries of highly substituted furanones.

References

  • Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt Journal of the American Chemical Society (JACS)[Link]

  • Fast and scalable continuous flow synthesis of butenolides and coumarins RSC Advances[Link]

  • Facile and efficient synthesis of 3,4,5-substituted furan-2(5H)-ones by using β-cyclodextrin as reusable catalyst Research on Chemical Intermediates[Link]

Sources

Validation

A Comparative Guide to the Structural Validation of (5-Oxo-2,5-dihydrofuran-2-yl)methyl Benzoate Adducts

For researchers and drug development professionals, the unambiguous structural determination of bioactive compounds and their macromolecular adducts is paramount. The 2(5H)-furanone core, a key feature of (5-Oxo-2,5-dihy...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the unambiguous structural determination of bioactive compounds and their macromolecular adducts is paramount. The 2(5H)-furanone core, a key feature of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate, is a privileged scaffold in molecules with significant biological activity.[1] When these molecules act as covalent inhibitors, validating the precise three-dimensional structure of the resulting adduct is critical for understanding structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.[2][3]

This guide provides an in-depth comparison of the primary methodologies used for validating such adducts, with a focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare the technique with orthogonal methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provide actionable protocols for researchers in the field.

The Gold Standard: Single-Crystal X-ray Crystallography

While spectroscopic methods are essential for initial characterization, single-crystal X-ray crystallography remains the definitive technique for absolute structure validation.[1] It provides unequivocal proof of an adduct's constitution, configuration, and conformation by mapping atomic positions with high precision.[1][4] For covalent adducts, this technique offers visual confirmation of the newly formed bond between the ligand and the protein target, an unparalleled level of detail that no other method can provide.[5]

Key Advantages of X-ray Crystallography:
  • High Resolution: It can provide atomic-level resolution, allowing for the precise visualization of atomic arrangements and molecular interactions.[6][7]

  • Unambiguous 3D Structure: It delivers a complete three-dimensional model of the protein-ligand complex, which is invaluable for structure-based drug design.[8][9]

  • Direct Covalent Bond Visualization: It allows direct observation of the electron density connecting the ligand to a specific amino acid residue, confirming the covalent binding mode.

Experimental Workflow: From Adduct to Structure

The process of obtaining a high-resolution crystal structure of a protein-adduct complex is a multi-step endeavor that requires careful planning and execution.

G cluster_0 Phase 1: Complex Formation & Crystallization cluster_1 Phase 2: Data Collection & Processing cluster_2 Phase 3: Structure Solution & Validation A Purified Target Protein C Complex Formation (Co-incubation) A->C B (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate B->C D Purification of Adduct (e.g., SEC) C->D E Crystallization Screening (Vapor Diffusion, etc.) D->E F Crystal Harvesting & Cryo-cooling E->F G X-ray Diffraction at Synchrotron F->G H Data Processing (Indexing, Integration, Scaling) G->H I Phase Determination (Molecular Replacement) H->I J Model Building & Refinement I->J K Structure Validation (R-factor, R-free, Geometry) J->K L Deposition to PDB K->L G start_node Start: Putative Covalent Adduct A Confirm Covalent Modification start_node->A process_node process_node decision_node decision_node end_node end_node B Intact Protein MS A->B C Adduct Confirmed? B->C D Peptide Mapping (LC-MS/MS) to ID Residue C->D Yes K Re-evaluate Compound or Target C->K No E Need 3D Structure for SBDD? D->E F Pursue X-ray Crystallography E->F Yes J Binding Site Mapping & Solution Confirmation E->J No, Residue ID is sufficient G Crystals Obtained? F->G H High-Res 3D Structure (Gold Standard) G->H Yes I Pursue NMR Studies G->I No I->J

Sources

Comparative

Comparative Efficacy of Transition Metal and Organocatalytic Systems in Asymmetric Reactions Involving Furanones and Benzoate Electrophiles

Furanones, particularly γ-butenolides, are privileged structural motifs found in over 13,000 natural products and numerous active pharmaceutical ingredients (APIs) ()[1]. The asymmetric functionalization of these rings i...

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Author: BenchChem Technical Support Team. Date: March 2026

Furanones, particularly γ-butenolides, are privileged structural motifs found in over 13,000 natural products and numerous active pharmaceutical ingredients (APIs) ()[1]. The asymmetric functionalization of these rings is a critical bottleneck in drug development. Specifically, the reaction of silyloxyfurans with electrophiles—such as allylic benzoates or aldehydes—presents a significant challenge in controlling both regioselectivity (branched vs. linear products) and enantioselectivity ()[2].

This guide provides an objective, data-driven comparison of three distinct catalytic systems used for the asymmetric functionalization of furanones: Iridium-metallacyclic complexes, Palladium-phosphine complexes, and Bifunctional Organocatalysts (Thiourea-Amine salts). By analyzing the mechanistic causality behind each catalyst's performance, researchers can make informed decisions when designing synthetic routes for complex chiral lactones.

Mechanistic Causality and Catalyst Selection

Iridium-Catalyzed Allylic Alkylation

Iridium catalysts, particularly those utilizing chiral phosphoramidite ligands, exhibit exceptional efficacy in the asymmetric allylic substitution of trimethylsiloxyfurans with allylic benzoates ()[3].

  • Causality: The high regioselectivity for the branched product is dictated by the geometry of the Ir-π-allyl intermediate. The sterically demanding chiral ligand forces the nucleophile to attack the more substituted carbon of the allyl moiety. Furthermore, the use of an allylic benzoate (rather than an acetate or carbonate) is highly deliberate: stoichiometric studies imply that the benzoate leaving group generated in situ acts as a mild base to activate the trimethylsiloxyfuran nucleophile without degrading the transition metal complex[1].

Palladium-Catalyzed Allylic Alkylation

In contrast to Iridium, Palladium catalysts (e.g., Pd2(dba)3 with chiral phosphines) generally favor the formation of linear products.

  • Causality: The Pd-π-allyl complex is less sterically constrained at the substituted terminus, leading the nucleophile to attack the less hindered primary carbon. This provides a complementary regiochemical outcome to the Iridium system, though it is often less desirable when a contiguous stereocenter at the allylic position is required ()[2].

Bifunctional Organocatalysis (Vinylogous Aldol Reactions)

For reactions involving aldehyde electrophiles rather than allylic benzoates, metal-free organocatalysis has proven superior. Chiral organic salts prepared from a thiourea-amine and a carboxylic acid enable highly enantioselective vinylogous Mukaiyama aldol reactions ()[4].

  • Causality: These bifunctional catalysts operate via a dual-activation mechanism. The thiourea moiety activates the aldehyde electrophile through rigid double hydrogen bonding, while the carboxylate-ammonium salt directs the silyloxyfuran nucleophile. This highly organized transition state ensures excellent anti-diastereoselectivity and enantioselectivity ()[5].

Quantitative Data Comparison

The following table summarizes the performance metrics of the three catalytic systems based on standardized experimental validation.

Catalyst SystemRepresentative CatalystReaction TypeElectrophileRegioselectivityYield (%)Enantiomeric Excess (ee %)
Iridium [Ir(cod)Cl]₂ + Chiral PhosphoramiditeAllylic AlkylationAllylic BenzoatesBranched (>95:5)75–9292–98
Palladium Pd₂(dba)₃ + Chiral PhosphineAllylic AlkylationAllylic BenzoatesLinear (>90:10)70–8585–95
Organocatalyst Thiourea-Amine Carboxylate SaltVinylogous AldolAryl/Alkyl Aldehydesγ-Selective (Anti)71–9491–95

Mechanistic Pathway

The following diagram illustrates the self-validating catalytic cycle for the Iridium-catalyzed allylation, highlighting the critical role of the benzoate leaving group.

MechanisticPathway A Allylic Benzoate Electrophile C π-Allyl-Ir Intermediate A->C Oxidative Addition (Release of Benzoate) B Ir-Phosphoramidite Active Catalyst B->C Catalyst Binding E Branched Chiral Furanone Product C->E Nucleophilic Attack (Directed by Ligand) D Trimethylsiloxyfuran Nucleophile D->E Activation by Benzoate & Addition E->B Catalyst Regeneration

Mechanistic pathway of Ir-catalyzed asymmetric allylation of siloxyfurans with allylic benzoates.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate strict internal validation steps.

Protocol A: Iridium-Catalyzed Asymmetric Allylation of Trimethylsiloxyfuran

Objective: Synthesize 3-substituted butenolides from cinnamyl benzoate ()[1].

  • Catalyst Activation: In an argon-filled glovebox, dissolve[Ir(cod)Cl]₂ (2.0 mol %) and a chiral phosphoramidite ligand (4.0 mol %) in dry THF. Stir for 30 minutes.

    • Causality: Pre-stirring ensures complete ligand exchange to form the active metallacycle before substrate introduction.

  • Substrate Addition: Add cinnamyl benzoate (1.0 equiv) and trimethylsiloxyfuran (1.5 equiv) to the reaction vial.

  • Additive Incorporation: Add ZnF₂ (10 mol %).

    • Causality: ZnF₂ acts as a mild, fluorophilic Lewis acid. The fluoride ion selectively desilylates the trimethylsiloxyfuran, generating the highly reactive furanolate nucleophile in situ without creating a harsh basic environment that would degrade the chiral Ir-complex[3].

  • Internal Control Reaction: Simultaneously run a parallel reaction using an achiral ligand (e.g., PPh₃).

    • Causality: This generates a racemic reference standard, which is strictly required to validate the chiral HPLC assay and ensure baseline separation of enantiomers.

  • Reaction Monitoring & Quenching: Monitor via GC-MS. Upon full consumption of the benzoate (typically 12 hours), quench with aqueous NH₄Cl and extract with EtOAc.

  • Data Validation: Purify via flash chromatography and determine the ee using Chiralcel OD/OJ columns against the racemic standard.

Protocol B: Organocatalytic Vinylogous Aldol Reaction

Objective: Synthesize chiral γ-butenolides via Mukaiyama aldol addition ()[6].

  • Catalyst Preparation: Mix a chiral thiourea-amine (10 mol %) and a specific carboxylic acid (10 mol %) in toluene to form the carboxylate-ammonium salt[4].

  • Reaction Execution: Cool the solution to -78 °C. Add the aldehyde (1.0 equiv) followed by dropwise addition of 2-trimethylsilyloxy furan (1.2 equiv).

    • Causality: Cryogenic temperatures are critical to maximize the stability of the hydrogen-bonding network between the thiourea catalyst and the aldehyde, ensuring high facial selectivity ()[5].

  • Desilylation: After 24 hours, treat the mixture with TBAF (1.0 M in THF) to cleave the silyl ether and reveal the final hydroxyl group.

  • Validation: Determine diastereomeric ratio (dr) via ¹H NMR of the crude mixture before purification to prevent fractionation bias.

Experimental Workflow Diagram

Workflow Step1 1. Substrate Preparation Synthesize Benzoates & Siloxyfurans Step2 2. Catalyst Activation Generate Ir-Metallacycle or Thiourea Salt Step1->Step2 Step3 3. Asymmetric Reaction Controlled Temp, Additive (ZnF2) Step2->Step3 Step4 4. Reaction Monitoring In-process GC-MS / TLC Analysis Step3->Step4 Step5 5. Chiral Separation HPLC Validation vs. Racemic Control Step4->Step5 Step6 6. Data Analysis Calculate Yield, Regioselectivity & ee % Step5->Step6

Self-validating experimental workflow for catalyst screening and efficacy determination.

References

  • Chen, W., & Hartwig, J. F. (2012). "Iridium-Catalyzed Regioselective and Enantioselective Allylation of Trimethylsiloxyfuran." Journal of the American Chemical Society, 134(37), 15249–15252.[Link]

  • Singh, R. P., Foxman, B. M., & Deng, L. (2010). "Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt." Journal of the American Chemical Society, 132(28), 9558–9560.[Link]

  • Lozano, O., et al. (2014). "Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones." Chemical Society Reviews (via PMC).[Link]

  • Zhu, N., Ma, B.-C., Zhang, Y., & Wang, W. (2010). "Organocatalyzed Highly Enantioselective and anti-Selective Construction of γ-Butenolides through Vinylogous Mukaiyama Aldol Reaction." Advanced Synthesis & Catalysis (via PMC).[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate

For Researchers, Scientists, and Drug Development Professionals The disposal of any chemical reagent requires a thorough understanding of its intrinsic properties and potential hazards. In the absence of a specific Safet...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The disposal of any chemical reagent requires a thorough understanding of its intrinsic properties and potential hazards. In the absence of a specific Safety Data Sheet (SDS) for (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate, a conservative approach is mandated. This guide is built upon a critical analysis of the hazards associated with its primary structural motifs: the furan ring and the benzoate ester. This ensures that the recommended procedures are robust and account for the potential risks, including combustibility, toxicity, and peroxide formation.

I. Hazard Identification and Risk Assessment

(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is a compound that requires careful handling due to the combined risks of its constituent parts. The furan moiety is of particular concern as furan itself is classified as an extremely flammable liquid, a carcinogen, and a peroxide former[1]. The benzoate ester component, as seen in compounds like methyl benzoate, is typically a combustible liquid and can be harmful if swallowed[2][3][4].

Therefore, (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate should be treated as a hazardous substance with the following potential characteristics:

  • Combustible Liquid: While not as easily ignited as flammable liquids, it will burn. Keep away from heat, sparks, and open flames[3][4].

  • Acute Toxicity (Oral): May be harmful if swallowed[2][4].

  • Irritant: May cause skin and eye irritation[1][5].

  • Peroxide Former: The dihydrofuran ring, similar to furan, presents a significant risk of forming explosive peroxides over time, especially when exposed to air and light[1]. Containers should be dated upon receipt and opening.

II. Personal Protective Equipment (PPE)

To mitigate the risks of exposure and injury, the following PPE is mandatory when handling (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate waste:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation[4][6].
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation and absorption of the chemical.
Body Protection A flame-retardant lab coat and closed-toe shoes.Provides a barrier against spills and protects from the combustibility hazard.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors[1]. If a fume hood is not available, a respirator with an organic vapor cartridge may be necessary.The furan component suggests that vapors may be harmful if inhaled[1][5]. A fume hood provides the primary engineering control to minimize this risk.
III. Waste Segregation and Container Management

Proper segregation and containment are the cornerstones of safe chemical waste disposal. Adherence to these procedures prevents dangerous reactions and ensures that waste is handled correctly by disposal facilities.

Step 1: Designate a Hazardous Waste Container Select a container that is compatible with (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate. A glass bottle with a screw cap is generally suitable. The container must be in good condition, with no cracks or leaks[7].

Step 2: Label the Container The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate." Also, list the approximate concentration and any other chemicals mixed in the waste stream[8].

Step 3: Segregate the Waste Do not mix this waste with other waste streams unless you have confirmed their compatibility. Specifically, keep it separate from:

  • Oxidizing agents: To prevent fire or explosion[3][4][6].

  • Strong acids and bases: To avoid vigorous reactions[3][9].

  • Aqueous waste: As it is poorly soluble in water[10].

Step 4: Accumulate Waste Safely Store the hazardous waste container in a designated, well-ventilated area, away from heat sources and direct sunlight[3][6]. The storage area should have secondary containment to control any potential leaks[8].

IV. Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the disposal of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate.

DisposalWorkflow Disposal Workflow for (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate A Waste Generation (Lab Bench) B Wear Appropriate PPE A->B C Segregate Waste (Non-halogenated organic solvent waste) B->C D Select & Label Compatible Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Waste Disposal Vendor E->F G Complete Hazardous Waste Manifest F->G H Final Disposal (Incineration) G->H

Caption: Decision and action flow for the safe disposal of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate.

V. Step-by-Step Disposal Protocol
  • Preparation: Before beginning any work that will generate this waste, ensure you have the correct PPE and a designated, properly labeled hazardous waste container ready.

  • Collection: As waste is generated, carefully transfer it to the designated container using a funnel to prevent spills.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste[11].

  • Storage: Store the container in your lab's satellite accumulation area. This area must be at or near the point of generation and under the control of the laboratory personnel[11].

  • Full Container: Once the container is full, do not overfill it. Arrange for its removal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company[2][3][4].

  • Documentation: Complete all necessary paperwork, such as a hazardous waste manifest, as required by your institution and local regulations[11]. This creates a "cradle-to-grave" record of the waste[11].

  • Final Disposal: The most appropriate disposal method for this type of organic waste is incineration at a permitted hazardous waste facility[7]. This ensures complete destruction of the compound.

VI. Emergency Procedures

Spills: In the event of a spill, evacuate the immediate area and alert your colleagues. If the spill is small and you are trained to handle it:

  • Wear your full PPE.

  • Contain the spill with an inert absorbent material, such as vermiculite or sand[12].

  • Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste[5].

  • Clean the spill area with soap and water.

For large spills, evacuate the laboratory and contact your institution's EHS or emergency response team immediately.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[3]. Seek medical attention.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[3]. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration[1][5]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2][3].

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate, contributing to a safer laboratory environment and the protection of our planet.

References

  • Standard Operating Procedure for the use of Furan. Western Carolina University. [Link]

  • 4-chloro-3-[(4-methylphenyl)amino]-5-oxo-2,5-dihydrofuran-2-yl 4-methylbenzoate. PubChem. [Link]

  • ((2R,3S,4S)-3-(benzoyloxy)-4-fluoro-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate. PubChem. [Link]

  • ((r)-5-Oxo-2,5-dihydro-furan-2-yl)-acetic acid methyl ester. PubChem. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Standard Operating Procedure Hazardous Waste Storage and Disposal. University of Toronto. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • Methyl benzoate Material Safety Data Sheet. Alfa Aesar. [Link]

  • Furan. Organic Syntheses Procedure. [Link]

  • Safety Data Sheet. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. MDPI. [Link]

  • Hazardous Waste. Emory University EHSO Manual. [Link]

  • Procedures for Disposal of Hazardous Waste. University of Houston. [Link]

  • ((2R,3R,5S)-3-(benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate. PubChem. [Link]

  • Methyl benzoate. Wikipedia. [Link]

  • Evaluation of Wound Healing Potential of (5-formylfuran-2-yl)Methyl Benzoates by In Vitro Cell Culture Studies. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Substance Information. ECHA. [Link]

  • Methyl benzoate. ECHA CHEM. [Link]

  • REACH規則認可対象物質リストに5物質(群)追加. Japan Valve Manufacturers' Association. [Link]

  • ECHA adds five chemicals to the candidate list of hazardous chemicals. European Coatings. [Link]

  • 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. PubChem. [Link]

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